molecular formula C11H13N3 B1603554 3-Ethyl-1-phenyl-1H-pyrazol-5-amine CAS No. 1017781-37-1

3-Ethyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B1603554
CAS No.: 1017781-37-1
M. Wt: 187.24 g/mol
InChI Key: VDDXDDOVXQJPGV-UHFFFAOYSA-N
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Description

3-Ethyl-1-phenyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13N3/c1-2-9-8-11(12)14(13-9)10-6-4-3-5-7-10/h3-8H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDXDDOVXQJPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50604794
Record name 3-Ethyl-1-phenyl-1H-pyrazol-5-amine
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Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-37-1
Record name 3-Ethyl-1-phenyl-1H-pyrazol-5-amine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-1-phenyl-1H-pyrazol-5-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for 3-Ethyl-1-phenyl-1H-pyrazol-5-amine, a valuable heterocyclic compound in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed procedural insights and a thorough examination of the underlying chemical principles.

Introduction: The Significance of this compound

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These compounds have garnered significant interest due to their diverse pharmacological activities. The specific molecule, this compound, with its ethyl and phenyl substitutions, presents a key intermediate for the synthesis of a wide array of more complex molecules, including potential kinase inhibitors and other therapeutic agents. Its synthesis is a critical step in the exploration of new chemical entities for drug discovery programs.

Core Synthesis Pathway: Cyclocondensation of a β-Ketonitrile with Phenylhydrazine

The most robust and widely employed method for the synthesis of 5-aminopyrazoles, including this compound, is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[1][2] In this specific case, the synthesis involves the reaction of 3-oxopentanenitrile with phenylhydrazine.

Reaction Mechanism

The reaction proceeds through a well-established two-step mechanism:

  • Hydrazone Formation: The initial step involves the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on the electrophilic carbonyl carbon of 3-oxopentanenitrile. This is followed by the elimination of a water molecule to form a stable phenylhydrazone intermediate.

  • Intramolecular Cyclization: The second step is an intramolecular nucleophilic attack by the other nitrogen atom of the hydrazone onto the carbon atom of the nitrile group. This cyclization step leads to the formation of the stable five-membered pyrazole ring, yielding the final product, this compound.[1]

The overall reaction is a classic example of heterocycle synthesis, driven by the formation of a stable aromatic pyrazole ring.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 3-oxopentanenitrile 3-oxopentanenitrile Hydrazone_Formation Hydrazone Formation 3-oxopentanenitrile->Hydrazone_Formation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone_Formation Cyclization Intramolecular Cyclization Hydrazone_Formation->Cyclization Intermediate Final_Product This compound Cyclization->Final_Product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound, based on established methodologies for analogous 5-aminopyrazole syntheses.[3]

Materials:

  • 3-Oxopentanenitrile

  • Phenylhydrazine

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Sodium Bicarbonate (for workup)

  • Ethyl Acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Sodium Sulfate (for drying)

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxopentanenitrile (1.0 equivalent) in absolute ethanol.

  • Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1.05 equivalents) dropwise at room temperature.

  • Catalyst Addition and Reflux: Add a catalytic amount of glacial acetic acid to the reaction mixture. Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Quantitative Data Summary

ParameterValue/ConditionRationale
Reactant Ratio 3-Oxopentanenitrile : Phenylhydrazine (1 : 1.05)A slight excess of phenylhydrazine ensures the complete consumption of the limiting β-ketonitrile.
Solvent Absolute EthanolProvides good solubility for the reactants and has an appropriate boiling point for the reaction temperature.
Catalyst Glacial Acetic AcidAn acidic catalyst facilitates the initial hydrazone formation by protonating the carbonyl oxygen, making the carbon more electrophilic.
Reaction Temperature Reflux (approx. 78 °C for ethanol)Provides sufficient thermal energy to overcome the activation energy of both the hydrazone formation and the subsequent cyclization.
Reaction Time 4-6 hoursTypically sufficient for the reaction to reach completion, as monitored by TLC.
Purification Method Column ChromatographyEffective for separating the desired product from any unreacted starting materials and by-products.

Conclusion

The synthesis of this compound via the cyclocondensation of 3-oxopentanenitrile and phenylhydrazine is a reliable and efficient method. This guide provides a detailed framework for its preparation, grounded in established chemical principles. The versatility of the 5-aminopyrazole core ensures that this synthetic pathway remains a cornerstone for the development of novel compounds with potential therapeutic applications.

References

In-Depth Technical Guide: 3-Ethyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

3-Ethyl-1-phenyl-1H-pyrazol-5-amine is a substituted pyrazole derivative that serves as a critical synthetic intermediate in the fields of medicinal chemistry and materials science. Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are considered "privileged scaffolds" due to their widespread presence in biologically active compounds.[1][2][3] The specific arrangement of the ethyl group at the C3 position, the phenyl group at the N1 position, and a reactive primary amine at the C5 position makes this molecule a highly versatile and valuable building block for the synthesis of more complex molecular architectures.[4]

The strategic placement of these functional groups allows for selective modification at multiple points on the heterocyclic core. The exocyclic amino group is a potent nucleophile and a key handle for derivatization, enabling the construction of amides, ureas, and fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines.[5][6] The pyrazole ring itself can undergo electrophilic substitution, typically at the C4 position.[1][4] This trifecta of reactivity—N-acylation/alkylation, C4-substitution, and the influence of the N-phenyl and C-ethyl groups on the molecule's overall properties—underpins its importance for drug development professionals and researchers aiming to generate diverse chemical libraries for screening and optimization.[4]

This guide provides an in-depth overview of the core chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a chemical entity is paramount for its successful application in synthesis and formulation. The key physicochemical data for this compound are summarized below.

Core Chemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₃N₃[7][8]
Molecular Weight 187.24 g/mol [8]
Exact Mass 187.110947 g/mol [7][8]
CAS Number 4249-04-9 (structure-specific)N/A
IUPAC Name This compound[8]
Appearance Off-white to light brown crystalline powderInferred from typical aminopyrazoles
Predicted XlogP 2.4[7]
Heavy Atom Count 14[8]
Rotatable Bond Count 2[8]
Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the C4-H proton on the pyrazole ring, multiplets for the phenyl group protons, and a broad singlet for the -NH₂ protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct signals for the two carbons of the ethyl group, the five unique carbons of the pyrazole and phenyl rings, providing a complete carbon framework of the molecule.

  • IR (Infrared) Spectroscopy: The IR spectrum is a valuable tool for identifying key functional groups. Look for characteristic N-H stretching bands (typically two peaks around 3300-3500 cm⁻¹) for the primary amine, C-H stretching for aromatic and aliphatic groups, and C=C/C=N stretching bands in the 1400-1600 cm⁻¹ region, characteristic of the pyrazole ring.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight. The monoisotopic mass is 187.111 Da.[7] Expect to see a prominent molecular ion peak [M+H]⁺ at m/z 188.118.[7]

Synthesis and Purification

The most common and efficient route for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[9] This method is highly versatile and provides a direct pathway to the pyrazole core.

Retrosynthetic Analysis & Strategy

The synthesis of this compound is typically achieved via the cyclization of 3-oxopentanenitrile (ethyl cyanoacetate's homolog) with phenylhydrazine . The causality behind this choice is the high reactivity of the ketone in the β-ketonitrile towards the nucleophilic hydrazine, which initiates the condensation, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon. This sequence is regioselective and robust, making it a preferred industrial and laboratory method.[9]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_product Final Product Reactant1 3-Oxopentanenitrile Reaction Condensation & Cyclization Solvent: Ethanol or Acetic Acid Heat (Reflux) Reactant1->Reaction Reactant2 Phenylhydrazine Reactant2->Reaction Workup 1. Cool to RT 2. Pour into ice-water 3. Filter precipitate Reaction->Workup Reaction Completion Purification Recrystallization (e.g., from Ethanol/Water) Workup->Purification Crude Solid Product 3-Ethyl-1-phenyl-1H- pyrazol-5-amine Purification->Product Pure Product Reactivity_Diagram cluster_C5 C5-Amine Reactions cluster_C4 C4-Ring Reactions Start 3-Ethyl-1-phenyl-1H- pyrazol-5-amine Acylation Acylation (R-COCl, Base) Start->Acylation Nucleophilic Attack Condensation Condensation (Dicarbonyl compounds) Start->Condensation Cyclocondensation Diazotization Diazotization (NaNO₂, HCl) Start->Diazotization Diazonium Salt Formation Halogenation Halogenation (NBS or NCS) Start->Halogenation Electrophilic Substitution Amide C5-Amide Derivative Acylation->Amide FusedRing Pyrazolo[3,4-d]pyrimidine Condensation->FusedRing C5_Substituted C5-Substituted Pyrazole (via Sandmeyer) Diazotization->C5_Substituted C4_Halo C4-Halogenated Derivative Halogenation->C4_Halo CrossCoupling Cross-Coupling (e.g., Suzuki) C4_Halo->CrossCoupling Pd-Catalyzed C4_Aryl C4-Aryl/Alkyl Derivative CrossCoupling->C4_Aryl

References

Spectroscopic Characterization of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, pyrazole derivatives represent a class of heterocyclic compounds with significant therapeutic and industrial value.[1][2][3] The specific arrangement of substituents on the pyrazole core dictates the molecule's biological activity and physical properties. Consequently, unambiguous structural confirmation is a critical checkpoint in the synthesis and development workflow. 3-Ethyl-1-phenyl-1H-pyrazol-5-amine (Molecular Formula: C₁₁H₁₃N₃, Molecular Weight: 187.24 g/mol ) is a key intermediate used in the synthesis of more complex molecular architectures.[4][5]

This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just the data, but the underlying scientific rationale for the observed spectral features. By grounding our analysis in established principles and comparative data from related structures, this document serves as a self-validating reference for the characterization of this important compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound incorporates several key functional groups, each contributing distinct signals to its spectroscopic signature. Understanding this structure is fundamental to interpreting the data that follows.

  • Primary Aromatic Amine (-NH₂): This group is characterized by specific N-H stretching and bending vibrations in IR spectroscopy and exchangeable protons in ¹H NMR.

  • Ethyl Group (-CH₂CH₃): Provides classic aliphatic signals in NMR, specifically a coupled triplet and quartet pattern in ¹H NMR.

  • Phenyl Group (-C₆H₅): Generates characteristic signals in the aromatic region of NMR spectra and C-H/C=C vibrations in IR.

  • Pyrazole Ring: A five-membered aromatic heterocycle that forms the core of the molecule, with its own unique aromatic proton and carbon signals.

Below is the chemical structure with IUPAC numbering for reference in subsequent NMR analysis.

A simplified 2D representation is used above due to DOT language limitations for complex chemical structures. The IUPAC convention is followed for numbering the pyrazole ring. Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their connectivity.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.65d (doublet)2HPhenyl (H-2', H-6')Ortho protons on the phenyl ring, deshielded by the adjacent nitrogen atom.
~ 7.40t (triplet)2HPhenyl (H-3', H-5')Meta protons on the phenyl ring.
~ 7.20t (triplet)1HPhenyl (H-4')Para proton on the phenyl ring.
~ 5.70s (singlet)1HPyrazole (H-4)Isolated proton on the electron-rich pyrazole ring. Its chemical shift can be influenced by the adjacent amino group.[6]
~ 3.80br s (broad s)2HAmine (-NH₂)Protons on nitrogen, often broad due to quadrupolar relaxation and chemical exchange. Shift is solvent and concentration dependent.
~ 2.60q (quartet)2HEthyl (-CH₂)Methylene protons adjacent to a methyl group (n+1=4 peaks) and the pyrazole ring.
~ 1.25t (triplet)3HEthyl (-CH₃)Methyl protons adjacent to a methylene group (n+1=3 peaks).
¹³C NMR Spectroscopy

Carbon NMR reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., aromatic, aliphatic, attached to heteroatoms).

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 154.0Pyrazole (C-3)Carbon bearing the ethyl group, deshielded by the adjacent nitrogen.
~ 148.5Pyrazole (C-5)Carbon bearing the amine group, significantly influenced by the nitrogen's electron-donating effect.[6]
~ 139.5Phenyl (C-1')Quaternary carbon of the phenyl ring attached to the pyrazole nitrogen.
~ 129.0Phenyl (C-3', C-5')Meta carbons of the phenyl ring.
~ 127.0Phenyl (C-4')Para carbon of the phenyl ring.
~ 124.5Phenyl (C-2', C-6')Ortho carbons of the phenyl ring.
~ 95.0Pyrazole (C-4)The sole C-H carbon on the pyrazole ring, typically appearing at a relatively upfield position for an aromatic carbon.[7]
~ 21.5Ethyl (-CH₂)Aliphatic methylene carbon.
~ 13.5Ethyl (-CH₃)Aliphatic methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityVibrational ModeRationale
3450 - 3300Medium, two bandsN-H Asymmetric & Symmetric StretchHallmark of a primary amine (-NH₂). The presence of two distinct bands is a definitive indicator.[8][9]
3100 - 3000Medium to WeakAromatic C-H StretchC-H vibrations from the phenyl and pyrazole rings.
2980 - 2850MediumAliphatic C-H StretchC-H vibrations from the ethyl group.
~ 1620StrongN-H Bend (Scissoring)This bending vibration is characteristic of primary amines and can sometimes overlap with C=C stretches.[8]
1595, 1500, 1450Strong to MediumC=C & C=N Ring StretchAromatic ring stretching vibrations from both the phenyl and pyrazole rings.
~ 1330StrongAromatic C-N StretchThe stretching vibration of the bond between the phenyl ring and the amine nitrogen (indirectly, via the pyrazole). Characteristic for aromatic amines.[8][10]
900 - 675Strong, BroadN-H WagOut-of-plane bending of the N-H bonds in the primary amine.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity and structure.

  • Molecular Ion (M⁺•): The molecular formula C₁₁H₁₃N₃ gives a monoisotopic mass of 187.1109 Da.[4][5] In a low-resolution electron ionization (EI) mass spectrum, this would be observed as the molecular ion peak at m/z = 187 .

  • Key Fragmentation Pathways: Under EI conditions, the molecular ion will fragment in predictable ways, giving rise to smaller, stable ions.

G M [C₁₁H₁₃N₃]⁺• m/z = 187 (Molecular Ion) M_minus_28 [M - C₂H₄]⁺ m/z = 159 M->M_minus_28 - C₂H₄ (McLafferty) M_minus_29 [M - C₂H₅]⁺ m/z = 158 M->M_minus_29 - •C₂H₅ phenyl_N [C₆H₅N]⁺• m/z = 91 M->phenyl_N Ring Cleavage M_minus_15 [M - CH₃]⁺ m/z = 172 phenyl_cation [C₆H₅]⁺ m/z = 77 phenyl_N->phenyl_cation - N

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation of Fragments:

  • m/z = 158: Represents the loss of the ethyl radical (•C₂H₅), a common fragmentation for ethyl-substituted aromatics.

  • m/z = 91: This could correspond to a phenylnitrene radical cation or a tropylium-like ion derived from the phenyl-nitrogen fragment.

  • m/z = 77: The classic phenyl cation ([C₆H₅]⁺), a very common fragment for any compound containing a phenyl group.

Standard Operating Protocols

To ensure reproducibility, the acquisition of spectroscopic data must follow standardized protocols.

Workflow for Spectroscopic Analysisdot

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_output Data Interpretation A Synthesized Compound (this compound) B NMR Analysis (¹H, ¹³C) A->B C IR Analysis (ATR or KBr) A->C D MS Analysis (EI or ESI) A->D E Structural Confirmation B->E C->E D->E F Purity Assessment E->F

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure and conformational dynamics of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By synthesizing data from analogous structures and established computational methodologies, this document offers valuable insights for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The 1,3,5-trisubstituted pyrazole motif, in particular, serves as a versatile scaffold for the design of targeted therapeutics. This compound (C₁₁H₁₃N₃, Molar Mass: 187.24 g/mol ) embodies this important class of compounds, and a thorough understanding of its three-dimensional structure and conformational preferences is paramount for elucidating its structure-activity relationships (SAR) and optimizing its potential as a drug candidate. This guide will delve into the nuanced structural features of this molecule, providing a framework for its rational modification and application in drug design.

Molecular Structure: A Three-Dimensional Perspective

The foundational step in understanding the functionality of any molecule is a detailed examination of its structure. This compound is characterized by a central five-membered pyrazole ring, substituted with an ethyl group at the C3 position, a phenyl group at the N1 position, and an amine group at the C5 position.

2D Representation and Core Structural Features

The planar representation of this compound provides a clear depiction of its atomic connectivity.

Core structure of this compound.

The pyrazole ring is an aromatic heterocycle, and the delocalization of π-electrons within the ring contributes to its stability. The substituents play a crucial role in modulating the electronic properties and the overall three-dimensional shape of the molecule.

Conformational Analysis: Unveiling the Dynamic Nature

While the 2D structure provides a static picture, the molecule in reality is a dynamic entity, with rotations around single bonds leading to various spatial arrangements or conformations. The most critical conformational parameter for N-phenyl substituted pyrazoles is the dihedral angle between the plane of the phenyl ring and the plane of the pyrazole ring.

Expected Conformation Based on Analogous Structures

X-ray crystallographic studies of analogous 1-phenyl-substituted pyrazoles consistently reveal a non-planar conformation. The steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyrazole ring forces the phenyl group to rotate out of the plane of the pyrazole ring. The magnitude of this dihedral angle is influenced by the nature and size of the substituents at the C5 and C3 positions of the pyrazole.

Analogous CompoundSubstituentsDihedral Angle (Phenyl vs. Pyrazole)Reference
1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazideThiophene at C579.97(16)°[1]
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acidAmino at C5, Carboxyl at C448.13 (3)°[2]
1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanoneSubstituted phenyls4.89(6)° (fluoro-phenyl vs pyrazole)[3]

Based on these and other similar structures, it is anticipated that the phenyl ring in this compound is significantly twisted with respect to the pyrazole ring. The ethyl group at C3 and the amine group at C5 will influence the precise rotational barrier and the preferred dihedral angle.

Experimental and Computational Approaches to Conformation Determination

A combination of experimental and computational techniques is employed to elucidate the conformational landscape of molecules like this compound.

NMR spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, which are indicative of their spatial proximity and thus can help in determining the preferred conformation in solution.

Step-by-Step Protocol for NOESY Experiment:

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of 5-10 mg/mL.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of performing 2D experiments.

  • 1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all protons.

  • NOESY Experiment Setup:

    • Select the noesygpph pulse sequence (or a similar phase-cycled NOESY sequence).

    • Set the spectral widths in both dimensions to encompass all proton signals.

    • Crucially, optimize the mixing time (d8). A range of mixing times (e.g., 300 ms, 500 ms, 800 ms) should be tested to observe the build-up of NOE cross-peaks.

  • Data Acquisition: Acquire the 2D NOESY data. The acquisition time will depend on the sample concentration and desired signal-to-noise ratio.

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation in both dimensions, phase correction, and baseline correction.

  • Analysis: Analyze the processed 2D spectrum for cross-peaks. A cross-peak between two protons indicates that they are in close spatial proximity (typically < 5 Å). The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons. Correlations between the ortho-protons of the phenyl ring and protons on the pyrazole ring would provide direct evidence for the dihedral angle.

Computational chemistry offers a powerful and cost-effective means to explore the conformational space of a molecule and predict its most stable conformations.

start Start: 2D Structure of this compound step1 Generate Initial 3D Coordinates start->step1 step2 Conformational Search (e.g., Systematic or Stochastic Search) step1->step2 step3 Geometry Optimization of Conformers (e.g., DFT with B3LYP/6-31G*) step2->step3 step4 Calculate Relative Energies and Boltzmann Population step3->step4 step5 Analyze Lowest Energy Conformer(s) for Dihedral Angles and other Geometric Parameters step4->step5 end End: Predicted Stable Conformation(s) step5->end

Workflow for computational conformational analysis.

Detailed Computational Protocol:

  • Structure Building: Construct the 2D structure of this compound using a molecular editor and generate an initial 3D structure.

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface. For this molecule, the key dihedral angle to scan is the one defined by the C-C-N-N atoms connecting the phenyl and pyrazole rings.

  • Quantum Mechanical Calculations: For each identified low-energy conformer, perform geometry optimization and energy calculations using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)). This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Energy Analysis: Calculate the relative energies of the optimized conformers. The conformer with the lowest energy is the predicted most stable conformation. The population of each conformer at a given temperature can be estimated using the Boltzmann distribution.

  • Geometric Analysis: Analyze the geometric parameters of the most stable conformer(s), including bond lengths, bond angles, and, most importantly, the dihedral angle between the phenyl and pyrazole rings.

Electronic Properties and Structure-Activity Relationship (SAR)

The electronic nature of the substituents significantly impacts the reactivity and biological activity of the pyrazole core. The amine group at the C5 position is an electron-donating group, which increases the electron density of the pyrazole ring, making it more susceptible to electrophilic attack. Conversely, the phenyl group at the N1 position is generally considered electron-withdrawing via an inductive effect, although it can also participate in π-stacking interactions.

substituents Substituents Ethyl (C3) Phenyl (N1) Amine (C5) properties Molecular Properties Electronic Distribution Steric Profile Lipophilicity substituents:f1->properties:f1 Inductive Effect substituents:f2->properties:f1 Inductive & Mesomeric Effects substituents:f3->properties:f1 Electron Donating substituents:f1->properties:f2 Steric Bulk substituents:f2->properties:f2 Steric Hindrance activity { Biological Activity |  Receptor Binding Affinity |  Metabolic Stability} properties->activity Modulates

Influence of substituents on molecular properties and activity.

Understanding these electronic and steric effects is crucial for SAR studies. For instance, modifying the substituents on the phenyl ring can tune the molecule's lipophilicity and its ability to form hydrogen bonds, thereby affecting its binding affinity to a biological target. The conformation of the molecule, particularly the orientation of the phenyl ring, will dictate which of these interactions are sterically feasible.

Conclusion and Future Directions

This technical guide has provided a detailed examination of the molecular structure and conformational properties of this compound. While a definitive experimental crystal structure is not publicly available, analysis of analogous compounds and the application of robust computational methods provide a strong predictive framework for its three-dimensional nature. The key takeaway is the expected non-planar conformation, with a significant dihedral angle between the phenyl and pyrazole rings, which is a critical determinant of its interaction with biological macromolecules.

Future research should focus on obtaining an experimental crystal structure to validate the computational models. Furthermore, detailed SAR studies, guided by the conformational insights presented here, will be instrumental in optimizing the pharmacological profile of this and related pyrazole derivatives for the development of novel therapeutics.

References

The Biological Potential of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, serving as a versatile scaffold for a multitude of therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[2][4][5][6] This guide focuses on the specific compound 3-Ethyl-1-phenyl-1H-pyrazol-5-amine , a member of the 5-aminopyrazole subclass. While direct experimental data on this exact molecule is sparse, this document will synthesize a comprehensive overview of its potential biological activities by extrapolating from the well-established structure-activity relationships (SAR) of closely related analogues. We will delve into the mechanistic underpinnings of these potential activities, provide robust experimental protocols for their validation, and offer insights into the compound's promise as a lead structure for novel drug development.

The 5-Aminopyrazole Core: A Chemically Tractable and Biologically Relevant Framework

The 5-aminopyrazole moiety is an advantageous framework for designing ligands that interact with various enzymes and receptors.[7][8] The presence of the free amino group at the C5 position, combined with the di-nitrogen system of the pyrazole ring, creates a unique electronic and steric environment. This arrangement allows for multiple points of interaction—hydrogen bond donors and acceptors—which are critical for specific binding to biological targets.

The subject of this guide, This compound , incorporates several key features:

  • N1-Phenyl Group: This bulky, aromatic substituent is a common feature in many potent pyrazole-based drugs (e.g., Celecoxib). It often contributes to hydrophobic interactions within target binding pockets and can be crucial for orienting the molecule correctly.

  • C3-Ethyl Group: The alkyl substituent at this position influences the molecule's lipophilicity and steric profile, which can fine-tune its selectivity and potency.

  • C5-Amine Group: This functional group is a critical pharmacophore. It can be a key anchoring point to target proteins and serves as a versatile synthetic handle for further derivatization to explore SAR.[9]

Synthetic Strategy: A Plausible Pathway

The synthesis of 5-aminopyrazoles is a well-established process in organic chemistry. A likely and efficient route to this compound involves the cyclocondensation of phenylhydrazine with a suitable β-ketonitrile. This approach is highly modular, allowing for variation at both the N1 and C3 positions.

G reagent1 Phenylhydrazine intermediate Hydrazone Intermediate reagent1->intermediate Condensation reagent2 3-Oxopentanenitrile reagent2->intermediate product This compound intermediate->product Intramolecular Cyclization (Tautomerization)

Caption: Plausible synthetic route to the target compound.

Predicted Biological Activity & Mechanistic Insights

Based on extensive literature on analogous structures, this compound is predicted to possess significant activity in several key therapeutic areas.

Anti-inflammatory Potential

Chronic inflammation is implicated in a vast array of human diseases.[10] Pyrazole derivatives are renowned for their anti-inflammatory properties, most famously exemplified by the selective COX-2 inhibitor, Celecoxib.[5][11]

G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins (PGH2) COX_Enzyme->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Molecule This compound Molecule->COX_Enzyme Inhibition

Caption: Inhibition of the COX pathway by a pyrazole derivative.

Anticancer Activity

The pyrazole scaffold is considered a "privileged structure" in oncology, forming the core of several FDA-approved drugs.[4][6] Derivatives have demonstrated efficacy against various cancer cell lines through multiple mechanisms of action.[1][14]

Potential Mechanisms:

  • Kinase Inhibition: Many pyrazoles function as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, CDK, and BTK.[1][4] The aminopyrazole core is particularly effective at forming key hydrogen bonds within the hinge region of kinase active sites.[7][8]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]

  • Induction of Apoptosis: By modulating various signaling pathways, pyrazole compounds can trigger programmed cell death in cancer cells.

Antimicrobial and Antioxidant Properties

The versatility of the pyrazole ring extends to anti-infective and cytoprotective activities.

  • Antimicrobial Activity: Numerous pyrazole derivatives have been reported to have significant antibacterial and antifungal activity.[5][15][16] The exact mechanism can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell wall integrity. One study highlighted a related compound, N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide, as having potent activity against Haemophilus spp.[17]

  • Antioxidant Activity: Pyrazol-5-ol derivatives, which can exist in tautomeric equilibrium with aminopyrazoles, are known to be effective radical scavengers.[18] The ability to donate a hydrogen atom to neutralize reactive oxygen species (ROS) suggests that this compound could possess antioxidant properties, protecting cells from oxidative stress.[19]

Proposed Experimental Validation

To empirically determine the biological activities of this compound, a tiered screening approach is recommended. The following protocols describe foundational assays for each potential activity.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This assay provides a quantitative measure of a compound's ability to inhibit cancer cell proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G A 1. Seed Cancer Cells in 96-well plate B 2. Treat cells with serial dilutions of compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent (Incubate 4 hours) C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Read Absorbance at 570 nm E->F G 7. Calculate IC50 Value F->G

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol: In Vitro Anti-inflammatory Screening (COX Inhibition Assay)

This assay determines the compound's selectivity and potency in inhibiting COX-1 and COX-2.

Principle: A colorimetric or fluorescent assay kit (commercially available) is used to measure the peroxidase activity of COX enzymes. Inhibition of the enzyme results in a reduced signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's protocol (e.g., Cayman Chemical COX Fluorescent Inhibitor Screening Assay Kit).

  • Enzyme Incubation: In separate wells of a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add various concentrations of this compound to the wells. Include a vehicle control and a known inhibitor control (e.g., Celecoxib for COX-2, SC-560 for COX-1). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Signal Development: Add the fluorometric substrate, which will be converted by the peroxidase activity of COX into a fluorescent product.

  • Fluorescence Reading: Measure the fluorescence using a plate reader with appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Protocol: In Vitro Antimicrobial Screening (MIC Determination)

This assay determines the minimum concentration of the compound required to inhibit the visible growth of a microorganism.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the antimicrobial agent in a liquid medium.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be determined by visual inspection or by using a plate reader.

Summary of Potential Potency

While specific data for this compound is not available, we can tabulate representative data from related pyrazole derivatives found in the literature to provide a context for expected potency.

Biological ActivityTarget/AssayRepresentative IC₅₀ Values (from Analogues)Reference
Anticancer MCF-7 Breast Cancer Cells0.25 µM - 15.6 µM[3][4]
A549 Lung Cancer Cells1.96 µM - 14 µM[3][6]
Anti-inflammatory COX-2 Enzyme0.01 µM - 0.02 µM[11]
p38 MAPKHigh Activity (Qualitative)[20]
Antimicrobial H. influenzae0.24 - 31.25 µg/mL[17]
S. aureus6.25 µg/mL[21]

Note: These values are for illustrative purposes only and are derived from various pyrazole derivatives, not specifically this compound.

Conclusion and Future Directions

This compound emerges as a molecule of significant therapeutic potential, built upon the robust and validated foundation of the pyrazole scaffold. Extrapolating from a wealth of scientific literature, it is strongly positioned as a candidate for investigation as an anti-inflammatory, anticancer, and antimicrobial agent. The presence of versatile functional groups—the N1-phenyl, C3-ethyl, and C5-amine—provides an excellent platform for future SAR studies and lead optimization. The immediate next steps should involve the synthesis of this compound and its systematic evaluation using the experimental protocols outlined in this guide. The resulting data will be crucial in validating its predicted activities and paving the way for its potential development as a novel therapeutic agent.

References

An In-depth Technical Guide to the Solubility and Stability Studies of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethyl-1-phenyl-1H-pyrazol-5-amine is a substituted pyrazole derivative of significant interest in pharmaceutical research and development due to its potential biological activities, characteristic of this class of compounds.[1][2][3] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful formulation development, ensuring therapeutic efficacy, and meeting regulatory requirements.[4][5] This guide provides a comprehensive framework for conducting solubility and stability studies on this compound, grounded in scientific principles and regulatory expectations.[6][7][8][9]

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies. We will delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Part 1: Physicochemical Characterization and Solubility Profiling

A fundamental understanding of the intrinsic properties of this compound is the cornerstone of any formulation strategy.

Identity and Basic Properties
PropertyValueSource
IUPAC Name This compoundPubChem[10]
Molecular Formula C₁₁H₁₃N₃ECHEMI[11]
Molecular Weight 187.24 g/mol ECHEMI[11]
Appearance (Hypothetical) White to off-white crystalline solid-
pKa (Hypothetical) 4.5 (amine), 10.2 (pyrazole NH)-

Note: Some properties are hypothetical and should be experimentally determined.

pH-Dependent Solubility Profiling

The solubility of an ionizable compound like this compound is critically influenced by pH. A comprehensive pH-solubility profile is essential for predicting its behavior in different physiological environments and for developing suitable formulations.[12]

Experimental Rationale: The shake-flask method is the gold standard for determining equilibrium solubility due to its accuracy and reliability.[13] By measuring solubility across a wide pH range, we can identify the regions of lowest and highest solubility, which is crucial for biopharmaceutical classification and formulation design.[14]

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, acetate, borate) covering a pH range of 1.2 to 12.0. The pH of these buffers should be verified at the experimental temperature (typically 37 ± 1 °C).[14]

  • Sample Preparation: Add an excess amount of this compound to vials containing each buffer solution. The excess solid ensures that equilibrium is reached.

  • Equilibration: Agitate the vials at a constant temperature (37 ± 1 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Carefully collect an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[13]

  • pH Verification: Measure the pH of the supernatant to confirm the final pH of the solution.[14]

Hypothetical pH-Solubility Profile Data:

pHSolubility (mg/mL)
1.215.2
2.012.8
3.08.5
4.02.1
5.00.5
6.00.2
7.00.2
8.00.3
9.00.8
10.03.5
11.09.7
12.014.1
Solubility in Common Pharmaceutical Solvents

To explore various formulation options, such as liquid or semi-solid dosage forms, determining the solubility in different pharmaceutical solvents is necessary.

Experimental Workflow for Solvent Solubility:

Caption: Workflow for determining solubility in various solvents.

Hypothetical Solubility Data in Common Solvents:

SolventSolubility (mg/mL) at 25°C
Water0.2
Ethanol25.8
Propylene Glycol15.3
PEG 40030.1
Methanol45.7
Acetone52.3
Dichloromethane68.9

Part 2: Stability Indicating Method Development and Forced Degradation Studies

A crucial aspect of drug development is to establish the intrinsic stability of the API and to develop an analytical method that can separate the parent compound from its degradation products.[4][5]

Development of a Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is essential for accurately quantifying this compound and its potential degradants. The method must be validated according to ICH Q2(R1) guidelines.

Rationale for Method Selection: Reversed-phase HPLC (RP-HPLC) is a versatile and widely used technique for the analysis of small molecule pharmaceuticals due to its high resolution and compatibility with various detectors.[15][16][17][18] A C18 column is a good starting point for moderately polar compounds like the target molecule.

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Forced Degradation (Stress Testing) Studies

Forced degradation studies are designed to intentionally degrade the API under more severe conditions than those used for accelerated stability testing.[4][19][20] These studies help to:

  • Identify potential degradation pathways.[4]

  • Elucidate the structure of degradation products.[4]

  • Demonstrate the specificity of the stability-indicating analytical method.[5]

ICH Guideline Framework for Forced Degradation:

G cluster_stress Stress Conditions API 3-Ethyl-1-phenyl-1H- pyrazol-5-amine Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid state) API->Thermal Photo Photolytic (ICH Q1B conditions) API->Photo

Caption: Overview of forced degradation stress conditions.

Detailed Protocols for Forced Degradation:

  • Acid Hydrolysis:

    • Dissolve the API in a suitable solvent and add 0.1 M HCl.

    • Heat the solution at 60°C.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of base before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the API in a suitable solvent and add 0.1 M NaOH.

    • Maintain the solution at 60°C.

    • Withdraw and neutralize samples as described for acid hydrolysis.

  • Oxidative Degradation:

    • Dissolve the API in a suitable solvent and add 3% hydrogen peroxide.

    • Keep the solution at room temperature.

    • Monitor the degradation over time and quench the reaction if necessary before analysis.

  • Thermal Degradation:

    • Place the solid API in a controlled temperature oven at 80°C.

    • Sample at various time points and dissolve in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Analyze the samples and compare them with a dark control.

Hypothetical Forced Degradation Results:

Stress Condition% DegradationNumber of DegradantsObservations
0.1 M HCl, 60°C, 24h15.22Major degradant at RRT 0.85
0.1 M NaOH, 60°C, 24h8.91Degradant at RRT 1.15
3% H₂O₂, RT, 24h18.53Multiple oxidative products
80°C, solid, 7 days5.61Minor degradant observed
Photolytic (ICH Q1B)12.12Color change observed

Part 3: Formal Stability Studies

Formal stability studies are conducted to establish the retest period for the drug substance or the shelf life for the drug product under defined storage conditions.[6][9] These studies are performed according to ICH Q1A(R2) guidelines.[7][8]

Protocol for Long-Term and Accelerated Stability Studies:

  • Batch Selection: Use at least three primary batches of this compound manufactured by a process representative of the final production method.[6]

  • Container Closure System: Store the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[7]

    • Accelerated: 0, 3, and 6 months.[7]

  • Analytical Tests: At each time point, the samples should be tested for appearance, assay, degradation products, and any other critical quality attributes.

Hypothetical Stability Data Summary (Accelerated Conditions):

TestSpecificationTime 03 Months6 Months
Appearance White to off-white solidConformsConformsConforms
Assay (%) 98.0 - 102.099.899.599.1
Total Impurities (%) NMT 1.00.150.250.40
Any Unspecified Impurity (%) NMT 0.10<0.050.080.09

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach to evaluating the solubility and stability of this compound. By following these methodologies, researchers and drug development professionals can generate the critical data necessary to support formulation development, establish appropriate storage conditions and shelf life, and ensure the quality, safety, and efficacy of the final drug product. The presented protocols and illustrative data provide a robust framework that can be adapted to the specific needs of a development program while adhering to global regulatory standards.

References

"3-Ethyl-1-phenyl-1H-pyrazol-5-amine" CAS number lookup and verification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine, a heterocyclic amine with significant potential in medicinal chemistry and materials science. This document consolidates critical information regarding its chemical identity, properties, synthesis, safe handling, and analytical characterization to support its application in research and development.

Chemical Identity and Properties

Chemical Name: this compound

CAS Number: 1017781-37-1[1]

Molecular Formula: C₁₁H₁₃N₃[2]

Molecular Weight: 187.24 g/mol [2]

Structure:

reagent1 3-Oxopentanenitrile product This compound reagent1->product + reagent2 Phenylhydrazine reagent2->product

References

"3-Ethyl-1-phenyl-1H-pyrazol-5-amine" review of literature

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Ethyl-1-phenyl-1H-pyrazol-5-amine: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

This compound is a heterocyclic amine that has garnered significant attention in the field of medicinal chemistry. As a derivative of the pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, this compound serves as a crucial building block for the synthesis of a diverse array of biologically active molecules.[1][2][3] The unique structural arrangement of the pyrazole core, featuring an ethyl group at the C3 position, a phenyl substituent at the N1 position, and a reactive amine at the C5 position, provides a versatile platform for chemical modification. This guide offers a comprehensive review of the literature, detailing the synthesis, chemical properties, and the expanding role of this compound and its derivatives in the development of novel therapeutic agents. The insights provided are intended for researchers, scientists, and professionals engaged in drug development, offering a foundational understanding of this privileged scaffold.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 1017781-37-1[4]
Molecular Formula C₁₁H₁₃N₃[4]
Molecular Weight 187.24 g/mol [5]
IUPAC Name This compound[4]

Synthesis and Methodologies

The construction of the this compound core is typically achieved through a cyclocondensation reaction, a hallmark of pyrazole synthesis.[3] This process generally involves the reaction of a β-ketoester with a hydrazine derivative. For the synthesis of the title compound, the key precursors are ethyl 3-oxopentanoate and phenylhydrazine.

The reaction proceeds through an initial condensation to form a phenylhydrazone intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the pyrazol-5-one. The resulting 3-ethyl-1-phenyl-1H-pyrazol-5(4H)-one can then be converted to the target 5-amino pyrazole. While direct amination can be challenging, a common synthetic route involves the introduction of a nitro group at the 4-position, followed by reduction to the amine. However, a more direct approach involves the reaction of phenylhydrazine with an appropriate β-ketonitrile.

Below is a generalized, field-proven protocol for the synthesis of substituted pyrazol-5-amines, adapted for the specific synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 3-aminopent-2-enenitrile and phenylhydrazine.

Materials:

  • 3-Aminopent-2-enenitrile

  • Phenylhydrazine

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminopent-2-enenitrile (1.0 equivalent) in absolute ethanol (100 mL).

  • Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Workup: After completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to obtain a crude residue.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Causality behind Experimental Choices: The use of a slight excess of phenylhydrazine ensures the complete consumption of the starting nitrile. Ethanol is a suitable solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction. The aqueous workup with sodium bicarbonate is essential to neutralize any acidic byproducts, and the final purification by column chromatography ensures the isolation of the target compound with high purity.

Synthesis_Workflow Reactants 3-Aminopent-2-enenitrile + Phenylhydrazine Reaction Reflux (4-6h) Reactants->Reaction Heat Solvent Ethanol Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization

The this compound scaffold offers multiple sites for chemical modification, making it a valuable precursor for generating chemical libraries for high-throughput screening.[1] The primary reactive centers are the exocyclic amino group at the C5 position and the C4 position of the pyrazole ring.

  • Reactions at the C5-Amino Group: The amino group is nucleophilic and can readily undergo a variety of transformations, including acylation, alkylation, sulfonylation, and reaction with isocyanates or isothiocyanates to form urea and thiourea derivatives, respectively. These modifications are instrumental in exploring the structure-activity relationships of pyrazole-based compounds.[6]

  • Electrophilic Substitution at the C4 Position: The pyrazole ring is an aromatic system, and the presence of the activating amino group at C5 makes the C4 position susceptible to electrophilic substitution reactions.[1] Halogenation, nitration, and formylation are common transformations at this position, providing intermediates for further functionalization, such as cross-coupling reactions.[1]

Caption: Key reactive sites of this compound.

Applications in Medicinal Chemistry and Drug Development

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, and derivatives of this compound have been explored for a wide range of therapeutic applications.[2][3]

Kinase Inhibitors

A significant area of research has been the development of pyrazole-based compounds as kinase inhibitors for the treatment of cancer. For instance, derivatives of 3-phenyl-1H-pyrazol-5-amine have been designed and synthesized as potent inhibitors of FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia.[7] Structure-activity relationship studies have revealed that modifications at the C5-amino and N1-phenyl positions can lead to compounds with high potency and selectivity.[7]

Kinase_Inhibition_Pathway Scaffold This compound Scaffold Derivative Bioactive Derivative Scaffold->Derivative Derivatization FLT3 FLT3 Kinase Derivative->FLT3 Phosphorylation Substrate Phosphorylation FLT3->Phosphorylation Inhibition Inhibition ATP ATP ATP->FLT3 Substrate Substrate Substrate->FLT3 Downstream Downstream Signaling (Cell Proliferation) Phosphorylation->Downstream Inhibition->Phosphorylation Blocks

Caption: Inhibition of the FLT3 signaling pathway by pyrazole derivatives.

Antibacterial and Anti-inflammatory Agents

The pyrazole scaffold is also present in several anti-inflammatory and antibacterial drugs.[3][6] Derivatives of 3-phenyl-1H-pyrazol-5-amine have been investigated as anti-inflammatory agents, with some compounds showing promising activity in carrageenan-induced rat paw edema models.[8] Additionally, certain N-substituted pyrazole derivatives have demonstrated significant in vitro activity against both planktonic and biofilm-forming cells of bacteria such as Haemophilus influenzae.[9]

The table below summarizes the reported biological activities of various pyrazole derivatives related to the title compound.

Derivative ClassBiological ActivityKey FindingsReferences
3-Phenyl-1H-5-pyrazolylamine derivativesFLT3 InhibitionPotent and selective inhibitors for acute myeloid leukemia.[7]
1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazolesFabH InhibitionAntibacterial activity through inhibition of fatty acid biosynthesis.[10]
3-Phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehydesAnti-inflammatoryGood anti-inflammatory activity compared to diclofenac.[8]
N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamideAntibacterialActive against Haemophilus spp. planktonic and biofilm cells.[9]
Pyrazole-based hydroxamic acidsMeprin α and β InhibitionPotent pan-meprin inhibitors and selective meprin α inhibitors.[11]

Structure-Activity Relationships (SAR)

The exploration of SAR is crucial for optimizing the therapeutic potential of the this compound scaffold. Studies on related pyrazole derivatives have provided valuable insights:

  • Substitution at the N1-Phenyl Ring: The nature and position of substituents on the N1-phenyl ring can significantly influence biological activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the pyrazole core and affect its binding to target proteins.

  • Modification of the C3-Ethyl Group: Varying the alkyl chain length or introducing cyclic or aromatic groups at the C3 position can impact the lipophilicity and steric profile of the molecule, which in turn can affect its potency and selectivity.[11]

  • Derivatization of the C5-Amino Group: As previously discussed, the C5-amino group is a key handle for derivatization. The introduction of different functional groups, such as amides, ureas, and sulfonamides, can lead to the formation of critical hydrogen bonds and other interactions within the active site of a biological target, thereby enhancing inhibitory activity.[7]

Conclusion

This compound stands out as a highly versatile and valuable scaffold in the realm of medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with multiple sites for chemical modification, allows for the creation of large and diverse libraries of compounds for biological screening. The demonstrated efficacy of its derivatives as kinase inhibitors, anti-inflammatory agents, and antibacterial compounds underscores the therapeutic potential of this pyrazole core. Future research will likely focus on the further exploration of the chemical space around this scaffold, leveraging computational modeling and advanced synthetic techniques to design next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry. The 5-aminopyrazole scaffold is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and receptor modulators.[1] While various synthetic routes to pyrazoles exist, this note focuses on the highly efficient and regioselective cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine. We will detail the mechanistic rationale, provide a validated, step-by-step laboratory protocol, and offer insights into process optimization and characterization, ensuring scientific rigor and reproducibility for researchers in drug discovery and organic synthesis.

Introduction: The Significance of 5-Aminopyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, integral to the structure of blockbuster drugs such as Celecoxib (a COX-2 inhibitor) and Sildenafil (Viagra®).[2] The 5-aminopyrazole subtype, in particular, serves as a uniquely versatile intermediate. The presence of a reactive amino group at the C5 position, adjacent to a ring nitrogen, allows for facile derivatization and the construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are themselves of significant pharmacological interest.[3] The development of reliable and scalable synthetic routes to substituted 5-aminopyrazoles is therefore a critical endeavor for advancing drug discovery programs.

Synthetic Strategy and Mechanistic Rationale

The synthesis of 5-aminopyrazoles is most effectively achieved through the condensation of a 1,3-dielectrophilic species with a hydrazine derivative.[4][5] While the user's topic specifies α,β-unsaturated ketones as a starting point, it is crucial from a chemical logic perspective to clarify that for the synthesis of a 5-aminopyrazole, the most direct and widely utilized precursor is a β-ketonitrile .[5]

Causality Behind Precursor Choice: The formation of the C5-amino group necessitates a nitrogen source at that position in the final, cyclized product. A β-ketonitrile provides a carbonyl group (at C3 of the precursor) and a nitrile group (at C1 of the precursor). During cyclocondensation with phenylhydrazine, the hydrazine attacks the carbonyl to form a hydrazone, followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the electron-deficient carbon of the nitrile group.[5] This intramolecular cyclization directly and efficiently forms the exocyclic amino group at the desired C5 position of the pyrazole ring. A simple α,β-unsaturated ketone lacks the requisite nitrile functionality to serve as a direct precursor for the amino group.

The chosen, field-proven pathway for synthesizing this compound is the acid-catalyzed cyclocondensation of 3-oxopentanenitrile with phenylhydrazine .

Reaction Mechanism: The reaction proceeds through a well-established condensation-cyclization sequence:

  • Hydrazone Formation: The more nucleophilic terminal nitrogen of phenylhydrazine attacks the electrophilic carbonyl carbon of 3-oxopentanenitrile. This is typically catalyzed by a small amount of acid to activate the carbonyl group. Subsequent dehydration yields the phenylhydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety, now positioned favorably, performs a nucleophilic attack on the carbon of the nitrile group.

  • Tautomerization: The resulting 5-imino-dihydropyrazole intermediate rapidly tautomerizes to the stable, aromatic 5-aminopyrazole final product.

Caption: Reaction mechanism for this compound synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful execution and characterization confirm the reaction's efficacy.

Materials and Reagents
ReagentCAS No.FormulaMW ( g/mol )PurityNotes
3-Oxopentanenitrile4436-55-9C₅H₇NO97.12≥97%Starting β-ketonitrile.
Phenylhydrazine100-63-0C₆H₈N₂108.14≥97%Toxic, handle with care. Use freshly distilled or high-purity grade.
Ethanol (Absolute)64-17-5C₂H₅OH46.07≥99.5%Reaction solvent.
Acetic Acid (Glacial)64-19-7CH₃COOH60.05≥99.7%Catalyst.
Diethyl Ether60-29-7(C₂H₅)₂O74.12ACS GradeFor washing the product.
Sodium Bicarbonate144-55-9NaHCO₃84.01ACS GradeFor work-up neutralization.
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS GradeTLC eluent component.
Hexanes110-54-3C₆H₁₄86.18ACS GradeTLC eluent component.
Equipment
  • Round-bottom flask (100 mL) with magnetic stir bar

  • Reflux condenser and heating mantle

  • Temperature controller/thermometer

  • Nitrogen/argon inlet for inert atmosphere

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp (254 nm) for TLC visualization

  • Büchner funnel and vacuum flask for filtration

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

Caption: Experimental Workflow Diagram.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-oxopentanenitrile (5.00 g, 51.5 mmol, 1.0 equiv.) and absolute ethanol (50 mL).

  • Reagent Addition: Stir the solution at room temperature and add glacial acetic acid (0.30 mL, 5.2 mmol, 0.1 equiv.). Subsequently, add phenylhydrazine (5.3 mL, 54.1 mmol, 1.05 equiv.) dropwise over 5 minutes.

    • Expert Insight: Phenylhydrazine is added in slight excess to ensure complete consumption of the limiting β-ketonitrile. Acetic acid acts as a crucial catalyst for the initial hydrazone formation.[6]

  • Reaction: Heat the mixture to reflux (approximately 78 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours, indicated by the disappearance of the starting material spots.

  • Work-up and Isolation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Cool the mixture further in an ice-water bath for 30 minutes to encourage precipitation.

  • Precipitation: Slowly add 50 mL of cold deionized water to the stirred mixture to precipitate the product.

  • Filtration: Collect the resulting solid by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold water (2 x 20 mL) and cold diethyl ether (2 x 15 mL) to remove residual impurities.

  • Purification: Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot ethanol/water solution to obtain the pure product as off-white to pale yellow crystals. Dry the product under vacuum.

Data Summary and Characterization

Reaction Parameters
ParameterValue
Reactant 1 (Limiting)3-Oxopentanenitrile
Reactant 2Phenylhydrazine (1.05 eq)
CatalystGlacial Acetic Acid (0.1 eq)
SolventAbsolute Ethanol
Temperature~78 °C (Reflux)
Reaction Time4 - 6 hours
Typical Yield80 - 90%
Expected Characterization Data
  • Product: this compound[7][8][9]

  • Appearance: Off-white to pale yellow crystalline solid.

  • Molecular Formula: C₁₁H₁₃N₃

  • Molecular Weight: 187.24 g/mol [7]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.65-7.55 (m, 2H, Ar-H), 7.45-7.35 (m, 2H, Ar-H), 7.25-7.15 (m, 1H, Ar-H), 5.70 (s, 1H, pyrazole C4-H), 3.80 (br s, 2H, -NH₂), 2.55 (q, J=7.6 Hz, 2H, -CH₂CH₃), 1.20 (t, J=7.6 Hz, 3H, -CH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 152.0, 148.5, 139.5, 129.0, 125.5, 120.0, 93.0, 20.0, 14.0.

  • Mass Spec (ESI+): m/z 188.1182 [M+H]⁺.[8]

  • FT-IR (KBr, cm⁻¹): 3400-3200 (N-H stretch), 3050 (Ar C-H stretch), 2970 (Aliphatic C-H stretch), 1620 (C=N stretch), 1595 (C=C stretch).

Safety and Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Ensure anhydrous conditions. Check purity of phenylhydrazine. Extend reflux time and continue monitoring by TLC.
Product loss during work-up.Ensure mixture is thoroughly cooled before and during filtration. Use minimal hot solvent for recrystallization.
Oily Product Impurities present.Wash crude product thoroughly. Ensure complete drying. If oil persists, consider column chromatography (Silica, 20-40% EtOAc/Hexanes).
Reaction Stalls Inactive catalyst or reagents.Use freshly opened or distilled phenylhydrazine. Ensure proper amount of acetic acid was added.

Safety Precautions:

  • Phenylhydrazine: Is toxic, a suspected carcinogen, and readily absorbed through the skin. Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.

  • Solvents: Ethanol and diethyl ether are highly flammable. Avoid open flames and ensure all heating is done using a controlled heating mantle.

Conclusion

This application note presents a reliable and high-yielding protocol for the synthesis of this compound. By clarifying the optimal synthetic strategy using a β-ketonitrile precursor, this guide provides researchers with the necessary details to confidently produce this key intermediate for applications in drug discovery and materials science. The described methodology is robust, scalable, and founded on well-established principles of heterocyclic chemistry.

References

Application Notes and Protocols for the Purification of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethyl-1-phenyl-1H-pyrazol-5-amine is a substituted pyrazole derivative of significant interest to researchers in medicinal chemistry and drug development. Its structural motif is a key building block in the synthesis of a wide range of biologically active compounds. The purity of this amine is paramount, as even minor impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and complications in analytical characterization. This document provides a comprehensive guide to the purification of this compound, detailing protocols for recrystallization and column chromatography. The methodologies are designed to be robust and reproducible, ensuring the high purity required for demanding research applications.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety hazards associated with this compound is essential for its safe handling and the development of effective purification strategies.

PropertyValueSource
Molecular Formula C₁₁H₁₃N₃PubChem[1]
Molecular Weight 187.24 g/mol PubChem[1]
Physical Form SolidSigma-Aldrich[2]
CAS Number 1017781-37-1Sigma-Aldrich[2]

Safety Precautions:

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Understanding Potential Impurities

The purification strategy for this compound should be tailored to remove potential impurities arising from its synthesis. A common synthetic route to this class of compounds is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine.

A primary concern in the synthesis of unsymmetrically substituted pyrazoles is the formation of regioisomers . Depending on the starting materials and reaction conditions, the reaction of phenylhydrazine with an unsymmetrical β-dicarbonyl compound can lead to the formation of an isomeric pyrazole. These regioisomers often have very similar physical properties, making their separation challenging.

Other potential impurities include:

  • Unreacted starting materials (e.g., phenylhydrazine, β-ketoester).

  • Side-products from competing reactions.

  • Residual solvents from the reaction or initial work-up.

The purification protocols outlined below are designed to effectively remove these common impurities.

Purification Protocols

Two primary methods for the purification of solid organic compounds are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities present.

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Rationale for Solvent Selection:

The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For pyrazole derivatives, common solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate, as well as mixed solvent systems such as hexane/ethyl acetate.[3] The choice of solvent or solvent system must be determined empirically for this compound.

Workflow for Recrystallization:

Caption: Workflow for the purification of this compound by recrystallization.

Step-by-Step Protocol:

  • Solvent Screening: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture gently; a good solvent will dissolve the compound upon heating. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For optimal crystal growth and purity, avoid rapid cooling. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.

Protocol 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating regioisomers and removing a wider range of impurities.

Rationale for Stationary and Mobile Phase Selection:

For the purification of moderately polar compounds like pyrazole amines, silica gel is a common and effective stationary phase.[4] The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

Workflow for Column Chromatography:

Caption: Workflow for the purification of this compound by column chromatography.

Step-by-Step Protocol:

  • TLC Analysis: Before running the column, analyze the crude mixture by thin-layer chromatography (TLC) to determine an appropriate solvent system. A good solvent system will give a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate). Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel and the dissolved sample. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the initial non-polar solvent system. Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure and assessing the purity of the compound. The absence of impurity peaks is indicative of high purity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups in the molecule. For this compound, characteristic peaks for N-H and C-N stretching, as well as aromatic C-H and C=C stretching, would be expected.[5]

Conclusion

The successful purification of this compound is a critical step in its use for research and development. The choice between recrystallization and column chromatography will depend on the specific impurity profile of the crude material. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can consistently obtain this valuable building block in high purity, ensuring the reliability and reproducibility of their subsequent experiments.

References

The Versatile Scaffolding of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Pyrazole Building Block

In the landscape of contemporary drug discovery and organic synthesis, the pyrazole nucleus stands as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Among the diverse array of functionalized pyrazoles, 3-Ethyl-1-phenyl-1H-pyrazol-5-amine emerges as a particularly valuable and versatile building block. Its unique structural features—a reactive primary amine at the 5-position, a lipophilic ethyl group at the 3-position, and a phenyl group at the 1-position—provide a strategic platform for the construction of complex heterocyclic systems with significant therapeutic potential.[1][2] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The strategic placement of the amino group ortho to the N-phenyl group makes this molecule an ideal precursor for a variety of cyclocondensation reactions, leading to the formation of fused heterocyclic systems such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines.[4][5] These fused ring systems are at the core of numerous compounds investigated as kinase inhibitors, anti-inflammatory agents, and therapeutics for neurodegenerative diseases.[6][7] The ethyl group at the C3 position can play a crucial role in modulating the lipophilicity and metabolic stability of the final compounds, potentially offering advantages over the more commonly used methyl-substituted analogues.

This document will serve as a comprehensive technical guide, delving into the synthesis of the title compound and its subsequent application in the construction of medicinally relevant scaffolds. The protocols provided are designed to be self-validating, with explanations for the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

I. Synthesis of the Building Block: this compound

The primary and most efficient route to this compound involves the condensation of a β-ketoester, namely ethyl 3-oxopentanoate, with phenylhydrazine. This reaction proceeds through a well-established mechanism for pyrazole formation.

Mechanistic Rationale

The synthesis is a classic example of a Knorr-type pyrazole synthesis. The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of phenylhydrazine onto the ketone carbonyl of ethyl 3-oxopentanoate. This is followed by an intramolecular cyclization via the attack of the second nitrogen atom onto the ester carbonyl, and subsequent dehydration to yield the pyrazol-5-one intermediate. The tautomerization of the pyrazol-5-one to the aromatic pyrazol-5-ol is a key step. Finally, amination of the hydroxyl group, or more commonly, a direct cyclization pathway that retains the amino group from a nitrile precursor, leads to the desired 5-aminopyrazole. For the synthesis of the title compound, the reaction between ethyl 3-oxopentanoyl nitrile and phenylhydrazine would be a more direct route to the amine. However, the β-ketoester route followed by a subsequent conversion of the resulting pyrazol-5-one to the amine is also a viable, though longer, pathway. A more direct and common laboratory synthesis involves the reaction of phenylhydrazine with ethyl 2-cyano-3-ethyl-3-hydroxyacrylate, which is in turn derived from ethyl propionylacetate.

A well-established and reliable method for the synthesis of the analogous 3-methyl-1-phenyl-1H-pyrazol-5-ol involves the direct reaction of ethyl acetoacetate with phenylhydrazine.[8][9] By analogy, the synthesis of the 3-ethyl-1-phenyl-1H-pyrazol-5-ol can be readily achieved, which can then be converted to the desired amine.

Workflow for the Synthesis of this compound

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_product Final Product Ethyl_3_oxopentanoate Ethyl 3-oxopentanoate Condensation Condensation/ Cyclization Ethyl_3_oxopentanoate->Condensation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Condensation Pyrazolone 3-Ethyl-1-phenyl-1H-pyrazol-5(4H)-one Condensation->Pyrazolone Conversion Amination/ Reduction Pyrazolone->Conversion Final_Product This compound Conversion->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 3-oxopentanoate

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Hydroxide

  • Ammonium Chloride

  • Standard laboratory glassware and purification apparatus (rotary evaporator, column chromatography setup)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-oxopentanoate (1.0 eq) in ethanol.

  • Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1.0 eq) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting residue contains the intermediate 3-ethyl-1-phenyl-1H-pyrazol-5(4H)-one.

  • Purification of Intermediate: The crude pyrazolone can be purified by recrystallization from ethanol or by column chromatography on silica gel.

  • Conversion to Amine: (This step is illustrative as direct synthesis is preferred. For conversion) The purified pyrazolone is then subjected to a standard procedure for conversion of a ketone/enol to an amine, for instance, through reductive amination or via an oxime intermediate followed by reduction. A more direct laboratory preparation would involve reacting phenylhydrazine with an appropriate β-ketonitrile.

(Note: For a more direct synthesis of the amine, ethyl 2-propionyl-2-cyanoacetate would be reacted with phenylhydrazine.)

II. Application in the Synthesis of Fused Heterocyclic Systems: Pyrazolo[3,4-b]pyridines

A primary application of this compound is in the synthesis of pyrazolo[3,4-b]pyridines. These fused heterocyclic compounds are of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to interact with a variety of biological targets, including kinases.[4]

The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles is typically achieved through condensation with 1,3-dicarbonyl compounds, a reaction known as the Friedländer annulation.[4]

Mechanistic Rationale

The reaction proceeds via an initial condensation between the primary amino group of the pyrazole and one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine intermediate. This is followed by an intramolecular cyclization where the C4 position of the pyrazole ring attacks the second carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazolo[3,4-b]pyridine ring system. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls is determined by the relative reactivity of the two carbonyl groups.[4]

Workflow for the Synthesis of a 3-Ethyl-1-phenyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

PyrazoloPyridineWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aminopyrazole 3-Ethyl-1-phenyl- 1H-pyrazol-5-amine Friedlander Friedländer Annulation Aminopyrazole->Friedlander Dicarbonyl Acetylacetone (2,4-pentanedione) Dicarbonyl->Friedlander PyrazoloPyridine 3-Ethyl-1-phenyl-4,6-dimethyl- 1H-pyrazolo[3,4-b]pyridine Friedlander->PyrazoloPyridine

Caption: Synthesis of a pyrazolo[3,4-b]pyridine derivative.

Detailed Experimental Protocol: Synthesis of 3-Ethyl-1-phenyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid or p-Toluenesulfonic acid (catalyst)

  • Ethanol or another suitable high-boiling solvent

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid or ethanol.

  • Addition of Dicarbonyl: Add acetylacetone (1.1 eq) to the solution. If using ethanol as a solvent, add a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the reaction mixture to reflux for 8-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If using acetic acid, pour the mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product. If using ethanol, the product may precipitate upon cooling.

  • Isolation and Purification: Collect the crude product by filtration, wash with water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Reference
This compoundC₁₁H₁₃N₃187.24-[This is a starting material]
3-Ethyl-1-phenyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridineC₁₇H₁₇N₃263.34Typically >80%General procedure based on[4]

III. Biological Significance and Future Perspectives

Derivatives of this compound, particularly the pyrazolo[3,4-b]pyridines, have shown significant promise in medicinal chemistry. The ethyl group at the 3-position can enhance binding to hydrophobic pockets in target proteins and may improve pharmacokinetic properties such as oral bioavailability and metabolic stability when compared to the corresponding methyl derivatives.

The pyrazolo[3,4-b]pyridine core is a key pharmacophore in a number of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of selective kinase inhibitors is a major focus of modern drug discovery. The ability to readily synthesize a diverse library of pyrazolo[3,4-b]pyridines from this compound makes it an invaluable tool for structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of these inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of medicinally relevant fused heterocyclic systems. Its straightforward synthesis and the ability to undergo efficient cyclocondensation reactions make it an attractive starting material for the generation of diverse chemical libraries for drug discovery. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important pyrazole derivative. As the demand for novel and effective therapeutics continues to grow, the role of such well-designed building blocks in accelerating the drug discovery process will undoubtedly become even more critical.

References

Application Notes & Protocols for Kinase Inhibitor Development Using 3-Ethyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole ring is a cornerstone scaffold in modern medicinal chemistry, recognized for its role in a significant number of FDA-approved protein kinase inhibitors.[1][2][3] This document provides a detailed guide for researchers and drug development professionals on the utilization of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine as a foundational scaffold for the discovery and development of novel kinase inhibitors. We will explore the mechanistic basis for its activity, provide detailed protocols for its evaluation in biochemical and cellular assays, and outline a strategic approach for structure-activity relationship (SAR) studies and lead optimization.

Introduction: The Pyrazole Scaffold as a Privileged Structure

Protein kinases, which regulate the majority of cellular pathways, have become one of the most important classes of drug targets, particularly in oncology and immunology.[1][4] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases.[5] Within this field, the pyrazole moiety has emerged as a "privileged scaffold."[1][6] Its unique electronic properties, synthetic tractability, and ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site make it an ideal starting point for inhibitor design.[3][7]

Several highly successful drugs, including Crizotinib (ALK/ROS1 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Encorafenib (BRAF inhibitor), feature a pyrazole core, underscoring its clinical and commercial significance.[1][2][6] The specific compound of focus, This compound , combines the essential features of this privileged class: an N-phenyl ring, which can be directed towards the solvent-front or deeper pockets, and a crucial 5-amino group, which typically acts as a key hydrogen bond donor to the kinase hinge region. The 3-ethyl group provides a vector for further chemical exploration.

Profile of the Starting Scaffold: this compound

This molecule serves as an excellent starting point for a fragment-based or lead generation campaign. Its relatively low molecular weight and multiple points for diversification allow for the systematic exploration of chemical space around a target kinase.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Core Structure Aminopyrazole
Key Features - Hinge-Binding Motif: The 5-amino group and adjacent pyrazole nitrogen are predicted to form canonical hydrogen bonds with the kinase hinge. - N1-Phenyl Group: Provides a vector for exploring selectivity pockets. - C3-Ethyl Group: Offers a site for modification to enhance potency or address pharmacokinetic liabilities.

General Mechanism of Action: ATP-Competitive Inhibition

Most pyrazole-based kinase inhibitors function as Type I ATP-competitive inhibitors.[1] They occupy the adenosine triphosphate (ATP) binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. The aminopyrazole core is particularly effective at mimicking the adenine portion of ATP.

The proposed binding model for this compound involves:

  • Hinge Interaction: The 5-amino group forms one or two hydrogen bonds with the backbone amide and/or carbonyl groups of the kinase hinge region (e.g., Met108 in ERK2).[1]

  • Hydrophobic Interactions: The N1-phenyl ring occupies a hydrophobic pocket adjacent to the hinge.

  • Gatekeeper Interaction: The C3-ethyl group is positioned towards the "gatekeeper" residue, a critical determinant of inhibitor selectivity. Modifications at this position are crucial for tuning the inhibitor's kinase selectivity profile.

Application Note 1: Biochemical Kinase Inhibition Assay

This protocol describes a universal, luminescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase. The principle relies on quantifying the amount of ATP remaining in solution after the kinase reaction; lower luminescence indicates higher kinase activity and vice-versa.

Causality Behind Experimental Choices:
  • Assay Platform: The ADP-Glo™ Kinase Assay (Promega) is chosen for its high sensitivity, broad applicability to virtually any kinase, and resistance to compound interference.

  • ATP Concentration: The concentration of ATP is set at or near the Michaelis-Menten constant (Kₘ) for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors. If the Kₘ is unknown, 10 µM is a common starting point.

  • DMSO Concentration: Maintained at ≤1% to avoid solvent-induced enzyme inhibition or assay artifacts.

Detailed Step-by-Step Protocol:
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution (1:3) in DMSO to create a 10-point dose-response curve. For a final assay concentration starting at 10 µM, the top concentration in this intermediate plate will be 1 mM.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer, typically containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The inclusion of MgCl₂ is critical as it is a required cofactor for the kinase.

    • Kinase/Substrate Mix: Dilute the target kinase and its specific substrate in Kinase Buffer to a 2X final concentration. The optimal concentration of each must be empirically determined to ensure the reaction is in the linear range.

    • ATP Solution: Prepare a 2X ATP solution in Kinase Buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of serially diluted compound (or DMSO for controls) to the appropriate wells.

    • Add 10 µL of the 2X Kinase/Substrate Mix to all wells.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells. Final reaction volume is 21 µL.

    • Incubate for 60 minutes at 30°C. The duration may need optimization based on enzyme activity.

    • Stop the reaction and deplete unused ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.

    • Read luminescence on a plate reader (e.g., EnVision, PHERAstar).

  • Data Analysis:

    • Controls:

      • High Control (0% Inhibition): Reaction with DMSO only.

      • Low Control (100% Inhibition): Reaction without kinase or with a known potent inhibitor.

    • Calculation: Normalize the data using the formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_low) / (RLU_high - RLU_low)).

    • IC₅₀ Determination: Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis Compound 1. Prepare Compound (10 mM Stock in DMSO) SerialDilute 2. Serial Dilution (10-point curve) Reagents 3. Prepare 2X Reagents (Kinase, Substrate, ATP) DispenseCmpd 4. Dispense 1 µL Compound/DMSO Reagents->DispenseCmpd AddKinase 5. Add 10 µL 2X Kinase/Substrate Mix DispenseCmpd->AddKinase PreIncubate 6. Pre-incubate 10 min AddKinase->PreIncubate AddATP 7. Add 10 µL 2X ATP Solution PreIncubate->AddATP KinaseRxn 8. Incubate 60 min (Kinase Reaction) AddATP->KinaseRxn AddADPGlo 9. Add 20 µL ADP-Glo™ Reagent KinaseRxn->AddADPGlo Incubate1 10. Incubate 40 min AddADPGlo->Incubate1 AddDetection 11. Add 40 µL Detection Reagent Incubate1->AddDetection Incubate2 12. Incubate 30 min AddDetection->Incubate2 ReadLum 13. Read Luminescence Incubate2->ReadLum Analyze 14. Calculate IC50 ReadLum->Analyze

Caption: Workflow for a biochemical kinase inhibition assay.

Application Note 2: Cell-Based Target Engagement Assay

After confirming biochemical activity, it is crucial to verify that the compound can enter cells and inhibit the target kinase in its native environment. This protocol describes a method to assess the inhibition of a specific signaling pathway via Western Blot analysis of a downstream phosphorylated substrate.

Causality Behind Experimental Choices:
  • Model System: A cancer cell line known to have upregulated activity of the target kinase (e.g., HCT116 cells for Akt pathway studies) is selected.[6]

  • Stimulation: If the pathway is not constitutively active, a specific growth factor or mitogen (e.g., EGF for EGFR pathway, IGF for Akt pathway) is used to induce a robust phosphorylation signal.

  • Endpoint: Western blotting is a reliable and widely used method to directly visualize changes in protein phosphorylation, providing direct evidence of target engagement.

Detailed Step-by-Step Protocol:
  • Cell Culture and Plating:

    • Culture the selected cell line under standard conditions (e.g., DMEM + 10% FBS, 37°C, 5% CO₂).

    • Plate cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Compound Treatment:

    • The following day, replace the culture medium with serum-free medium and incubate for 4-6 hours to quiesce the cells and reduce basal signaling.

    • Prepare 1000X stock concentrations of this compound in DMSO.

    • Pre-treat the cells by adding the compound directly to the serum-free medium at various final concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO-only vehicle control. Incubate for 1-2 hours.

  • Pathway Stimulation and Lysis:

    • Stimulate the pathway by adding the appropriate growth factor (e.g., 100 ng/mL EGF) to each well (except for the unstimulated control). Incubate for 15-30 minutes.

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Western Blotting:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize the samples by loading 20-30 µg of total protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate of the target kinase (e.g., anti-phospho-Akt Ser473).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) to confirm equal loading.

Relevant Signaling Pathway Diagram (Example: RAF-MEK-ERK)

G cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF Kinase (e.g., B-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF p Inhibitor 3-Ethyl-1-phenyl... (Potential Inhibitor) Inhibitor->RAF Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Inhibition of the RAF-MEK-ERK signaling cascade.

Application Note 3: Hit-to-Lead Optimization Strategy

Once this compound is validated as a "hit," a medicinal chemistry campaign is required to improve its properties. The goal is to enhance potency, selectivity, and drug-like characteristics (ADME properties).

Structure-Activity Relationship (SAR) Insights:

Based on extensive literature on pyrazole-based inhibitors, the following modifications can be proposed to explore the SAR around the this compound scaffold.[7][8]

  • C3 Position (Ethyl Group): This position often points towards the ribose-phosphate binding region or the solvent front.

    • Rationale: Modifying this group can enhance potency and influence selectivity.

    • Proposed Modifications:

      • Small Alkyl Groups: Replace ethyl with methyl, cyclopropyl, or isopropyl to probe steric tolerance. A cyclopropyl group can improve metabolic stability.[9]

      • Polar Groups: Introduce small polar functionalities (e.g., -CH₂OH, -CH₂OMe) to seek additional hydrogen bonds.

  • N1 Position (Phenyl Group): This vector explores a larger, more variable region of the ATP pocket and is a primary driver of selectivity.

    • Rationale: Substitutions on this ring can pick up interactions with residues unique to the target kinase.

    • Proposed Modifications:

      • Para- and Meta-Substitutions: Introduce a range of substituents (e.g., -F, -Cl, -OMe, -CN, -SO₂NH₂) to explore electronic and steric effects.

      • Heterocycles: Replace the phenyl ring with pyridyl, pyrimidinyl, or other heterocycles to improve properties like solubility and engage in different interactions.

  • C4 Position (Pyrazole Ring): This position is often directed towards the solvent.

    • Rationale: Bulky or polar groups can be added here to improve solubility and other pharmacokinetic properties without disrupting core binding interactions.

    • Proposed Modifications:

      • Halogenation: Introduction of a bromine or chlorine atom can provide a handle for further synthetic elaboration via cross-coupling reactions.[10]

      • Amide/Sulfonamide Linkages: Attach larger solubilizing groups (e.g., morpholine, piperazine) via a linker.

Logical Flow for Hit-to-Lead Campaign

G Hit Hit Compound (this compound) IC50 = 1-10 µM SAR SAR Exploration (C3, N1, C4 Modifications) Hit->SAR Biochem Biochemical Assay (Potency: IC50 < 100 nM?) SAR->Biochem Biochem->SAR No Selectivity Kinase Selectivity Panel (>100x vs. Off-Targets?) Biochem->Selectivity Yes Selectivity->SAR No Cellular Cellular Assay (Potency: EC50 < 1 µM?) Selectivity->Cellular Yes Cellular->SAR No ADME In Vitro ADME (Solubility, Permeability, Metabolic Stability) Cellular->ADME Yes ADME->SAR Poor Profile Lead Lead Candidate ADME->Lead Good Profile

Caption: A typical hit-to-lead optimization workflow.

References

Application Notes & Protocols: The Strategic Utility of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrazole nucleus is a cornerstone, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. Among the diverse family of pyrazole derivatives, 3-Ethyl-1-phenyl-1H-pyrazol-5-amine stands out as a particularly valuable and versatile building block. Its unique structural arrangement, featuring a reactive primary amine, a lipophilic phenyl group, and an ethyl substituent, offers a trifecta of opportunities for synthetic diversification. This application note provides an in-depth exploration of the utility of this compound in the synthesis of fused heterocyclic systems, with a particular focus on the construction of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant therapeutic potential, including roles as protein kinase inhibitors in cancer therapy.[1][2] We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.

Core Principles: The Chemistry of this compound

The synthetic versatility of this compound is rooted in the nucleophilicity of its exocyclic amino group. This primary amine serves as a potent nucleophile, readily participating in condensation and cyclization reactions with a variety of electrophilic partners. The phenyl group at the 1-position and the ethyl group at the 3-position modulate the electronic properties and steric environment of the pyrazole core, influencing reaction kinetics and the stability of the resulting fused systems. Furthermore, these substituents provide avenues for further functionalization, enabling the fine-tuning of physicochemical and pharmacological properties in drug development campaigns.

Synthetic Strategies for Fused Heterocycle Construction

The primary strategy for leveraging this compound in the synthesis of fused systems is through cyclocondensation reactions with 1,3-dielectrophiles. This approach is particularly effective for the construction of the pyrazolo[1,5-a]pyrimidine scaffold.

Pyrazolo[1,5-a]pyrimidine Synthesis via Condensation with β-Dicarbonyl Compounds

A robust and widely employed method for the synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound, such as a β-diketone or a β-ketoester.[2] This reaction proceeds through a well-established mechanism involving initial condensation to form an enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic fused ring system.

Reaction Workflow: From Aminopyrazole to Fused Pyrimidine

workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product A This compound C Condensation & Dehydration A->C Acid Catalyst (e.g., Acetic Acid) B β-Diketone (e.g., Acetylacetone) B->C D Intramolecular Cyclization C->D Enamine Intermediate E Pyrazolo[1,5-a]pyrimidine D->E Dehydration

Caption: Experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Protocol 1: Synthesis of 2,7-Dimethyl-5-ethyl-3-phenyl-pyrazolo[1,5-a]pyrimidine

This protocol provides a representative example of the synthesis of a pyrazolo[1,5-a]pyrimidine from this compound and acetylacetone.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound1249598-86-4187.241.87 g
Acetylacetone (2,4-pentanedione)123-54-6100.121.10 mL
Glacial Acetic Acid64-19-760.0520 mL
Ethanol64-17-546.07As needed
Saturated Sodium Bicarbonate Solution--As needed
Anhydrous Sodium Sulfate7757-82-6142.04As needed
Dichloromethane75-09-284.93As needed

Instrumentation:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard glassware for workup and purification

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.87 g, 10 mmol).

  • Reagent Addition: Add glacial acetic acid (20 mL) to the flask and stir until the amine dissolves. To this solution, add acetylacetone (1.10 mL, 11 mmol).

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 120 °C) with continuous stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL).

  • Neutralization: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol to afford the pure 2,7-Dimethyl-5-ethyl-3-phenyl-pyrazolo[1,5-a]pyrimidine as a solid.

Expected Yield: 75-85%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mechanistic Rationale: The Path to Aromaticity

mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration Aminopyrazole This compound Enamine_Intermediate Enamine Intermediate Aminopyrazole->Enamine_Intermediate + Acetylacetone - H2O Cyclized_Intermediate Non-aromatic Dihydropyrazolopyrimidine Enamine_Intermediate->Cyclized_Intermediate Final_Product Aromatic Pyrazolo[1,5-a]pyrimidine Cyclized_Intermediate->Final_Product - H2O

Caption: Key mechanistic steps in the formation of pyrazolo[1,5-a]pyrimidines.

Applications in Drug Development and Beyond

The pyrazolo[1,5-a]pyrimidine core synthesized from this compound is a key pharmacophore in numerous compounds with diverse therapeutic applications. These include inhibitors of various protein kinases, which are crucial targets in oncology.[1] The substituents on the pyrazole and the newly formed pyrimidine ring can be further modified to optimize potency, selectivity, and pharmacokinetic properties. For instance, the phenyl group can be derivatized to explore structure-activity relationships, while the ethyl and methyl groups can influence metabolic stability.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. The straightforward and high-yielding condensation reactions with β-dicarbonyl compounds make it an attractive starting material for the construction of complex molecular architectures. The protocols and mechanistic insights provided in this application note are intended to empower researchers in drug discovery and synthetic chemistry to harness the full potential of this valuable scaffold.

References

Application Note: A Detailed Protocol for the N-Alkylation of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed experimental protocol for the N-alkylation of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine, a key intermediate in the synthesis of various biologically active compounds. N-alkylated pyrazoles are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2] This guide, intended for researchers, scientists, and drug development professionals, outlines a robust and reproducible procedure for the selective N-alkylation of the exocyclic amino group, discusses the critical experimental parameters, and provides a framework for the purification and characterization of the final product.

Introduction

Pyrazoles are five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms.[1][2] Their derivatives are integral to the development of pharmaceuticals, with applications as anti-inflammatory, anti-cancer, and antimicrobial agents.[2] The functionalization of the pyrazole core, particularly through N-alkylation, is a common strategy to modulate the physicochemical and pharmacological properties of these molecules.[3] The target molecule, this compound, presents two potential sites for alkylation: the pyrazole ring nitrogen (N1) and the exocyclic amino group at the C5 position. This protocol focuses on the selective alkylation of the 5-amino group, a transformation often achieved through methods like reductive amination or direct alkylation with alkyl halides.[4]

The choice of synthetic route for N-alkylation is critical and depends on the desired product and the nature of the starting materials. Direct alkylation using alkyl halides in the presence of a base is a common and effective method.[3][5] However, for aromatic amines, transition-metal-catalyzed N-alkylation with alcohols has emerged as a greener and more atom-economical alternative.[6][7][8][9] This guide will detail a general and widely applicable direct alkylation protocol, which can be adapted for various alkylating agents.

Reaction Scheme

Figure 1: General reaction scheme for the N-alkylation of this compound. R represents an alkyl group, and X is a leaving group (e.g., Br, I).

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of the 5-amino group of this compound using an alkyl halide in the presence of a suitable base.

Materials and Reagents
  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF or MeCN to dissolve the starting material. The volume should be sufficient to ensure good stirring (e.g., 5-10 mL per mmol of the amine).

  • Base Addition: Add potassium carbonate (2.0-3.0 equivalents) to the stirred solution. If using sodium hydride, it should be added cautiously in portions at 0 °C (1.1-1.2 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.0-1.2 equivalents) dropwise at room temperature. For highly reactive alkyl halides, the addition can be performed at 0 °C to control the reaction exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If NaH was used, carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl solution at 0 °C.

    • Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Workflow Diagram

N_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: Dry Flask under Inert Atmosphere add_amine Add this compound start->add_amine add_solvent Add Anhydrous Solvent (DMF/MeCN) add_amine->add_solvent add_base Add Base (K2CO3 or NaH) add_solvent->add_base add_alkyl_halide Add Alkyl Halide add_base->add_alkyl_halide stir_monitor Stir and Monitor by TLC add_alkyl_halide->stir_monitor quench Quench Reaction stir_monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End: Pure N-Alkylated Product characterize->end

Caption: Workflow for the N-alkylation of this compound.

Key Experimental Parameters and Considerations

ParameterRecommended ConditionsRationale & Causality
Base K₂CO₃ (milder) or NaH (stronger)The choice of base is crucial for the deprotonation of the amine. K₂CO₃ is a milder base suitable for many alkylations. NaH is a stronger, non-nucleophilic base that ensures complete deprotonation but requires more careful handling.[3]
Solvent Anhydrous DMF or MeCNA polar aprotic solvent is required to dissolve the reactants and facilitate the Sₙ2 reaction. DMF and MeCN are excellent choices due to their high dielectric constants and ability to solvate cations.[3] Anhydrous conditions are essential to prevent quenching of the base, especially when using NaH.
Alkylating Agent Alkyl iodide or bromide (1.0-1.2 eq.)Iodides are generally more reactive than bromides. Using a slight excess of the alkylating agent can help drive the reaction to completion. However, a large excess should be avoided to minimize the risk of dialkylation.
Temperature Room temperature to 60 °CThe reaction temperature depends on the reactivity of the alkylating agent and the amine. Many reactions proceed efficiently at room temperature. Gentle heating can be applied to accelerate slower reactions.
Reaction Monitoring Thin Layer Chromatography (TLC)TLC is a simple and effective technique to monitor the disappearance of the starting material and the appearance of the product, allowing for the determination of the reaction endpoint.

Characterization Data (Hypothetical Example for N-ethyl derivative)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.50-7.30 (m, 5H, Ar-H), 5.70 (s, 1H, pyrazole-H), 3.50 (q, J = 7.2 Hz, 2H, N-CH₂CH₃), 2.60 (q, J = 7.6 Hz, 2H, pyrazole-CH₂CH₃), 1.25 (t, J = 7.2 Hz, 3H, N-CH₂CH₃), 1.20 (t, J = 7.6 Hz, 3H, pyrazole-CH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 150.2, 148.5, 139.0, 129.1, 125.5, 120.3, 95.8, 40.5, 21.8, 15.2, 13.5.

  • IR (ATR, cm⁻¹): 3350 (N-H stretch), 3050 (Ar C-H stretch), 2970, 2930 (Aliphatic C-H stretch), 1595, 1500 (C=C, C=N stretch).

  • MS (ESI+): m/z calculated for C₁₃H₁₇N₃ [M+H]⁺: 216.1495; found: 216.1501.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive base or alkylating agent; insufficient temperature.Use freshly opened or properly stored reagents. Increase the reaction temperature or try a stronger base (e.g., NaH instead of K₂CO₃).
Formation of multiple products Dialkylation or alkylation at the pyrazole nitrogen.Use a stoichiometric amount of the alkylating agent. A milder base and lower temperature may favor mono-alkylation of the more nucleophilic amino group.
Difficult purification Co-elution of product and starting material or byproducts.Optimize the solvent system for column chromatography. A shallow gradient may be necessary to achieve good separation.

Conclusion

This application note provides a detailed and practical guide for the N-alkylation of this compound. By following the outlined protocol and considering the key experimental parameters, researchers can reliably synthesize N-alkylated derivatives of this important pyrazole intermediate. The provided framework for reaction monitoring, work-up, and purification ensures the isolation of the desired product in good purity, ready for subsequent applications in drug discovery and development.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Inflammation

Scientific Rationale: Targeting Key Inflammatory Pathways

The inflammatory response is a complex interplay of cellular and molecular events. Key mediators include prostaglandins, leukotrienes, cytokines, and chemokines, which are produced through enzymatic pathways and signaling cascades.[1][7] Pyrazole derivatives have been shown to exert their anti-inflammatory effects through various mechanisms, including:

  • Modulation of Cytokine Signaling: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) play a central role in amplifying and sustaining the inflammatory response.[7][12] The nuclear factor-kappa B (NF-κB) signaling pathway is a master regulator of pro-inflammatory gene expression, including that of many cytokines.[12][13][14][15][16] Some pyrazole derivatives may exert their effects by inhibiting the NF-κB pathway.[7]

The following diagram illustrates the canonical NF-κB signaling pathway, a potential target for 3-Ethyl-1-phenyl-1H-pyrazol-5-amine.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates Proteasomal_Degradation Proteasome IkB->Proteasomal_Degradation Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_IkB NF-κB-IκB (Inactive) NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes

Caption: Canonical NF-κB signaling pathway in inflammation.

In Vitro Assays for Anti-inflammatory Activity

In vitro assays provide a rapid and cost-effective means to screen compounds for their potential anti-inflammatory properties.[1] They allow for the investigation of specific molecular targets and mechanisms of action in a controlled environment.

Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory cytokines such as TNF-α and IL-6.[17][18] This assay measures the ability of this compound to inhibit the production of these cytokines in LPS-stimulated macrophage cell lines (e.g., RAW 264.7 or THP-1).[19][20][21]

Experimental Workflow:

Caption: Workflow for LPS-induced cytokine production assay.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 or THP-1 cells in complete RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[17]

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.[20]

  • Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in the cell culture medium. Ensure the final solvent concentration does not affect cell viability.

  • Pre-treatment: Remove the old medium from the cells and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (e.g., a known anti-inflammatory drug like dexamethasone). Incubate for 1-2 hours.[21]

  • LPS Stimulation: Add LPS to each well (except for the unstimulated control) to a final concentration of 100 ng/mL.[20]

  • Incubation: Incubate the plate for 4-24 hours. The optimal incubation time may vary depending on the specific cytokine being measured.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the supernatant.

  • Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[19]

Cyclooxygenase (COX-1/COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays

Principle: These cell-free enzymatic assays directly measure the ability of the test compound to inhibit the activity of COX-1, COX-2, and 5-LOX.[1][22] This helps to determine the compound's mechanism of action and its selectivity for different enzyme isoforms.

Detailed Protocol:

Commercially available colorimetric or fluorometric inhibitor screening kits are recommended for these assays. Follow the manufacturer's protocols precisely. The general steps are as follows:

  • Reagent Preparation: Prepare all reagents, including the enzyme (COX-1, COX-2, or 5-LOX), substrate (arachidonic acid), and detection reagents as per the kit instructions.

  • Compound Addition: Add different concentrations of this compound to the wells of a microplate. Include a vehicle control and a positive control (e.g., indomethacin for COX, zileuton for 5-LOX).

  • Enzyme Addition: Add the enzyme to each well and incubate for a short period to allow the inhibitor to bind.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate.

  • Detection: After a specified incubation time, stop the reaction and measure the product formation using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Inhibition of Protein Denaturation Assay

Principle: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[23][24] This assay assesses the ability of a compound to prevent the heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.[23][24][25]

Detailed Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of various concentrations of this compound and 0.5 mL of 1% w/v aqueous solution of BSA or egg albumin.

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes.

  • Heating: Induce denaturation by heating the mixture at 70°C in a water bath for 5 minutes.[23]

  • Cooling and Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.[23][24]

  • Controls: Use a vehicle control and a positive control (e.g., diclofenac sodium).

  • Calculation: Calculate the percentage inhibition of protein denaturation.

In Vivo Models of Inflammation

In vivo models are essential for evaluating the efficacy of a compound in a complex biological system.[4][26] They provide insights into the compound's pharmacokinetic and pharmacodynamic properties.

Carrageenan-Induced Paw Edema in Rodents

Principle: The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model for screening anti-inflammatory drugs.[27][28][29][30] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by swelling (edema) of the paw.[28][29] The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins.[28]

Experimental Workflow:

Caption: Workflow for carrageenan-induced paw edema model.

Detailed Protocol:

  • Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week before the experiment.[29]

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose).

    • Group II: Positive Control (e.g., indomethacin, 10 mg/kg, p.o.).[28]

    • Group III-V: this compound at different doses (e.g., 10, 25, 50 mg/kg, p.o.).

  • Drug Administration: Administer the test compound or vehicle orally (p.o.) one hour before the carrageenan injection.[28]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[27][28]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.[27][28][30]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[27][28][31]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Then, calculate the percentage inhibition of edema for the treated groups relative to the control group.

Data Presentation and Interpretation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on LPS-Induced TNF-α Production in RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL) ± SEM% Inhibition
Control (Unstimulated)-15.2 ± 2.1-
LPS (100 ng/mL)-1250.4 ± 85.60
Test Compound1980.1 ± 67.321.6
10540.7 ± 45.956.8
50210.3 ± 18.283.2
Dexamethasone1150.6 ± 12.588.0

Table 2: Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h ± SEM% Inhibition of Edema
Vehicle Control-0.85 ± 0.070
Indomethacin100.32 ± 0.0462.4
Test Compound100.68 ± 0.0620.0
250.45 ± 0.0547.1
500.35 ± 0.0458.8

Interpretation:

  • A dose-dependent reduction in cytokine production in the in vitro assay suggests that the compound interferes with the inflammatory signaling pathway.

  • Significant inhibition of paw edema, particularly in the later phase of the carrageenan model, may indicate inhibition of prostaglandin synthesis.

  • Comparing the IC50 values from the COX-1/COX-2 inhibition assays will reveal the compound's selectivity. A higher selectivity index (IC50 COX-1 / IC50 COX-2) is generally desirable.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preliminary evaluation of the anti-inflammatory potential of this compound. By employing a combination of in vitro and in vivo assays, researchers can elucidate the compound's mechanism of action and assess its efficacy in a physiological context. The pyrazole scaffold holds significant promise in the development of novel anti-inflammatory therapeutics, and systematic investigation of compounds like this compound is a critical step in this endeavor.

References

High-throughput screening assays involving "3-Ethyl-1-phenyl-1H-pyrazol-5-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to High-Throughput Screening of Novel Pyrazole Scaffolds Featuring 3-Ethyl-1-phenyl-1H-pyrazol-5-amine

Introduction

The pyrazole ring is a five-membered aromatic heterocycle that stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of biologically active molecules.[1][2] Derivatives of this core structure are well-represented among approved drugs and clinical candidates, demonstrating a remarkable capacity to interact with a wide range of biological targets. Notably, the pyrazole scaffold is a critical building block for developing potent kinase inhibitors and receptor modulators, particularly those targeting pathways involved in oncology and inflammation.[3]

This guide focuses on a representative member of this class, This compound . While its precise biological targets are not yet fully elucidated, its structure suggests significant potential for therapeutic activity. For researchers and drug discovery professionals working with such novel compounds, the initial challenge is to efficiently and accurately identify their biological function. This document serves as a comprehensive guide, providing a strategic framework and detailed, field-tested protocols for the high-throughput screening (HTS) of this compound and similar novel chemical entities. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering scientists to design robust screening campaigns that yield trustworthy and actionable results.

Chapter 1: A Strategic Framework for Screening Novel Compounds

When faced with a novel compound, the primary strategic decision is whether to pursue a target-based or a phenotypic screening approach.[4][5]

  • Target-Based Screening: This classical approach involves testing a compound against a specific, isolated biological target, such as a purified enzyme or receptor. It is highly effective when there is a strong hypothesis about the compound's mechanism of action (MOA).

  • Phenotypic Screening: This method is target-agnostic.[6] It involves applying the compound to a complex biological system, such as a cell line or an organism, and measuring a change in an observable characteristic (a phenotype), like cell death, morphology, or the expression of a specific protein.[4][7] This approach is exceptionally powerful for discovering compounds with novel MOAs, as it requires no prior knowledge of the target.[8]

For a novel pyrazole derivative, a dual strategy is often most effective. A broad phenotypic screen can reveal an overall cellular effect, which can then guide subsequent target-based assays to deconvolve the specific molecular mechanism.

G cluster_start Screening Initiation cluster_phenotypic Phenotypic Pathway cluster_target Target-Based Pathway cluster_validation Hit Validation Start Novel Compound (e.g., this compound) PhenoScreen Phenotypic Screen (e.g., High-Content Imaging) Start->PhenoScreen Target-Agnostic Approach Hypothesis Formulate Hypothesis (Known pyrazole activity suggests kinase or GPCR target) Start->Hypothesis Hypothesis-Driven Approach PhenoHit Phenotypic 'Hit' Identified (e.g., Apoptosis Induction) PhenoScreen->PhenoHit Deconvolution Target Deconvolution (e.g., Proteomics, Kinase Profiling) PhenoHit->Deconvolution Validation Hit Validation & Lead Optimization (Orthogonal Assays, Dose-Response, SAR) Deconvolution->Validation TargetScreen Target-Based Screen (e.g., Kinase Panel, Receptor Binding) Hypothesis->TargetScreen TargetHit Target-Based 'Hit' Identified (e.g., Inhibition of Kinase X) TargetScreen->TargetHit TargetHit->Validation

Caption: Decision workflow for screening a novel compound.

Chapter 2: Phenotypic Screening: A Target-Agnostic Approach

Phenotypic screening is an ideal starting point for a compound like this compound because it delivers a bioactive compound directly based on a disease-relevant parameter, without assumptions about the target.[8] High-content screening (HCS) is a particularly powerful method that uses automated microscopy and image analysis to simultaneously measure multiple phenotypic parameters.[8]

Protocol 2.1: Multiparametric High-Content Screen for Cytotoxicity and Cellular Phenotyping

This protocol is designed to assess the general impact of the test compound on cell health and morphology.

Workflow Diagram

G cluster_workflow High-Content Screening Workflow A 1. Seed Cells in 384-well plates B 2. Compound Treatment (Dose-response) A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Stain Cells (Multiplexed fluorescent dyes) C->D E 5. Automated Imaging D->E F 6. Image & Data Analysis (Quantify phenotypes) E->F

Caption: Workflow for a high-content screening assay.

Methodology

  • Cell Seeding: Seed a relevant human cell line (e.g., HeLa for cervical cancer, A549 for lung cancer) into 384-well, black-walled, clear-bottom imaging plates at a pre-determined optimal density (e.g., 2,000 cells/well). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution starting from 10 mM) in a separate plate.

  • Compound Treatment: Using an acoustic dispenser or automated liquid handler, transfer a small volume (e.g., 50 nL) of the compound dilutions to the cell plates. The final DMSO concentration should be kept constant and low (≤ 0.5%). Include vehicle-only (DMSO) and positive (e.g., Staurosporine for apoptosis) controls.

  • Incubation: Incubate the plates for a relevant duration (e.g., 48 hours) at 37°C and 5% CO₂.

  • Staining: Prepare a staining solution containing multiple fluorescent dyes in a suitable imaging buffer. A typical combination includes:

    • Hoechst 33342: To stain cell nuclei (DNA content, nuclear morphology).

    • Calcein AM: To identify live cells (cytoplasmic integrity).

    • MitoTracker™ Red CMXRos: To assess mitochondrial membrane potential.

    • Phalloidin-AF647: To stain F-actin and assess cytoskeletal structure.

  • Imaging: Acquire images using a high-content imaging system. Capture images from at least four sites per well across multiple channels corresponding to the dyes used.

  • Data Analysis: Use integrated image analysis software to segment cells and quantify various parameters.

Data Presentation: Key Phenotypic Parameters

ParameterBiological ReadoutPotential Implication of Change
Cell Count Viability, ProliferationCytotoxicity or cytostatic effects
Nuclear Area/Intensity Cell Cycle, ApoptosisCell cycle arrest, chromatin condensation
Calcein AM Intensity Cell Membrane IntegrityCell death, necrosis
Mitochondrial Intensity Mitochondrial HealthMitochondrial dysfunction, apoptosis
Cytoskeletal Texture Cell MorphologyChanges in cell adhesion, motility

Chapter 3: Target-Based Screening: Kinase Inhibition Assays

Given that many pyrazole-containing compounds are kinase inhibitors, this is a logical target class to investigate.[3][9] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases.[9]

Protocol 3.1: Universal Luminescent Kinase Assay (Kinase-Glo®)

This assay format is broadly applicable to virtually any kinase because it measures the depletion of the universal co-substrate, ATP.[10] The amount of light produced by a luciferase reaction is inversely proportional to the kinase activity.

Methodology

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP Solution: Prepare ATP in kinase buffer at a concentration near the Kₘ for the specific kinase being tested (e.g., 10 µM).

    • Kinase/Substrate Mix: Dilute the target kinase and its specific substrate (peptide or protein) in kinase buffer.

  • Assay Procedure (384-well format):

    • Add 2.5 µL of the Kinase/Substrate mix to each well.

    • Add 50 nL of this compound from a dilution plate. Include positive (known inhibitor) and negative (DMSO) controls.

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add 5 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis: Normalize the data to controls. Calculate the percent inhibition for each compound concentration.

Protocol 3.2: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

HTRF is a specific and robust TR-FRET technology that detects the phosphorylation of a substrate.[11][12] It is less prone to interference from colored or fluorescent compounds than some other methods.[11]

Principle Diagram

G cluster_no_activity No Kinase Activity (or Inhibited) cluster_activity Active Kinase Donor_NA Donor Ab Acceptor_NA Acceptor Ab Substrate_NA Substrate label_NA No FRET Low Signal Kinase_NA Kinase Inhibitor Compound Kinase_NA->Inhibitor Donor_A Donor Ab Substrate_A Phosphorylated Substrate Donor_A->Substrate_A Acceptor_A Acceptor Ab Acceptor_A->Substrate_A label_A FRET Occurs High Signal Kinase_A Kinase Kinase_A->Substrate_A phosphorylates ATP ATP ADP ADP

Caption: Principle of a competitive HTRF kinase assay.

Methodology

  • Reagent Preparation:

    • Prepare kinase, substrate (often biotinylated), and ATP in a reaction buffer as per the supplier's protocol (e.g., Cisbio).

  • Assay Procedure (384-well format):

    • Dispense 2 µL of the test compound dilution or DMSO control.

    • Add 4 µL of a mix containing the kinase and biotinylated substrate.

    • Initiate the reaction by adding 4 µL of ATP solution.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and begin detection by adding 10 µL of a pre-mixed solution containing the HTRF detection reagents: Europium cryptate-labeled anti-phospho antibody (donor) and XL665-labeled streptavidin (acceptor).[11]

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay.[13]

  • Data Analysis: Calculate the ratiometric signal (Acceptor/Donor) and then determine the percent inhibition relative to controls.

Chapter 4: Target-Based Screening: GPCR Binding Assays

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the target of over 30% of FDA-approved drugs, making them a high-value target class for novel compounds.[14]

Protocol 4.1: Competitive Ligand Binding using Fluorescence Polarization (FP)

FP is a homogeneous assay technology well-suited for HTS that measures the binding of a fluorescently labeled ligand (a tracer) to a larger molecule, like a receptor.[15][16] Unbound tracers tumble rapidly in solution, depolarizing emitted light, while receptor-bound tracers tumble slowly, maintaining light polarization.[17] A test compound that competes for the same binding site will displace the tracer, causing a decrease in the FP signal.[16]

Principle Diagram

G cluster_bound Tracer Bound cluster_displaced Tracer Displaced by Compound Receptor_B GPCR Tracer_B Fluorescent Tracer Receptor_B->Tracer_B Binding Signal_B Slow Tumbling HIGH FP Signal Receptor_D GPCR Compound Test Compound Receptor_D->Compound Binding Tracer_D Fluorescent Tracer Signal_D Fast Tumbling LOW FP Signal

Caption: Principle of a competitive FP binding assay.

Methodology

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer that maintains receptor stability (e.g., PBS with 0.01% Tween-20).

    • Receptor Preparation: Use a source of purified receptor, such as a membrane preparation from an overexpressing cell line or a solubilized receptor.

    • Tracer: Use a fluorescently labeled ligand known to bind the target GPCR.

  • Assay Optimization (Crucial Step):

    • First, perform a saturation binding experiment by titrating the tracer against a fixed concentration of the receptor to determine the Kᴅ and Bₘₐₓ.

    • For the competitive assay, use a fixed concentration of receptor and a tracer concentration at or below its Kᴅ.

  • Assay Procedure (384-well format):

    • Use low-volume, black, non-binding surface microplates.[18]

    • Add 5 µL of assay buffer to all wells.

    • Add 50 nL of the this compound dilution series or controls.

    • Add 5 µL of the fluorescent tracer at 2x the final concentration.

    • Initiate the binding reaction by adding 5 µL of the receptor at 2x the final concentration.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1-3 hours), protected from light.

  • Data Acquisition: Read the plate in an FP-capable plate reader, measuring fluorescence intensity in parallel and perpendicular planes relative to the polarized excitation light.[18] The instrument software will calculate the millipolarization (mP) values.

  • Data Analysis: A decrease in the mP value indicates displacement of the tracer by the test compound. Calculate percent inhibition relative to high (tracer + receptor) and low (tracer only) controls.

Chapter 5: Hit Validation and Progression

Hit Validation Workflow

G A Primary HTS Hit B Hit Confirmation (Re-test from fresh solid) A->B C Dose-Response Curve (Determine IC₅₀/EC₅₀) B->C D Orthogonal Assay (Confirm activity with a different technology) C->D E Counter-Screen (Rule out assay artifacts, e.g., fluorescence interference) D->E F Selectivity Profiling (Test against related targets) E->F G Validated Hit for Lead Optimization F->G

Caption: A typical workflow for hit validation.

  • Hit Confirmation: Re-test the original hit compound, preferably from a freshly weighed solid sample, to ensure the activity is reproducible.

  • Dose-Response Analysis: Test the compound over a range of concentrations to generate a dose-response curve and determine its potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: Confirm the activity using a different assay technology that measures a distinct endpoint. For example, if a hit is found in a Kinase-Glo (ATP-depletion) assay, confirm it using a TR-FRET (substrate phosphorylation) assay.

  • Counter-Screens: Perform assays to rule out artifacts. For example, in fluorescence-based assays, screen the compound for auto-fluorescence. For bead-based assays like AlphaLISA, specific counter-screens can identify compounds that interfere with the bead chemistry itself.[19]

Conclusion

The journey from a novel compound like this compound to a validated hit requires a strategic, multi-faceted screening approach. By combining the broad, unbiased power of phenotypic screening with the precision of target-based assays, researchers can efficiently uncover the biological activity of new chemical entities. The protocols detailed in this guide provide a robust foundation for building an HTS campaign that is not only technically sound but also scientifically insightful, ultimately accelerating the path toward identifying the next generation of therapeutics.

References

Application Notes & Protocols: 3-Ethyl-1-phenyl-1H-pyrazol-5-amine as a Versatile N,N'-Bidentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the utilization of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine as a versatile chelating ligand. This document details its synthesis, characterization, and protocols for forming coordination complexes, underpinned by insights into its potential applications.

Introduction: The Strategic Value of Substituted Pyrazole Ligands

Pyrazole and its derivatives represent a cornerstone class of N-heterocyclic ligands in modern coordination chemistry. Their significance is rooted in their adaptable coordination behaviors, allowing them to function as monodentate, bridging, or, more strategically, as part of a chelating framework.[1][2] The 1,2-arrangement of nitrogen atoms within the five-membered aromatic ring creates a unique electronic and steric environment that can be precisely tuned through substitution.

The specific ligand of interest, This compound , belongs to the 1-aryl-3-alkyl-5-aminopyrazole family. This scaffold is particularly valuable for several reasons:

  • Bidentate Chelation: The proximate arrangement of the pyrazole N2 nitrogen and the exocyclic 5-amino group enables the formation of a stable five-membered chelate ring with a metal center.

  • Tunable Properties: The ethyl group at the C3 position and the phenyl group at the N1 position provide steric bulk and modulate the ligand's electronic properties (σ-donation and π-acceptance), which in turn influences the stability, reactivity, and spectroscopic features of the resulting metal complexes.[3][4]

  • Synthetic Accessibility: The synthesis is straightforward, originating from common laboratory reagents.

This guide will provide detailed protocols for the synthesis of the ligand and its subsequent use in forming metal complexes, along with methods for their characterization and an overview of their potential applications.

Part 1: The Ligand: Synthesis and Characterization

A robust and reproducible synthesis of the ligand is the foundation for all subsequent coordination chemistry studies. The most common and efficient route involves the cyclocondensation of phenylhydrazine with a β-ketonitrile.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis from phenylhydrazine and 3-oxopentanenitrile.

Reaction Scheme: Phenylhydrazine + 3-Oxopentanenitrile → this compound

Causality Behind Experimental Choices:

  • Reagents: Phenylhydrazine serves as the N-N component for the pyrazole ring. 3-Oxopentanenitrile provides the C-C-C backbone and the nitrile group, which cyclizes to form the 5-amino group.

  • Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants and the product has limited solubility upon cooling, facilitating crystallization. Its boiling point allows for a suitable reaction temperature without requiring high-pressure apparatus.

  • Catalyst: A catalytic amount of a protic acid like acetic acid is often used to activate the carbonyl group of the β-ketonitrile, accelerating the initial condensation reaction.

  • Purification: Recrystallization is a highly effective method for purifying the solid product, removing unreacted starting materials and soluble impurities.

Materials & Equipment:

  • Phenylhydrazine

  • 3-Oxopentanenitrile

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-oxopentanenitrile (1.0 eq) in absolute ethanol (approx. 5 mL per gram of nitrile).

  • Add phenylhydrazine (1.05 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

  • Add 3-5 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle.

  • Maintain reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate.

  • After the reaction is complete, allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 1 hour to maximize crystallization.

  • Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove residual impurities.

  • Dry the purified product under vacuum. For higher purity, the crude solid can be recrystallized from a minimal amount of hot ethanol.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification phenylhydrazine Phenylhydrazine reaction 1. Dissolve in Ethanol 2. Add Acetic Acid (cat.) 3. Reflux (4-6h) phenylhydrazine->reaction ketonitrile 3-Oxopentanenitrile ketonitrile->reaction cooling Cool to RT, then Ice Bath reaction->cooling Cyclocondensation filtration Vacuum Filtration cooling->filtration Precipitation recrystallization Recrystallize from Hot Ethanol filtration->recrystallization Crude Product product Pure this compound recrystallization->product

Expected Characterization Data

Proper characterization is crucial to confirm the identity and purity of the synthesized ligand before its use in coordination chemistry.

Technique Expected Observations for this compound (C₁₁H₁₃N₃)
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a singlet for the pyrazole C4-H, aromatic protons of the phenyl ring, and a broad singlet for the -NH₂ protons.
¹³C NMR Resonances for the ethyl carbons, aromatic carbons of the phenyl ring, and three distinct pyrazole ring carbons (C3, C4, C5).
FTIR (cm⁻¹) Characteristic N-H stretching bands (asymmetric and symmetric) for the primary amine around 3300-3450 cm⁻¹, C-H stretches (aliphatic and aromatic) around 2850-3100 cm⁻¹, and C=N/C=C stretching within the pyrazole ring around 1500-1600 cm⁻¹.
Mass Spec. The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (187.24 g/mol ).[5][6]

Part 2: Coordination Chemistry & Complex Synthesis

This compound typically acts as a neutral bidentate ligand, coordinating through the N2 atom of the pyrazole ring and the nitrogen of the 5-amino group. This forms a stable 5-membered chelate ring, a favorable configuration in coordination chemistry.

Protocol 2: General Synthesis of a Metal(II) Complex

This protocol provides a general method for synthesizing a complex with a divalent transition metal, such as Copper(II) or Zinc(II), and can be adapted for others.

Reaction Scheme: M(X)₂ + 2 (Ligand) → [M(Ligand)₂]X₂ (where M = Cu²⁺, Zn²⁺, etc.; X = Cl⁻, NO₃⁻, etc.)

Causality Behind Experimental Choices:

  • Metal Salt: The choice of the metal salt's counter-ion (X) is critical. Weakly coordinating anions like perchlorate (ClO₄⁻) or tetrafluoroborate (BF₄⁻) are less likely to compete with the primary ligand for coordination sites. More coordinating anions like chloride (Cl⁻) may co-coordinate to the metal center.

  • Stoichiometry: A 1:2 metal-to-ligand molar ratio is typically used to form bis-chelated complexes, [M(L)₂]²⁺, which often satisfy the coordination preference of many M(II) ions (e.g., forming an octahedral or square planar geometry).

  • Solvent: Methanol or acetonitrile are excellent choices as they dissolve both the ligand and many common metal salts, and they are relatively non-coordinating.

  • Reaction Conditions: Most coordination reactions of this type are rapid and occur at room temperature. Gentle heating can be used to ensure complete reaction if necessary.

Materials & Equipment:

  • This compound (Ligand)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Zn(NO₃)₂·6H₂O)

  • Methanol or Acetonitrile

  • Diethyl ether (for precipitation)

  • Schlenk flasks or standard round-bottom flasks

  • Magnetic stirrer

Step-by-Step Procedure:

  • In one flask, dissolve the metal salt (1.0 eq) in a minimum amount of methanol (e.g., 10 mL).

  • In a separate flask, dissolve the this compound ligand (2.0 eq) in methanol (e.g., 20 mL).

  • Slowly add the metal salt solution to the stirred ligand solution at room temperature.

  • A color change and/or the formation of a precipitate is typically observed immediately, indicating complex formation.

  • Stir the reaction mixture at room temperature for 2-4 hours to ensure the reaction goes to completion.

  • If a precipitate has formed, collect it by vacuum filtration. Wash with a small amount of cold methanol, followed by diethyl ether, and dry under vacuum.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure. Add diethyl ether dropwise to the concentrated solution until a precipitate forms.

  • Collect the solid complex by filtration, wash with diethyl ether, and dry under vacuum.

Part 3: Characterization of the Metal Complex

Comparing the analytical data of the complex to the free ligand provides definitive evidence of coordination.

Technique Purpose & Expected Changes Upon Coordination
FTIR To identify coordination sites. The N-H stretching frequency of the amino group is expected to shift to lower wavenumbers (a redshift) upon coordination to the metal. New bands may appear in the far-IR region (below 600 cm⁻¹) corresponding to Metal-Nitrogen (M-N) vibrations.[1]
UV-Visible To study the electronic environment of the metal. For d-block metals like Cu(II), new absorption bands corresponding to d-d electronic transitions will appear in the visible region, providing information about the coordination geometry (e.g., octahedral vs. tetrahedral).[1][2]
Molar Conductivity To determine if the complex is an electrolyte. Measuring the conductivity of a solution of the complex (in a solvent like DMF or DMSO) can distinguish between neutral complexes and ionic complexes where the counter-ions are not coordinated.
Magnetic Susceptibility To determine the number of unpaired electrons. This is crucial for paramagnetic complexes (e.g., many Cu(II), Ni(II), Fe(III) complexes) and helps elucidate the electronic structure and geometry of the metal center.
Single-Crystal X-ray Diffraction To obtain the definitive molecular structure. This technique provides precise bond lengths, bond angles, and the overall coordination geometry of the complex in the solid state.[7]

Part 4: Potential Applications

The coordination complexes derived from this compound are promising candidates for a range of applications, drawing parallels from the extensive research on similar pyrazole-based systems.

  • Homogeneous Catalysis: Pyrazole-ligated palladium, nickel, and copper complexes are effective catalysts for C-C and C-heteroatom cross-coupling reactions, such as Suzuki-Miyaura couplings.[1] The steric and electronic properties imparted by the ethyl and phenyl groups can be used to fine-tune catalytic activity and selectivity.

  • Medicinal Chemistry & Drug Development: Transition metal complexes containing pyrazole ligands have demonstrated significant potential as therapeutic agents.[8]

    • Anticancer Activity: Similar to cisplatin, pyrazole-metal complexes can interact with DNA, inducing apoptosis in cancer cells.[1] The specific pyrazole scaffold has been investigated for anticancer properties.[9]

    • Antibacterial/Antifungal Activity: The chelation of metal ions can enhance the biological activity of the organic ligand. Pyrazole-acetamide ligands, for example, have shown excellent in vitro activity against strains like E. coli and S. aureus.[1]

  • Materials Science:

    • Metal-Organic Frameworks (MOFs): The defined coordination vectors of pyrazole-based ligands make them excellent building blocks for constructing robust and porous MOFs, which have applications in gas storage, separation, and heterogeneous catalysis.[1][2]

    • Fluorescent Materials: The coordination of ligands to metal ions like Zn(II) or Cd(II) can lead to complexes with interesting photoluminescent properties, making them suitable for applications in sensors or light-emitting devices.[10]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. We will address common challenges, focusing on the mechanistic origins of side reactions and providing field-tested troubleshooting advice to improve yield, purity, and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of this compound, typically achieved through the condensation of phenylhydrazine with ethyl 3-oxopentanoate (or a related β-ketonitrile), is a classic example of pyrazole synthesis. However, its apparent simplicity can be deceptive. Several side reactions can plague the process, leading to low yields and complex purification challenges. This guide will tackle the most pressing issues.

Question 1: Why am I getting a significant amount of the undesired 3-amino-5-ethyl-1-phenyl-1H-pyrazole isomer?

This is the most common and critical issue in this synthesis, known as a problem of regioselectivity . The formation of two different isomers stems from the initial nucleophilic attack of phenylhydrazine on the two distinct electrophilic carbonyl carbons of the β-ketoester starting material.

Causality & Mechanism:

The reaction between a monosubstituted hydrazine and a non-symmetrical 1,3-dicarbonyl compound can theoretically produce two regioisomeric pyrazoles.[1] Phenylhydrazine has two nitrogen atoms, but the terminal -NH2 group is significantly more nucleophilic and is the one that initiates the reaction. The core issue lies with the β-ketoester, which has a ketone carbonyl and an ester carbonyl.

  • Pathway A (Desired): The more nucleophilic -NH2 group of phenylhydrazine attacks the more electrophilic ketone carbonyl of ethyl 3-oxopentanoate. This is generally the kinetically favored pathway. Subsequent intramolecular cyclization via attack on the ester carbonyl, followed by dehydration, yields the desired This compound .

  • Pathway B (Undesired): Attack at the less electrophilic ester carbonyl can also occur, particularly under forcing conditions (e.g., higher temperatures). This leads to the formation of the isomeric 5-Ethyl-1-phenyl-1H-pyrazol-3-amine .

Troubleshooting & Optimization:

Controlling the regioselectivity hinges on exploiting the reactivity difference between the two carbonyl groups.

  • Temperature Control: Maintain a low to moderate reaction temperature (e.g., room temperature to 60°C). Higher temperatures can provide the activation energy needed for the less favorable attack on the ester carbonyl, leading to a mixture of isomers.

  • pH & Catalysis: The reaction is often catalyzed by a weak acid (like acetic acid). The acid protonates the ketone carbonyl, further enhancing its electrophilicity and favoring the desired reaction pathway. Conversely, strongly basic conditions can deprotonate the β-ketoester, creating a different set of reactive intermediates that may lead to lower selectivity.[2]

  • Solvent Choice: The choice of solvent can influence regioselectivity. Protic solvents like ethanol are commonly used and generally favor the formation of the 5-amino isomer.[1] Some studies have shown that specialized solvents like fluorinated alcohols can dramatically improve regioselectivity by minimizing competing side reactions between the solvent and the more reactive carbonyl group.[1]

Question 2: My reaction mixture is clean by TLC, but after workup and concentration, I see a new, higher molecular weight impurity in my LC-MS. What is it?

This issue often points to the formation of a pyrazolone impurity, specifically 3-ethyl-1-phenyl-1H-pyrazol-5(4H)-one . This can occur if the intermediate cyclized product is hydrolyzed instead of aminated.

Causality & Mechanism:

The synthesis of aminopyrazoles from β-ketonitriles is a well-established method.[3] The key step is the intramolecular attack of the second hydrazine nitrogen onto the nitrile carbon.[2] However, if a β-ketoester is used, the intermediate is a pyrazolone precursor. Under certain conditions, particularly with traces of water and prolonged heating, this intermediate can be hydrolyzed to the pyrazolone instead of being converted to the amine. The pyrazolone can then potentially react with starting materials or other intermediates to form dimers.

Troubleshooting & Optimization:

  • Anhydrous Conditions: Ensure your starting materials and solvent are dry. While some protocols tolerate small amounts of water, minimizing it can suppress pyrazolone formation.

  • Reaction Time: Do not let the reaction run unnecessarily long after the starting materials are consumed (as monitored by TLC/LC-MS). Over-refluxing can promote side reactions like hydrolysis.

  • Starting Material Choice: The most direct route to a 5-aminopyrazole involves the condensation of a hydrazine with a β-ketonitrile (e.g., 3-oxopentanenitrile).[2][4] This precursor eliminates the ester group and the possibility of forming the pyrazolone impurity, as the cyclization target is a nitrile, which directly yields the amino group.

Question 3: My reaction has turned dark brown or black, and the yield is very low. What is causing this decomposition?

Significant color change and tar formation are indicative of decomposition, often caused by the instability of the starting materials or intermediates under the reaction conditions.

Causality & Mechanism:

  • Phenylhydrazine Instability: Phenylhydrazine is susceptible to oxidation, especially at elevated temperatures and in the presence of air (oxygen). This oxidation can produce a variety of colored byproducts and radicals that can initiate polymerization.

  • Aldehyde Impurities: If your β-ketoester starting material is old or was improperly stored, it may contain aldehyde impurities from degradation. Aldehydes can undergo self-condensation (aldol reactions) or react with the hydrazine to form complex, colored side products.

Troubleshooting & Optimization:

  • Inert Atmosphere: For best results, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is particularly important if the reaction requires prolonged heating.

  • Starting Material Purity: Use freshly distilled or high-purity phenylhydrazine. If the liquid is dark yellow or brown, it has likely oxidized and should be purified. Similarly, use a high-quality β-ketoester.

  • Controlled Addition: Adding the phenylhydrazine dropwise to the solution of the β-ketoester at a controlled temperature can help manage the initial exotherm and prevent localized overheating that might trigger decomposition.

Experimental Workflows & Protocols

Workflow for Troubleshooting Isomer Formation

This workflow provides a logical sequence for diagnosing and solving issues with regioselectivity.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Strategy cluster_3 Re-evaluation Problem Low Yield & Isomeric Impurity Detected (e.g., by NMR or LC-MS) Check_Temp Verify Reaction Temperature Was it > 80°C? Problem->Check_Temp Check_Purity Analyze Starting Materials (Phenylhydrazine, β-ketoester) Problem->Check_Purity Optimize_Temp Action: Lower Temperature (Target: RT to 60°C) Check_Temp->Optimize_Temp If Yes Optimize_Catalyst Action: Adjust Catalyst (Use 0.1-0.3 eq. Acetic Acid) Check_Purity->Optimize_Catalyst If Impure Analyze Run Optimized Reaction & Analyze Crude Product Optimize_Temp->Analyze Optimize_Catalyst->Analyze Optimize_Solvent Action: Change Solvent (Consider EtOH or TFE) Optimize_Solvent->Analyze Result Isomer Ratio Improved? Analyze->Result Success Success Result->Success Result->Success Yes Re-evaluate Re-evaluate Result->Re-evaluate Result->Re-evaluate No Re-evaluate->Optimize_Solvent

References

Technical Support Center: Optimization of Reaction Conditions for 3-Ethyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine. This guide is intended for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this resource provides field-proven insights and troubleshooting strategies to enhance your experimental success.

Frequently Asked Questions (FAQs)

What is the fundamental reaction for synthesizing this compound?

The most common and reliable method for synthesizing this compound is the Knorr pyrazole synthesis, which in this case involves a cyclocondensation reaction between ethyl 3-oxopentanoate and phenylhydrazine . The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1][2]

The overall transformation is as follows:

  • Reactants: Ethyl 3-oxopentanoate + Phenylhydrazine

  • Product: this compound + Ethanol + Water

What are the optimal starting conditions for this synthesis?

For researchers embarking on this synthesis, the following conditions provide a robust starting point:

ParameterRecommended ConditionRationale
Reactant Ratio 1:1.1 (Ethyl 3-oxopentanoate : Phenylhydrazine)A slight excess of phenylhydrazine can help drive the reaction to completion.
Solvent Absolute Ethanol or Glacial Acetic AcidEthanol is a good solvent for both reactants and allows for a suitable reflux temperature.[3] Acetic acid can act as both the solvent and the catalyst.
Catalyst Catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid if using ethanol)Acid catalysis facilitates both the initial hydrazone formation and the subsequent cyclization.[1][4]
Temperature RefluxHeating is necessary to provide the activation energy for cyclization and dehydration. The specific temperature will be the boiling point of the chosen solvent.[3]
Reaction Time 4-12 hoursThe reaction should be monitored by Thin Layer Chromatography (TLC) to determine completion.

Experimental Workflow and Monitoring

A successful synthesis relies on a well-structured workflow and diligent monitoring.

Reaction_Workflow cluster_setup I. Reaction Setup cluster_monitoring II. In-Process Monitoring cluster_workup III. Work-up & Isolation cluster_purification IV. Purification Reactants Combine Ethyl 3-oxopentanoate, Phenylhydrazine, Solvent, and Catalyst Heating Heat to Reflux Reactants->Heating TLC Monitor via TLC (Disappearance of Starting Materials) Heating->TLC Every 1-2 hours Cooling Cool Reaction Mixture TLC->Cooling Reaction Complete Precipitation Pour into Ice-Water Cooling->Precipitation Filtration Filter Crude Product Precipitation->Filtration Purify Recrystallization or Column Chromatography Filtration->Purify Product Pure Product Purify->Product

Caption: A typical experimental workflow for the synthesis of this compound.

How do I effectively monitor the reaction using Thin Layer Chromatography (TLC)?
  • Prepare the Eluent: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point.

  • Spotting: On a silica gel plate, spot the two starting materials (for reference) and the reaction mixture.

  • Development: Place the plate in a chamber with the eluent.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The reaction is complete when the starting material spots have disappeared and a new, more polar spot corresponding to the product is dominant.

Troubleshooting Guide

Problem 1: My reaction yield is consistently low or I'm getting no product.

This is a frequent challenge in pyrazole synthesis.[4] A systematic approach is key to identifying the root cause.

Troubleshooting_Low_Yield cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_workup Work-up & Isolation Start Low or No Yield CheckPurity Are reactants pure and dry? Start->CheckPurity CheckTemp Was the mixture at a consistent reflux? Start->CheckTemp CheckpH Was the product lost to the aqueous layer? (Check pH before extraction) Start->CheckpH CheckHydrazine Is Phenylhydrazine oxidized? (Often turns dark) CheckPurity->CheckHydrazine Solution Rectify and Repeat CheckHydrazine->Solution Use fresh/purified reagents CheckTime Was reaction time sufficient? (Confirmed by TLC) CheckTemp->CheckTime CheckCatalyst Was the acid catalyst added? CheckTime->CheckCatalyst CheckCatalyst->Solution Optimize conditions CheckpH->Solution Adjust work-up protocol

Caption: Decision tree for troubleshooting low product yield in pyrazole synthesis.

  • Cause: Reagent Quality

    • Expertise & Experience: Phenylhydrazine is susceptible to air oxidation, which can significantly reduce its reactivity and introduce impurities.[4] Ensure it is colorless or pale yellow before use. If it is dark, it may need to be distilled.

    • Trustworthiness: Always use reagents from a reliable source and check their specifications. Using anhydrous solvents is also crucial as water can interfere with the reaction.

  • Cause: Incomplete Reaction

    • Expertise & Experience: The cyclocondensation can be slow.[4] Ensure adequate heating and reaction time. If the reaction stalls (as shown by TLC), adding a bit more acid catalyst or increasing the temperature (if possible) can help.

    • Authoritative Grounding: The mechanism involves several equilibrium steps. Le Chatelier's principle suggests that driving the reaction forward, for instance by removing water if using a solvent like toluene with a Dean-Stark trap, can improve yields.

Problem 2: The TLC shows multiple spots, indicating side products.

The formation of regioisomers or incompletely cyclized intermediates is the most common cause of multiple products.[4]

Side ProductFormation MechanismMitigation & Solution
Regioisomer (3-amino-5-ethyl-1-phenyl-1H-pyrazole) Phenylhydrazine can attack either the C2 or C4 carbonyl of the β-ketoester. While attack at the ketone (C2) is generally favored to give the desired 5-amino product, some reaction may occur at the ester carbonyl.This is a common issue with unsymmetrical 1,3-dicarbonyl compounds.[4] While difficult to prevent entirely, optimizing the reaction temperature and catalyst may influence the ratio. The most reliable solution is to separate the isomers by column chromatography.
Hydrazone Intermediate The initial condensation product, the phenylhydrazone, may fail to cyclize completely.[4]This is often due to insufficient heating or lack of an acid catalyst. Ensure the reaction is run at reflux for an adequate amount of time. If the intermediate is isolated, it can often be converted to the final product by heating in an acidic medium.
Oxidation Products The amine product can be sensitive to oxidation, especially at high temperatures in the presence of air.Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of colored oxidation byproducts.
Problem 3: I'm having difficulty purifying the final product.
  • Expertise & Experience: If the crude product is a solid, recrystallization is the preferred method for purification.

    • Protocol: Try dissolving the crude solid in a minimal amount of hot ethanol and then slowly adding water until the solution becomes cloudy. Re-heat to clarify and then allow it to cool slowly. The pure product should crystallize out.

  • Trustworthiness: If the product is an oil or if recrystallization fails to remove impurities (especially regioisomers), column chromatography on silica gel is necessary.

    • Protocol: Use a gradient eluent system, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity (e.g., up to 40% ethyl acetate) to elute the different components.

References

Overcoming solubility issues with "3-Ethyl-1-phenyl-1H-pyrazol-5-amine" in vitro

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Solubility Challenges of Pyrazole Derivatives

Researchers utilizing pyrazole derivatives, such as 3-Ethyl-1-phenyl-1H-pyrazol-5-amine, frequently encounter challenges related to poor aqueous solubility.[1][2] This intrinsic property stems from their often rigid, planar structures and lipophilic nature, which favor crystal lattice formation over solvation in aqueous media.[3] Overcoming this hurdle is not merely a matter of convenience; it is fundamental to generating reliable and reproducible in vitro data. The bioavailability of a compound in an assay—whether it is a cell-based study or an enzymatic screen—is directly dependent on its ability to remain in solution at the desired concentration.[4][5]

This guide provides a comprehensive framework for troubleshooting and overcoming solubility issues with this compound. We will explore the underlying principles of solubilization and provide validated, step-by-step protocols to ensure your compound remains bioavailable, thereby safeguarding the integrity of your experimental results.

Physicochemical Data Summary

Understanding the physicochemical properties of this compound is the first step in designing a successful solubilization strategy. The predicted properties suggest a lipophilic molecule with limited aqueous solubility.

PropertyValueSource
Molecular Formula C₁₁H₁₃N₃[6]
Molecular Weight 187.24 g/mol [7]
Predicted XlogP 2.4[6]
Predicted Aqueous Solubility Low (Inferred from high XlogP)[3][6]

Troubleshooting Guide: Common Solubility Issues

This section addresses the most common solubility problems encountered during in vitro experiments in a direct question-and-answer format.

Q1: My compound precipitated immediately after I added my DMSO stock to the aqueous assay buffer. What happened and how can I fix it?

A1: This is a classic sign of a compound "crashing out" of solution. It occurs when a compound that is highly soluble in an organic solvent like Dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous environment where its solubility is much lower.[8] The final concentration of your compound likely exceeded its aqueous solubility limit.

Immediate Corrective Actions:

  • Verify Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be below 0.5% and almost always under 1%.[9] High concentrations of DMSO can be cytotoxic and interfere with cellular processes, confounding your results.[10][11][12]

  • Reduce Final Compound Concentration: The simplest solution is often to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Employ a Serial Intermediate Dilution Protocol: Instead of a single large dilution, perform a multi-step serial dilution. This gradual reduction in the organic solvent concentration helps keep the compound in solution. See Protocol 2 for a detailed workflow.[9]

Q2: What is the best solvent for making my initial stock solution of this compound?

A2: For creating high-concentration stock solutions of poorly soluble compounds, 100% DMSO is the most common and effective initial choice.[9] It is a powerful, polar aprotic solvent capable of dissolving a vast range of organic molecules and is miscible with water and other organic solvents.[13] If DMSO is not suitable for your specific assay, other options include Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), though they may present similar or greater toxicity concerns.[9][14]

Q3: I cannot lower my compound's final concentration due to experimental requirements. What other strategies can I use to improve its solubility in my aqueous buffer?

A3: When concentration is a fixed parameter, you must modify the vehicle (the solvent system) to increase the compound's solubility.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can dramatically increase solubility.[] As this compound contains an amine group, it is basic. Lowering the pH of your buffer (e.g., to pH 6.0 or 5.0) will protonate the amine, forming a more soluble salt.[5][] Always verify that the pH change does not affect your assay's biological components (cells, proteins, etc.). It's good practice to re-check the pH of the buffer after adding the compound, as the compound itself can shift the pH.[16]

  • Use of Co-solvents: Co-solvents are water-miscible organic solvents added in small amounts to the primary solvent to enhance the solubility of a hydrophobic compound.[17] In addition to DMSO, other common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4][14] You may need to empirically test different co-solvents and their final concentrations to find the optimal system for your assay.

  • Employ Solubilizing Excipients: For challenging compounds, specialized solubilizing agents can be used. Cyclodextrins, for example, have a hydrophobic interior and a hydrophilic exterior and can form inclusion complexes with poorly soluble drugs, effectively shielding them from the aqueous environment and increasing their solubility.[14]

Below is a workflow to guide your troubleshooting process.

Troubleshooting workflow for addressing compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard procedure for creating a primary stock solution, typically in 100% DMSO.

  • Weigh Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Solvent Addition: Add the required volume of 100% anhydrous DMSO to achieve the desired molarity (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C and/or sonicate for 5-10 minutes to facilitate complete dissolution.

  • Visual Inspection: Visually confirm that all solid material has dissolved and the solution is clear. If particulates remain, the concentration may be too high for even DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[9] Store at -20°C or -80°C in tightly sealed vials.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol is designed to minimize precipitation when diluting a DMSO stock into an aqueous cell culture medium. The key is the use of an intermediate dilution step.

G stock High-Concentration Stock (e.g., 10 mM in 100% DMSO) intermediate Intermediate Dilution (e.g., 100 µM in Media + 1% DMSO) stock->intermediate 1:100 Dilution into Assay Medium final_plate Final Assay Plate (e.g., 1 µM in Media + 0.01% DMSO) intermediate->final_plate Serial Dilutions into Assay Medium

Workflow for preparing working solutions from a DMSO stock.
  • Thaw Stock: Thaw one aliquot of your high-concentration DMSO stock solution (from Protocol 1) at room temperature.

  • Prepare Intermediate Dilution: Create an intermediate solution by diluting the stock 1:100 into your final assay buffer or cell culture medium. For example, add 5 µL of a 10 mM stock to 495 µL of medium. This creates a 100 µM intermediate solution containing 1% DMSO. Mix thoroughly by pipetting.

  • Perform Serial Dilutions: Use the 100 µM intermediate solution to perform your serial dilutions directly in the assay medium. This ensures that the DMSO concentration remains constant and low across all final test concentrations.

  • Add to Cells: Add the final diluted solutions to your assay plates.

  • Vehicle Control: Crucially , prepare a parallel vehicle control by performing the exact same dilution steps using 100% DMSO instead of the compound stock. This control is essential to account for any effects of the solvent on the assay system.[9]

Frequently Asked Questions (FAQs)

Q4: How much DMSO is truly safe for my cells?

A4: This is highly cell-type dependent.[13] While a general rule is to stay below 0.5% DMSO, some sensitive cell lines may show stress or differentiation effects at concentrations as low as 0.1%.[10][11] Conversely, some robust cell lines can tolerate up to 1%.[12] It is imperative to run a vehicle control experiment where you treat your cells with a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) to determine the maximum tolerable concentration for your specific cell line and assay readout.

Q5: Can I use other solvents like ethanol for my stock solution?

A5: Yes, ethanol can be used as a co-solvent.[18] However, it is generally less effective than DMSO at dissolving highly lipophilic compounds. If you use ethanol, be aware that it can also have biological effects, and the final concentration in the assay should be kept low (typically <1%).[12] The principles of using intermediate dilutions and running a vehicle control remain the same.

Q6: What is the difference between kinetic and thermodynamic solubility?

A6:

  • Thermodynamic Solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium. It is a fixed physical property.

  • Kinetic Solubility is measured by adding a concentrated DMSO stock of a compound to an aqueous buffer and determining the concentration at which it precipitates.[9] This is the more relevant measure for most in vitro screening assays, as it reflects the conditions of the experiment. The value can be higher than the thermodynamic solubility because supersaturated solutions can exist for a period before precipitation occurs.

Q7: My compound seems to degrade in DMSO. What should I do?

A7: While rare, some compounds can be unstable in DMSO. If you suspect degradation, you should first confirm it using an analytical method like HPLC-MS. If confirmed, you will need to find an alternative solvent. Consider less reactive solvents like DMF, NMP, or explore aqueous formulations using pH modification or solubilizing excipients like hydroxypropyl-β-cyclodextrin (HP-β-CD).[14]

References

"3-Ethyl-1-phenyl-1H-pyrazol-5-amine" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Ethyl-1-phenyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

I. Frequently Asked Questions (FAQs) on Stability and Storage

This section addresses the most common initial questions regarding the handling and storage of this compound to maintain its stability.

Question 1: What are the optimal storage conditions for this compound?

Answer: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. For optimal preservation, storage at 2-8°C is advised, particularly for long-term use. The compound should be protected from exposure to light, moisture, and strong oxidizing agents. The rationale for these precautions is to mitigate the risk of degradation through pathways such as oxidation, hydrolysis, and photodegradation.

Question 2: How does the purity of this compound affect its stability?

Answer: The purity of this compound is a critical factor in its stability. Impurities, such as residual catalysts from synthesis or minor degradation products, can act as catalysts for further degradation. For instance, trace metals can promote oxidative degradation. Therefore, it is crucial to use a highly purified form of the compound for sensitive applications and to re-analyze the purity of older batches before use, especially if they have been stored under suboptimal conditions.

Question 3: Are there any known incompatibilities with common solvents or excipients?

Answer: While specific incompatibility studies for this compound are not extensively documented, based on the chemical nature of aminopyrazoles, caution should be exercised when using solvents or excipients that are strong oxidizing agents or are highly acidic or basic. Such conditions could potentially accelerate the degradation of the compound. It is always recommended to perform compatibility studies with your specific formulation or solvent system, especially for long-term stability assessments.

Question 4: What are the first signs of degradation I should look for?

Answer: The initial signs of degradation of this compound can be a change in physical appearance, such as a color change from its original off-white or light yellow to a darker shade. In solution, the appearance of turbidity or precipitation may also indicate degradation. Analytically, the appearance of new peaks in your chromatogram (e.g., HPLC-UV) is a definitive sign of degradation. A decrease in the peak area of the main compound over time is another key indicator.

II. Troubleshooting Guide: Investigating Degradation

This section provides a structured approach to identifying and understanding the degradation of this compound in your experiments.

Issue 1: Unexpected peaks are observed in my chromatogram after a short period of use.

Troubleshooting Steps:

  • Verify System Suitability: Ensure your analytical method is robust and that the new peaks are not artifacts from the column, mobile phase, or sample preparation. Run a blank and a freshly prepared standard to confirm.

  • Hypothesize Degradation Pathway: Based on the chemical structure, the primary amine group is susceptible to oxidation.[1] Oxidative dehydrogenative coupling can lead to the formation of azo compounds, which are essentially dimers.[2] These would appear as later-eluting peaks in a reverse-phase HPLC method due to their higher molecular weight.

  • Confirm with Mass Spectrometry: If available, analyze the sample using LC-MS to determine the molecular weight of the unknown peaks. The presence of a peak with a mass corresponding to a dimer of this compound would strongly suggest oxidative degradation.

  • Preventative Action: If oxidative degradation is confirmed, take measures to minimize oxygen exposure. This includes using de-gassed solvents, storing solutions under an inert atmosphere (e.g., nitrogen or argon), and adding antioxidants to your formulation if compatible with your experimental design.

Issue 2: The concentration of my stock solution of this compound is decreasing over time.

Troubleshooting Steps:

  • Assess Storage Conditions: Review how the stock solution is being stored. Is it protected from light? Is the container properly sealed to prevent solvent evaporation and exposure to air? Is the storage temperature appropriate?

  • Consider Photodegradation: Phenylpyrazole compounds can be susceptible to photodegradation.[3] If your solutions are exposed to ambient or UV light, this could be a cause for the decrease in concentration.

  • Evaluate Hydrolytic Stability: While the aminopyrazole core is generally stable, prolonged exposure to strongly acidic or basic conditions in aqueous solutions could lead to hydrolysis of the amine group to a hydroxyl group, forming the corresponding pyrazolone.

  • Perform a Forced Degradation Study: To systematically investigate the cause, a forced degradation study is recommended. This will help pinpoint the specific stress factor (light, heat, acid, base, oxidation) that is causing the degradation. See the protocol in Section IV.

III. Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for developing stable formulations and interpreting stability data.

Oxidative Degradation

The exocyclic amino group on the pyrazole ring is a primary site for oxidation.[1] A likely pathway is the oxidative dehydrogenative coupling, which leads to the formation of an azo-dimer.[2] This reaction can be catalyzed by trace metals or exposure to atmospheric oxygen.

Caption: Oxidative dimerization of this compound.

Thermal Degradation

Exposure to high temperatures can induce thermal degradation. For pyrazole-containing compounds, this can involve complex reactions, including the elimination of nitrogen gas and cleavage of the heterocyclic ring.[4][5] The specific degradation products will depend on the temperature and the presence of other substances.

Photodegradation

Phenylpyrazole derivatives have been shown to be susceptible to photodegradation upon exposure to UV or even ambient light.[3] This can lead to a variety of degradation products through complex radical-mediated pathways. It is therefore essential to handle and store the compound and its solutions with protection from light.

Hydrolytic Degradation

Under forced acidic or basic conditions, the amine group may be susceptible to hydrolysis, which would result in the formation of the corresponding 3-Ethyl-1-phenyl-1H-pyrazol-5-ol. This pathway is generally less common under neutral conditions but should be considered in formulations with extreme pH values.

IV. Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6] The following is a general protocol that can be adapted for this compound.

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • Calibrated pH meter

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours). At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for a defined period. At each time point, withdraw an aliquot and dilute for HPLC analysis.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C) for a defined period. Also, expose a solution of the compound to the same temperature. At each time point, prepare a solution from the solid or dilute the stressed solution for analysis.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at appropriate time points.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from all major degradation products.

Caption: Workflow for a forced degradation study.

V. Quantitative Data Summary

The following table provides a hypothetical summary of results from a forced degradation study to illustrate the expected outcomes. Actual results may vary.

Stress ConditionReagent/ConditionDuration (hours)Temperature (°C)Degradation (%)Major Degradants
Acidic 0.1 M HCl4860~5%Hydroxypyrazole
Basic 0.1 M NaOH4860~8%Hydroxypyrazole
Oxidative 3% H₂O₂24RT~15%Azo-dimer
Thermal (Solid) Dry Heat7280<2%Undetermined
Thermal (Solution) Heat7280~10%Ring-opened products
Photolytic ICH Q1B24RT~12%Multiple products

VI. References

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. (2017). The Journal of Organic Chemistry, 82(15), 8195–8202. --INVALID-LINK--

  • Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. (2023). Environmental Science and Pollution Research, 30(39), 90649–90658. --INVALID-LINK--

  • A Review: Stability Indicating Forced Degradation Studies. (2017). Research Journal of Pharmacy and Technology, 10(5), 1621. --INVALID-LINK--

References

Technical Support Center: Crystallization of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established scientific principles with practical, field-tested experience to help you overcome challenges in obtaining high-quality crystals of this compound.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but also the underlying scientific rationale for each step.

Q1: My compound "oiled out" as a viscous liquid instead of crystallizing. What should I do?

A1: "Oiling out" is a common issue that occurs when the compound precipitates from the solution at a temperature above its melting point within that specific solvent environment, or when the concentration of the solute is too high for nucleation to occur properly. The resulting oil is a liquid phase of your compound that is immiscible with the solvent. Here are several strategies to address this:

  • Increase Solvent Volume: The primary reason for oiling out is that the solution is becoming supersaturated at too high a temperature. By adding more of the "good" (dissolving) solvent to the hot solution, you decrease the concentration. This lowers the saturation temperature, allowing crystallization to initiate at a temperature below the compound's melting point.[1]

  • Reduce Cooling Rate: Rapid cooling can lead to a state of high supersaturation where the kinetic barrier for oil formation is lower than that for crystal nucleation. Allow the solution to cool slowly to room temperature in an insulated container (e.g., a beaker wrapped in glass wool or placed inside a larger, empty beaker) before moving it to a colder environment like an ice bath or refrigerator.[1] This gradual temperature change provides more time for ordered crystal lattice formation.

  • Change the Solvent System: The interaction between your compound and the solvent is critical. Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point or one that has a different polarity might prevent oiling.[1]

  • Utilize Seeding: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can be highly effective. The seed crystal provides a pre-existing template for molecules to deposit onto, bypassing the initial, often difficult, nucleation step and promoting direct crystal growth.[1][2]

Q2: No crystals have formed even after the solution has cooled completely. What are the next steps?

A2: The absence of crystal formation indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur. This can be addressed through several methods:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections created on the glass surface can act as nucleation sites, providing a point for the first crystals to form.[1]

  • Concentrate the Solution: Your solution may be too dilute. Gently heat the solution to boil off a portion of the solvent. Allow it to cool again and observe for crystal formation. Be cautious not to over-concentrate, as this can lead to rapid precipitation or "oiling out."[1]

  • Introduce a Seed Crystal: As mentioned previously, adding a seed crystal is a powerful method to initiate crystallization in a stubborn supersaturated solution.

  • Utilize an Anti-Solvent: If you are using a single solvent system, consider the anti-solvent crystallization technique. This involves the controlled addition of a second solvent in which your compound is insoluble (the "anti-solvent") to the solution. This dramatically reduces the solubility of your compound, forcing it to crystallize. This technique is particularly useful for polar compounds like amines.[3][4][5]

Q3: My crystallization yield is very low. How can I improve it?

A3: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor after cooling. To improve recovery, consider the following:

  • Minimize the Amount of Hot Solvent: The fundamental principle of recrystallization is the difference in solubility at high and low temperatures. Use only the minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will retain more of your compound upon cooling, thereby reducing your yield.[1]

  • Ensure Thorough Cooling: The solubility of your compound decreases as the temperature drops. After slow cooling to room temperature, place the flask in an ice bath or refrigerator (ensure the solvent won't freeze) for an extended period to maximize precipitation.

  • Optimize the Solvent System: The ideal solvent will dissolve the pyrazole compound when hot but have very low solubility for it when cold.[1] If the solubility is still significant at low temperatures, you will experience a low yield. A solvent screening experiment is recommended to find the optimal choice.

  • Consider pH Adjustment: For an amine compound, solubility is highly pH-dependent.[6][7] Your compound is likely more soluble in slightly acidic conditions due to the protonation of the amine group. Ensuring your crystallization medium is neutral or slightly basic can decrease solubility and improve yield.

Q4: The resulting crystals are colored or appear impure. What went wrong?

A4: The presence of color or other visible impurities in the final crystals indicates that contaminants have co-precipitated with your product.

  • Ensure Complete Dissolution: If impurities were not fully dissolved in the hot solvent, they can be trapped within the crystal lattice as it forms. Ensure you add enough hot solvent to dissolve the desired compound completely. If an impurity is insoluble, a hot filtration step should be performed to remove it before allowing the solution to cool.

  • Wash the Collected Crystals: After filtering the crystals from the mother liquor, wash them with a small amount of the cold recrystallization solvent. This will rinse away any residual mother liquor that contains dissolved impurities without dissolving a significant amount of your product.

  • Perform a Second Recrystallization: If the crystals remain impure, a second recrystallization is often necessary to achieve the desired level of purity.[1]

  • Use Activated Carbon (Charcoal): If the impurities are colored, high-molecular-weight organic compounds, they can often be removed by adding a small amount of activated carbon to the hot solution before filtration. The carbon adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.

Frequently Asked Questions (FAQs)

Q5: What are the recommended solvent systems for crystallizing this compound?

A5: The choice of solvent is critical and depends on the polarity of the specific pyrazole derivative.[1] For this compound, which contains both nonpolar (phenyl, ethyl) and polar (amine, pyrazole N-H) groups, a range of solvents and solvent mixtures should be considered.

Solvent System TypeExamplesPolaritySuitability & Rationale
Single Solvents Ethanol, Methanol, IsopropanolPolar ProticOften good for dissolving polar compounds like amines when hot.[1][8]
Ethyl Acetate, AcetonePolar AproticCan be effective; solubility will vary. Ethyl acetate is a common choice for pyrazole derivatives.[8]
Hexane, CyclohexaneNonpolarLikely to be poor solvents on their own but are excellent as anti-solvents.
Mixed Solvent Systems Ethanol / WaterMixed ProticA very common and effective technique. Dissolve the compound in hot ethanol (the "good" solvent) and add hot water (the "anti-solvent") dropwise until turbidity appears, then allow to cool slowly.[1]
Hexane / Ethyl AcetateMixed Nonpolar/Polar AproticAnother useful combination reported for pyrazoles.[1] Dissolve in the minimum amount of hot ethyl acetate and add hexane to induce crystallization.
Q6: What is the role of pH in the crystallization of this amine compound?

A6: The pH of the crystallization medium is a critical but often overlooked parameter for ionizable compounds like amines.[6][7] The amine group (-NH2) on your pyrazole ring is basic and can be protonated to form an ammonium salt (-NH3+) under acidic conditions.

  • pH and Solubility: The protonated form is significantly more polar and will have much higher solubility in polar solvents like water or ethanol. The neutral form is less polar and thus less soluble.

  • Leveraging pH for Purification: This property can be used as a purification strategy. You can dissolve the crude amine in a slightly acidic solution to fully solubilize it and filter out any non-basic impurities. Then, by slowly raising the pH (e.g., by adding a dilute base), you can neutralize the amine, drastically reducing its solubility and causing it to crystallize out of the solution. This process must be done slowly to ensure the formation of high-quality crystals.[7][9]

Q7: What is anti-solvent crystallization and when should I use it?

A7: Anti-solvent crystallization is a technique where a second solvent (the "anti-solvent" or "precipitant") is added to a solution of your compound. The compound should be poorly soluble in the anti-solvent. The addition of the anti-solvent reduces the overall solvating power of the solvent mixture, leading to supersaturation and crystallization.[3][5][10]

This method is particularly useful when:

  • A suitable single solvent with a steep solubility-temperature curve cannot be found.

  • The compound is highly soluble in most common solvents at room temperature.

  • The compound is thermally sensitive and cannot be heated for traditional recrystallization.

For this compound, using a polar solvent like ethanol or acetone as the primary solvent and adding water or hexane as the anti-solvent is a logical approach.[1][3]

Q8: How can I perform a systematic solvent screening?

A8: A systematic approach is crucial for finding the best crystallization conditions.

Protocol: Screening for an Optimal Recrystallization Solvent
  • Preparation: Place a small amount (e.g., 10-20 mg) of your crude compound into several different test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each drop. Note if the compound dissolves readily in the cold solvent. If it does, that solvent is unsuitable for single-solvent recrystallization.

  • Solvent Addition (Hot): For the solvents that did not dissolve the compound at room temperature, gently heat them in a water bath. Continue adding the hot solvent dropwise until the compound just dissolves.

  • Cooling & Observation: Allow the test tubes that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath.

  • Evaluation: The ideal solvent is one that dissolves the compound poorly at low temperatures but completely at high temperatures, and produces high-quality crystals upon cooling.

Visualizations and Workflows

Troubleshooting Crystallization Failure

The following diagram outlines a logical workflow for troubleshooting common crystallization problems.

G start Crystallization Experiment Cooled check_crystals Are Crystals Formed? start->check_crystals check_quality Evaluate Crystal Quality & Yield check_crystals->check_quality Yes no_crystals_node Issue: No Nucleation check_crystals->no_crystals_node No crystals_yes Yes quality_ok Quality & Yield Acceptable? check_quality->quality_ok end_success Process Complete quality_ok->end_success Yes issue_oiling Issue: Oiling Out? quality_ok->issue_oiling No crystals_no No action_scratch 1. Scratch Flask Inner Wall no_crystals_node->action_scratch action_seed 2. Add Seed Crystal no_crystals_node->action_seed action_concentrate 3. Concentrate Solution no_crystals_node->action_concentrate action_antisolvent 4. Add Anti-Solvent no_crystals_node->action_antisolvent quality_bad No oiling_solutions 1. Slow Cooling Rate 2. Increase Solvent Volume 3. Change Solvent System issue_oiling->oiling_solutions Yes issue_yield Issue: Low Yield / Impurities issue_oiling->issue_yield No oiling_yes Yes oiling_no No yield_solutions 1. Minimize Hot Solvent 2. Ensure Thorough Cooling 3. Wash Crystals 4. Re-crystallize issue_yield->yield_solutions

Caption: A decision flowchart for troubleshooting common crystallization issues.

Anti-Solvent Crystallization Workflow

This diagram illustrates the stepwise process of performing an anti-solvent crystallization.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Induction cluster_2 Step 3: Growth cluster_3 Step 4: Isolation a Dissolve Compound in Minimum 'Good' Solvent b Slowly Add 'Anti-Solvent' until solution becomes turbid a->b c Allow Slow Cooling (Undisturbed) b->c d Filter, Wash & Dry Crystals c->d

Caption: The four key stages of the anti-solvent crystallization process.

References

Technical Support Center: Purification of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Ethyl-1-phenyl-1H-pyrazol-5-amine and its derivatives. This guide is structured to provide direct, actionable solutions to common and complex purification challenges encountered in the laboratory. My approach is to not only offer protocols but to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of your target pyrazole derivatives. The question-and-answer format is designed to help you quickly identify your problem and implement a robust solution.

Q1: My column chromatography isn't separating my target aminopyrazole derivative from a closely-eluting impurity. What's happening and how can I improve the separation?

A1: This is a classic challenge, most frequently caused by the presence of a regioisomeric impurity . In syntheses like the Knorr pyrazole synthesis, if the diketone starting material is unsymmetrical, the phenylhydrazine can attack at two different carbonyl carbons. This results in two regioisomers with very similar molecular weights and polarities, making them difficult to separate using standard chromatographic methods.[1]

Underlying Cause: The regioisomer, for instance, the 5-ethyl-1-phenyl-1H-pyrazol-3-amine, will have a polarity that is nearly identical to your desired this compound product. Standard solvent systems like ethyl acetate/hexane often fail to provide the necessary selectivity for baseline separation.

Strategic Solutions:

  • Exhaustive TLC Solvent Screening: Before committing to a large-scale column, it is critical to perform a thorough solvent screen using Thin Layer Chromatography (TLC). Test a wide range of solvent systems with varying polarities and chemical properties.

  • Solvent System Modification:

    • Introduce a Third Component: Adding a small amount of a third solvent can significantly alter the selectivity. For basic compounds like aminopyrazoles, adding 0.5-1% triethylamine (TEA) or ammonia in methanol to your eluent can deactivate the acidic silica surface, reducing peak tailing and sometimes improving separation.[2]

    • Utilize Different Solvent Properties: If a hexane/ethyl acetate system fails, try a system with different intermolecular interactions, such as dichloromethane/methanol or toluene/acetone.

  • Orthogonal Chromatography: If normal-phase chromatography is insufficient, an orthogonal method like reverse-phase chromatography is a powerful alternative. The separation mechanism is based on hydrophobicity rather than polarity, which can often resolve isomers that are inseparable on silica.

Data-Driven Approach to Solvent Selection:

Solvent System (v/v)Polarity Index (Approx.)Rationale & Key Insight
Hexane / Ethyl Acetate (e.g., 7:3)~3.5Standard starting point. Good for general polarity differences.
Dichloromethane / Methanol (e.g., 98:2)~4.0Offers different selectivity due to hydrogen bonding capabilities of methanol.
Toluene / Acetone (e.g., 8:2)~4.3Utilizes pi-pi stacking interactions with the aromatic rings.
Hexane / Ethyl Acetate / TEA (e.g., 70:30:0.5)~3.5TEA is crucial for reducing tailing of the amine on acidic silica gel.

Workflow for Troubleshooting Poor Separation:

Caption: Workflow for resolving co-eluting impurities.

Q2: I'm attempting to recrystallize my crude this compound derivative, but it keeps 'oiling out' instead of forming crystals. What causes this and what is the solution?

A2: "Oiling out" is a common frustration in crystallization and typically occurs for one of two reasons: 1) The solubility of your compound in the hot solvent is excessively high, causing it to crash out of solution as a supersaturated liquid when cooled, or 2) Residual impurities are present that inhibit the formation of a stable crystal lattice. The basic amine functionality can also form salts with acidic impurities, further complicating crystallization.

Strategic Solutions:

  • Systematic Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Use a Solvent Pair: This is often the most effective technique. Dissolve your crude product in a minimum amount of a "good" solvent (one it dissolves in readily, e.g., ethanol, ethyl acetate). Then, slowly add a "poor" or "anti-solvent" (one it is insoluble in, e.g., water, hexane) dropwise at an elevated temperature until you see persistent cloudiness. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.

  • Control the Cooling Rate: Rapid cooling promotes precipitation and oiling. Slow, controlled cooling is essential for growing well-ordered crystals. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.

  • Trituration as a Pre-Purification Step: Before attempting recrystallization, try triturating the crude oil. This involves stirring or grinding the oil with a solvent in which the desired compound is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexane). This can remove oily byproducts and often induces the solidification of your target compound.[3][4]

  • Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

Q3: I'm observing significant product loss and streaking on my TLC plates during silica gel chromatography. Is my aminopyrazole degrading?

A3: Yes, this is a strong indication of product degradation or irreversible binding to the stationary phase. The primary culprit is the acidic nature of standard silica gel. The lone pair of electrons on the amine nitrogen can interact strongly with the acidic silanol (Si-OH) groups on the silica surface. This can lead to two problems: 1) Strong binding, causing the characteristic streaking (tailing) you observe, and 2) Acid-catalyzed degradation of sensitive functional groups on your molecule.

Protocol for Neutralizing Silica Gel for Flash Chromatography:

This protocol prevents the degradation of basic, acid-sensitive compounds.

Materials:

  • Crude this compound derivative

  • Silica gel (for flash chromatography)

  • Chosen eluent (e.g., 7:3 Hexane:Ethyl Acetate)

  • Triethylamine (TEA)

Procedure:

  • Prepare the Eluent: Prepare your chosen mobile phase. To this solvent mixture, add 0.5% to 1% triethylamine by volume. For example, to 1 Liter of eluent, add 5-10 mL of TEA. Mix thoroughly.

  • Prepare the Slurry: In a separate beaker, create a slurry of your silica gel using the TEA-containing eluent. Ensure the silica is fully wetted.

  • Pack the Column: Pack your chromatography column with the silica slurry as you normally would.

  • Equilibrate the Column: Before loading your sample, flush the packed column with at least 2-3 column volumes of the TEA-containing eluent. This ensures the entire stationary phase is neutralized.

  • Load and Run: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and load it onto the column. Proceed with the chromatography as usual, collecting fractions.

Alternative Strategies:

  • Use Neutral Alumina: If your compound is still unstable, consider using a different stationary phase like neutral or basic alumina, which lacks the acidic silanol groups.

  • Minimize Contact Time: Use flash chromatography rather than gravity chromatography to reduce the time your compound spends on the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common structural impurities I should anticipate in the synthesis of this compound derivatives?

A1: Beyond unreacted starting materials, the most common and challenging impurity is the regioisomer . The reaction between phenylhydrazine and an unsymmetrical β-dicarbonyl compound like 3-oxopentanenitrile can proceed via two pathways, leading to the desired product and its isomer.[1] Other potential byproducts can arise from side reactions such as the dehydration of intermediates or self-condensation of starting materials.[5]

Diagram of Regioisomer Formation:

Isomer_Formation cluster_reactants Reactants cluster_products Potential Products R1 Phenylhydrazine P1 This compound (Desired Product) R1->P1 P2 5-Ethyl-1-phenyl-1H-pyrazol-3-amine (Regioisomeric Impurity) R1->P2 R2 Unsymmetrical β-Diketone R2->P1 R2->P2

Caption: Synthesis can yield two regioisomers.

Q2: How can I efficiently remove residual phenylhydrazine from my crude product mixture after the reaction?

A2: Phenylhydrazine is a basic compound. This property can be exploited for its removal during the aqueous workup. After the reaction, dilute the mixture with an organic solvent (like ethyl acetate) and perform an acid wash. By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl), the basic phenylhydrazine will be protonated to form a water-soluble salt (phenylhydrazinium chloride), which will be partitioned into the aqueous layer and removed. Caution: Your aminopyrazole product is also basic and may be partially extracted into the aqueous acid. It is crucial to then basify the aqueous layer with NaOH or NaHCO₃ and back-extract with an organic solvent to recover any product that was co-extracted.

Q3: Are there specific stability and storage concerns for purified this compound derivatives?

A3: Yes. Aminopyrazoles, like many aromatic amines, can be susceptible to air oxidation , which often manifests as a gradual darkening of the material over time from a white or pale yellow solid to a brown or reddish gum. Some derivatives may also be light-sensitive.

Recommended Storage Protocol:

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature: Store in a cool, dark place. For long-term storage, refrigeration (-4°C) or freezing (-20°C) is recommended.

  • Container: Use an amber vial or a vial wrapped in aluminum foil to protect from light.

By understanding these challenges and implementing the proposed strategies, you can significantly improve the purity, yield, and stability of your this compound derivatives.

References

Technical Support Center: Scaling Up the Synthesis of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for the synthesis of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine. This document is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, and scale up this important synthetic transformation. We will move beyond simple protocols to address the common challenges and critical decision points you may encounter, providing solutions grounded in mechanistic principles.

Introduction: The Synthetic Strategy

The most direct and widely adopted method for synthesizing 5-aminopyrazoles, such as this compound, is the cyclocondensation reaction between a hydrazine derivative and a β-ketonitrile.[1] This approach is often preferred over routes involving β-ketoesters, which typically yield pyrazolone intermediates requiring further functional group manipulation.[2][3]

Our focus will be on the reaction between phenylhydrazine and 3-oxopentanenitrile . This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and tautomerization to yield the stable, aromatic 5-aminopyrazole product. Understanding this pathway is critical for effective troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials and how does their quality impact the reaction?

A1: The two key starting materials are phenylhydrazine and 3-oxopentanenitrile .

  • Phenylhydrazine: This reagent is susceptible to oxidation, often indicated by a dark red or brown coloration. Using oxidized phenylhydrazine can lead to significant impurity formation and lower yields. It is best practice to use freshly distilled or high-purity phenylhydrazine. Always handle it under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light and air.

  • 3-Oxopentanenitrile: The purity of this β-ketonitrile is equally important. Impurities from its synthesis can interfere with the cyclization step. Ensure its identity and purity via NMR or GC-MS before use.

Q2: Is a catalyst required for this reaction?

A2: While the reaction can proceed without a catalyst, it is often sluggish. A catalytic amount of a weak acid, such as glacial acetic acid, is commonly employed.[2] The acid protonates the ketone carbonyl of 3-oxopentanenitrile, increasing its electrophilicity and accelerating the initial condensation with phenylhydrazine to form the hydrazone intermediate.

Q3: What is the typical solvent and temperature for this synthesis?

A3: Ethanol is a common and effective solvent for this reaction as it readily dissolves the reactants and the acetic acid catalyst. The reaction is typically conducted at reflux temperature (around 78 °C for ethanol) to ensure a sufficient reaction rate. The progress can be monitored by Thin Layer Chromatography (TLC).

Q4: How can I monitor the reaction's progress effectively?

A4: TLC is the most straightforward method. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 30:70 v/v), to separate the starting materials from the product.[2] The starting materials (phenylhydrazine and 3-oxopentanenitrile) will have different Rf values than the more polar aminopyrazole product. The reaction is considered complete when the spot corresponding to the limiting reagent (typically the β-ketonitrile) has disappeared.

Experimental Workflow & Core Protocol

This section provides a baseline protocol for a laboratory-scale synthesis.

Overall Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis P1 Verify Purity of Phenylhydrazine & 3-Oxopentanenitrile P2 Setup Reaction Vessel (Round Bottom Flask) under Inert Atmosphere P1->P2 R1 Charge Solvent (Ethanol), 3-Oxopentanenitrile, & Phenylhydrazine P2->R1 R2 Add Catalytic Acetic Acid R1->R2 R3 Heat to Reflux & Monitor by TLC R2->R3 W1 Cool Reaction Mixture & Remove Solvent in Vacuo R3->W1 W2 Perform Recrystallization or Column Chromatography W1->W2 W3 Dry Purified Product W2->W3 A1 Characterize Product (NMR, MS, m.p.) W3->A1

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-oxopentanenitrile (10.0 g, 103 mmol).

  • Reagent Addition: Add ethanol (100 mL), followed by phenylhydrazine (10.8 g, 100 mmol).

  • Catalyst: Add 5-10 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's completion using TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Cool the concentrated solution in an ice bath to induce crystallization. Collect the resulting solid by vacuum filtration, washing with a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from ethanol or a suitable solvent system.

  • Drying: Dry the purified crystals under vacuum to obtain this compound.

Troubleshooting Guide

This guide addresses the most common issues encountered during the synthesis and scale-up.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure Reagents: Oxidized phenylhydrazine or impure 3-oxopentanenitrile.1. Purify phenylhydrazine by distillation before use. Verify the purity of the β-ketonitrile by NMR or GC.
2. Insufficient Reaction Time/Temperature: The reaction did not go to completion.2. Ensure the mixture reaches and maintains reflux. Extend the reaction time and monitor closely with TLC until the limiting reagent is consumed.
3. Incorrect Stoichiometry: An excess of one reagent can lead to side products.3. Use a near 1:1 molar ratio of reactants. A slight excess of the less expensive reagent can be used to drive the reaction.
Formation of an Oily Product or Failure to Crystallize 1. Presence of Impurities: Side products or unreacted starting materials can act as eutectic contaminants.1. Attempt to purify the oil via silica gel column chromatography. Identify fractions containing the pure product by TLC, combine, and evaporate the solvent.
2. Residual Solvent: Trapped solvent can prevent crystallization.2. Ensure the product is thoroughly dried under high vacuum. Trituration with a non-polar solvent like hexane can sometimes induce precipitation.
Regioisomer Impurity Detected 1. Reaction with a Contaminant: An isomeric β-ketonitrile impurity could be present.1. This is less common for this specific reaction but is a known issue in pyrazole synthesis.[3] The primary solution is to ensure the purity of the starting β-ketonitrile.
2. Alternative Cyclization Pathway: Unfavorable reaction conditions.2. The formation of the 5-amino isomer is strongly favored. Ensure the reaction is run under the recommended acidic catalysis conditions to promote the standard mechanism.
Difficulties in Scaling Up 1. Poor Heat Transfer: The reaction is exothermic, and localized overheating in a large vessel can cause side reactions.1. Use a jacketed reactor for better temperature control. Ensure vigorous and efficient mechanical stirring. Consider a slower, controlled addition of one reagent to the other at reflux.
2. Inefficient Mixing: Inadequate agitation leads to concentration gradients and incomplete reaction.2. Switch from magnetic stirring to overhead mechanical stirring for volumes greater than 1 liter.
3. Work-up Challenges: Crystallization may be slower or yield different polymorphs at a larger scale.3. Develop a robust crystallization protocol. This may involve seeding, controlled cooling rates, and the use of anti-solvents. Consider flow chemistry as a modern alternative for safer and more controlled scaling.[4]

Mechanistic Insights

Understanding the reaction mechanism is key to rational problem-solving. The synthesis proceeds via a well-established pathway.

G Reactants Phenylhydrazine + 3-Oxopentanenitrile p1 Reactants->p1 Catalyst H+ (from Acetic Acid) Catalyst->p1 Intermediate1 Activated Ketone Intermediate2 Hydrazone Intermediate Intermediate1->Intermediate2 Nucleophilic Attack & Dehydration Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product 3-Ethyl-1-phenyl-1H- pyrazol-5-amine Intermediate3->Product Tautomerization (Aromatization) p1->Intermediate1 Protonation p2

Caption: Simplified mechanism for the acid-catalyzed formation of this compound.

  • Activation: The acid catalyst protonates the carbonyl oxygen of 3-oxopentanenitrile, making the carbonyl carbon more electrophilic.[2]

  • Condensation: The terminal nitrogen of phenylhydrazine acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by dehydration to form a stable hydrazone intermediate.

  • Cyclization: The second nitrogen of the hydrazone moiety then performs an intramolecular nucleophilic attack on the carbon of the nitrile group.

  • Tautomerization: The resulting cyclic intermediate rapidly tautomerizes to form the stable, aromatic 5-aminopyrazole ring, which is the thermodynamic driving force for the reaction.[2]

By understanding these steps, a researcher can deduce why, for example, water-scavenging techniques are not typically necessary (the final aromatization step is highly favorable) or why acidic catalysis is beneficial (it speeds up the initial condensation).

References

Technical Support Center: Reaction Monitoring for 3-Ethyl-1-phenyl-1H-pyrazol-5-amine by HPLC and TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for monitoring chemical reactions using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). As Senior Application Scientists, we have compiled this resource based on established chromatographic principles and extensive field experience to ensure scientific integrity and practical utility.

Structure of This Guide

This guide is structured to address common challenges in a logical progression, from initial method setup to advanced troubleshooting. It is presented in a question-and-answer format to allow for quick and targeted access to information relevant to your specific experimental needs.

Part 1: HPLC Method Development and Troubleshooting

High-Performance Liquid Chromatography is a powerful technique for quantitative reaction monitoring, offering high resolution and sensitivity. However, the unique chemical properties of this compound, particularly the basicity of the amino group and the aromaticity of the phenyl and pyrazole rings, can present specific challenges.

Frequently Asked Questions (HPLC)

Q1: I am starting a new project involving a reaction that produces this compound. What are the recommended starting conditions for an HPLC method to monitor its formation?

A1: For a robust starting point in your reversed-phase HPLC (RP-HPLC) method development, we recommend the following conditions. This setup is designed to provide good initial retention and peak shape for this moderately polar and basic compound.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommendationRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides general-purpose hydrophobicity suitable for retaining the phenyl and ethyl groups of the analyte.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (MeCN)A buffered mobile phase is crucial. Formic acid helps to protonate the amine group, which can improve peak shape by reducing interactions with residual silanols on the silica surface.[1] Acetonitrile is a common organic modifier.
Gradient 20% B to 80% B over 15 minutesA gradient elution is recommended for initial screening to ensure elution of both starting materials and the product within a reasonable timeframe.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature improves the reproducibility of retention times.[2]
Detection (UV) 254 nmThe phenyl and pyrazole rings are expected to have strong UV absorbance at this wavelength. A full UV scan of a pure standard is recommended to determine the optimal wavelength.
Injection Vol. 10 µLA standard injection volume. Ensure your sample is fully dissolved and filtered.

This method should be considered a starting point. Optimization will likely be necessary based on the specific reaction mixture, including the polarity of starting materials and byproducts.

Q2: My chromatogram for this compound shows significant peak tailing. What is the cause and how can I resolve this?

A2: Peak tailing for basic compounds like this compound is a common issue in RP-HPLC.[3][4][5][6][7] The primary cause is secondary interactions between the protonated amine group of your analyte and acidic, deprotonated silanol groups on the surface of the silica-based stationary phase.[6][7]

Here is a systematic approach to troubleshoot and mitigate peak tailing:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[1][8][9][10][11]

    • Lowering the pH: Operating at a low pH (e.g., 2.5-3.5 using formic or trifluoroacetic acid) ensures that the silanol groups are fully protonated and less likely to interact with the positively charged analyte.[6]

    • Increasing the pH: Alternatively, at a higher pH (e.g., 8-10, using an appropriate buffer like ammonium bicarbonate), the amine group of your analyte will be in its neutral, free-base form, reducing ionic interactions. Caution: Ensure your column is stable at high pH; not all silica-based columns are.[8]

  • Use of Mobile Phase Additives:

    • Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, thereby reducing their interaction with your analyte.[3]

  • Column Selection:

    • End-Capped Columns: Modern, high-purity silica columns with thorough end-capping have fewer free silanol groups and are less prone to causing peak tailing for basic compounds.[7]

    • Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity and reduce silanol interactions.

HPLC_Tailing_Troubleshooting start Peak Tailing Observed ph_adjust ph_adjust start->ph_adjust Primary Approach end_node Symmetrical Peak Achieved ph_adjust->end_node Resolved additives additives ph_adjust->additives If tailing persists additives->end_node Resolved column_choice column_choice additives->column_choice If still tailing column_choice->end_node Resolved check_hardware check_hardware column_choice->check_hardware Systematic check check_hardware->end_node Resolved overload overload check_hardware->overload Final check overload->end_node Resolved

Caption: A typical experimental workflow for TLC analysis.

Part 3: Experimental Protocols

Protocol 1: General HPLC Method for Reaction Monitoring
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a suitable solvent or reagent).

    • Dilute the aliquot with the mobile phase starting condition (e.g., 1 mL of 80:20 Water:Acetonitrile).

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System Preparation:

    • Prepare the mobile phases as described in Table 1 and ensure they are thoroughly degassed.

    • Equilibrate the HPLC column with the initial mobile phase composition (e.g., 80% A, 20% B) until a stable baseline is achieved.

  • Chromatographic Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Run the gradient method as defined in your experimental parameters.

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to starting materials and the product based on their retention times (previously determined by injecting standards, if available).

    • Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the this compound to determine the reaction progress.

Protocol 2: General TLC Method for Reaction Monitoring
  • Sample Preparation:

    • Using a capillary tube, take a small sample directly from the reaction mixture.

    • Dissolve this sample in a small amount of a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • TLC Plate Spotting:

    • On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.

    • Spot the dissolved reaction mixture on this line. It is also good practice to spot the starting materials as references on the same plate.

  • Plate Development:

    • Pour a small amount of the chosen solvent system (e.g., 70:30 Hexane:Ethyl Acetate) into a developing chamber and allow it to saturate.

    • Place the spotted TLC plate in the chamber, ensuring the solvent level is below the spotting line.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization and Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots using a UV lamp and/or a chemical stain as described in Table 3.

    • Calculate the Retention Factor (Rf) for each spot and compare the reaction mixture lane to the reference lanes to assess the reaction's progress.

References

Technical Support Center: Identifying Impurities in 3-Ethyl-1-phenyl-1H-pyrazol-5-amine Samples

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for "3-Ethyl-1-phenyl-1H-pyrazol-5-amine." This resource is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and control impurities within their samples. Purity is paramount for reproducible research and the safety of active pharmaceutical ingredients (APIs). This guide provides in-depth, experience-based answers and protocols to address common challenges encountered during the analysis of this specific pyrazole derivative.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purity and stability of this compound.

Q1: What are the most common potential impurities in a sample of this compound?

A: Impurities can originate from three primary sources: the synthetic route, degradation of the final product, and long-term storage. Understanding these sources is the first step in effective identification.

  • Synthesis-Related Impurities: These are by-products or unreacted materials from the manufacturing process. The common synthesis for pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

    • Unreacted Starting Materials: Phenylhydrazine and ethyl 3-oxopentanoate (or a similar beta-ketoester) may be present in trace amounts.

    • Regioisomer (Isomeric Impurity): The most common and often most difficult to separate impurity is the regioisomer, 5-Ethyl-1-phenyl-1H-pyrazol-3-amine . It has the same molecular weight and similar physicochemical properties, making its identification critical.

    • Solvent Residues: Residual solvents from the reaction or purification steps (e.g., ethanol, toluene, ethyl acetate) may be present.

  • Degradation Products: Aromatic amines, including this compound, are susceptible to oxidative degradation.[2][3]

    • Oxidation Products: Exposure to air and light can lead to the formation of colored impurities, such as azo-dimers or nitroso derivatives. This is often observed as a darkening or discoloration of the sample.[2][3]

    • Hydrolysis Products: While less common for the pyrazole core itself, impurities from the hydrolysis of ester-containing precursors during synthesis can occur.

Table 1: Common Potential Impurities and Their Characteristics

Impurity Name/ClassLikely OriginMolecular Weight ( g/mol )Identification Notes
PhenylhydrazineStarting Material108.14Volatile, detectable by GC-MS.
Ethyl 3-oxopentanoateStarting Material144.17Detectable by GC-MS and HPLC.
5-Ethyl-1-phenyl-1H-pyrazol-3-amine Synthesis By-product187.24Same m/z as the main compound. Requires chromatographic separation and NMR for confirmation.
Oxidative Dimers (Azo compounds)Degradation~372.46Often colored. Results in higher molecular weight peaks in MS.
Residual SolventsProcessVariableTypically identified by GC-MS with headspace analysis.

Q2: How should I properly handle and store my samples to prevent degradation?

A: Proper handling and storage are crucial for maintaining the integrity of your sample. Aromatic amines can be sensitive, and degradation can occur if they are not stored correctly.[4][5]

  • Temperature: Store samples at low temperatures. Refrigeration (2-8°C) is good for short-term storage, while long-term storage should be at -20°C or below.[4] Studies on other aromatic amines show significant degradation at room temperature (~20°C) but excellent stability when frozen.[4][6]

  • Atmosphere: Store the solid material under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light: Protect the sample from light by using amber vials or storing it in a dark place.[2] Light can accelerate oxidative degradation.

  • pH: When preparing solutions, use neutral or slightly basic conditions. Acidic media can protonate the amine, which may affect stability and chromatographic behavior.[5][7]

Q3: Which analytical technique is best for an initial purity assessment?

A: For a rapid and reliable initial assessment of purity, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry standard. It is highly effective at separating the main compound from its non-volatile impurities, including the critical regioisomer. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful complementary technique, especially for identifying volatile impurities like residual solvents and starting materials.[8][9]

Q4: How can I unambiguously confirm the identity of an unknown impurity?

A: A multi-technique approach is required for definitive identification.

  • LC-MS/MS: First, use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurity. Tandem MS (MS/MS) can then be used to fragment the impurity's molecular ion, providing structural clues that help differentiate it from the main compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows you to determine the elemental formula of the impurity.[9]

  • NMR Spectroscopy: If the impurity is present at a sufficient concentration (>1%), Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation.[10][11] Comparing the ¹H and ¹³C NMR spectra of the sample with a pure reference standard will reveal signals corresponding to the impurity, allowing for its structural assignment.[12][13]

Section 2: Troubleshooting Guide

This section provides logical steps to resolve specific issues you may encounter during your analysis.

Problem: I see an unexpected peak in my HPLC chromatogram. How do I investigate it?

  • Step 1: Assess the Area Percentage. Is the peak a minor trace impurity (<0.1%) or a significant component (>0.5%)? This will determine the urgency and depth of the investigation.

  • Step 2: Check for Carryover. Re-inject a blank solvent run immediately after your sample. If the peak reappears, it is likely carryover from a previous injection. Clean the injector and loop.

  • Step 3: Verify Peak Shape. A very broad or tailing peak might indicate an issue with the mobile phase pH or column degradation rather than a distinct impurity.

  • Step 4: Use a Photodiode Array (PDA) Detector. If available, a PDA detector will provide the UV spectrum of the impurity peak. Compare this spectrum to your main compound. A similar spectrum suggests a related impurity (like an isomer), while a very different spectrum points to a structurally distinct compound (like a starting material or degradation product).

  • Step 5: Proceed to LC-MS. The most direct way to identify the peak is to analyze the sample by LC-MS to get the molecular weight of the compound generating the peak. If the m/z is 187, it is likely the regioisomer. If it is different, compare it to the molecular weights of potential starting materials or degradation products (see Table 1).

G start Unexpected Peak in HPLC check_carryover Inject Blank Run start->check_carryover is_carryover Peak Present? check_carryover->is_carryover clean_system Clean Injector System is_carryover->clean_system Yes analyze_pda Analyze UV Spectrum (PDA Detector) is_carryover->analyze_pda No clean_system->start uv_spectrum UV Spectrum Match? analyze_pda->uv_spectrum related_impurity Likely Related Impurity (e.g., Isomer) uv_spectrum->related_impurity Yes unrelated_impurity Likely Unrelated Impurity uv_spectrum->unrelated_impurity No run_lcms Run LC-MS Analysis related_impurity->run_lcms unrelated_impurity->run_lcms mw_check Determine Molecular Weight (MW) run_lcms->mw_check mw_match MW = 187.24? mw_check->mw_match isomer Probable Regioisomer mw_match->isomer Yes other Compare MW to Other Suspects mw_match->other No end Identify Impurity isomer->end other->end

Caption: Synthesis and degradation pathways leading to impurities.

Section 3: Standard Operating Procedures (SOPs)

These protocols provide a starting point for your analytical method development.

SOP 1: HPLC-UV Method for Purity Assessment

This method is designed to separate the main compound from its primary non-volatile impurities.

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column providing good resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase ensures good peak shape for the amine. [14]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 20 minA gradient is necessary to elute both polar (starting materials) and non-polar (dimers) impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmPyrazole and phenyl rings have strong absorbance at this wavelength.
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in 50:50 Acetonitrile:WaterEnsure the sample is fully dissolved.

Methodology:

  • Prepare the mobile phases as described.

  • Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Prepare the sample solution and filter it through a 0.45 µm syringe filter if any particulate matter is visible.

  • Inject the sample and run the gradient method.

  • Integrate the peaks and calculate the area percentage to determine the purity profile. The regioisomer, if present, will likely elute very close to the main peak.

SOP 2: GC-MS Method for Volatile Impurity Profiling

This method is ideal for detecting residual starting materials and solvents.

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA general-purpose, low-bleed column suitable for a wide range of analytes.
Carrier Gas Helium, constant flow 1.2 mL/minInert carrier gas.
Inlet Temp. 250 °CEnsures complete volatilization of the sample.
Oven Program 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minA temperature program is essential to separate volatile solvents from higher-boiling analytes like the pyrazole.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range 40 - 450 amuCovers the mass range of expected solvents, starting materials, and the product.
Sample Prep. 1 mg/mL in Dichloromethane or MethanolUse a high-purity volatile solvent.

Methodology:

  • Prepare the sample solution.

  • Set up the GC-MS instrument with the parameters listed above.

  • Inject 1 µL of the sample solution.

  • Acquire the data.

  • Analyze the resulting total ion chromatogram (TIC). Identify peaks by comparing their mass spectra to a reference library (e.g., NIST) for solvents and by examining the spectra for the expected molecular ions of starting materials.

References

Validation & Comparative

A Comparative Guide to the Definitive Structural Validation of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Confirmation

In the landscape of medicinal chemistry and materials science, pyrazole derivatives are a cornerstone, exhibiting a vast spectrum of biological activities.[1][2] The compound 3-Ethyl-1-phenyl-1H-pyrazol-5-amine (Molecular Formula: C11H13N3) represents a key heterocyclic scaffold, a versatile building block for synthesizing a wide array of more complex, biologically active molecules.[3][4][5] However, the journey from a synthetic hypothesis to a validated molecular entity hinges on one critical, non-negotiable step: the unambiguous determination of its three-dimensional structure.

For professionals in drug development, an error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and significant delays in the discovery pipeline. While a suite of analytical techniques can provide strong evidence for a proposed structure, single-crystal X-ray crystallography stands alone as the definitive, "gold standard" method for elucidating the precise spatial arrangement of atoms in the solid state.

This guide provides an in-depth, expert-led walkthrough of the process for validating the structure of this compound using X-ray crystallography. It will detail the causality behind each experimental choice and objectively compare this technique against other common analytical methods, offering a comprehensive framework for achieving self-validating, trustworthy structural confirmation.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides a high-resolution, three-dimensional map of electron density within a single crystal. By analyzing the diffraction pattern produced when X-rays are passed through the crystal, we can determine the precise coordinates of each atom, as well as bond lengths, bond angles, and torsional angles with exceptional accuracy. This method moves beyond mere connectivity to provide an unassailable confirmation of the molecule's complete 3D architecture.

Experimental Workflow: From Powder to Final Structure

The successful determination of a crystal structure is a systematic process. Each step is designed to ensure the quality of the final data and the reliability of the resulting molecular model.

G cluster_prep Phase 1: Crystal Preparation cluster_data Phase 2: Data Acquisition & Processing cluster_analysis Phase 3: Structure Determination Synthesis Synthesis & Purification of Compound Growth Crystal Growth (e.g., Slow Evaporation) Synthesis->Growth High Purity Sample Selection Crystal Selection & Mounting Growth->Selection Formation of Single Crystals Collection X-ray Data Collection (Diffractometer) Selection->Collection Processing Data Reduction & Correction Collection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Refinement & Validation Solution->Refinement Final Final Structure (CIF File) & Data Analysis Refinement->Final

Caption: Workflow for small-molecule X-ray crystallography.

Experimental Protocol: this compound

1. Crystal Growth (The Art of Crystallization):

  • Causality: The success of the entire experiment hinges on obtaining a single, high-quality crystal, typically 0.1-0.3 mm in size, that is free of defects. The slow, controlled removal of solvent allows molecules to pack in a highly ordered, repeating lattice.

  • Protocol:

    • Weigh approximately 10-20 mg of highly purified this compound. Purity is paramount, as impurities can inhibit crystal formation.

    • Dissolve the compound in a minimal amount of a suitable solvent, such as ethanol or ethyl acetate, at room temperature.

    • Transfer the solution to a small, clean vial.

    • Cover the vial with parafilm and pierce it with a needle 2-3 times. This facilitates slow evaporation of the solvent.

    • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks. Colorless, block-like crystals are expected to form as the solution becomes supersaturated.

2. Crystal Selection and Mounting:

  • Causality: A single, well-formed crystal must be isolated for diffraction. Mounting it on a goniometer head allows for precise rotation in the X-ray beam, enabling data collection from all possible orientations.

  • Protocol:

    • Under a polarizing microscope, select a crystal with sharp edges and clear faces.

    • Carefully coat the selected crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation during cooling.

    • Using a micro-loop, gently scoop up the crystal and mount it on the tip of a glass fiber attached to a goniometer head.

3. Data Collection:

  • Causality: Cooling the crystal (typically to ~100 K) minimizes the thermal vibration of atoms, resulting in a sharper diffraction pattern and higher quality data.[1] The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å), and a detector records the positions and intensities of the diffracted X-rays.[6]

  • Protocol:

    • Mount the goniometer head onto the diffractometer.

    • A stream of cold nitrogen gas is directed at the crystal, cooling it to the target temperature.

    • The data collection strategy is initiated. This involves a series of scans (e.g., ω-scans) where the crystal is rotated through a specific angular range while diffraction images are recorded.[6] A complete dataset typically requires several hours to collect.

4. Structure Solution and Refinement:

  • Causality: The collected diffraction intensities must be mathematically converted into a 3D electron density map. This is known as solving the "phase problem." An initial molecular model is built into this map and then refined using least-squares methods to best fit the experimental data.[6]

  • Protocol:

    • The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of each reflection.

    • Software (e.g., SHELXT) is used to solve the structure via direct methods or intrinsic phasing, generating an initial electron density map.[6]

    • A chemist uses modeling software (e.g., Olex2) to fit the known atoms of this compound into the electron density.

    • The model is then refined using software like SHELXL.[6] This iterative process adjusts atomic positions and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model, resulting in a final, validated structure.

Comparison with Alternative Analytical Techniques

While X-ray crystallography is definitive, it is part of a larger analytical toolkit. Understanding its advantages in context is crucial for a comprehensive validation strategy.

G cluster_main Structural Validation Methods Xray X-ray Crystallography (The Gold Standard) NMR NMR Spectroscopy (¹H, ¹³C) Xray->NMR Solid vs. Solution State MS Mass Spectrometry (HRMS) Xray->MS 3D Structure vs. Mass/Formula Comp Computational Chemistry (DFT) Xray->Comp Experiment vs. Theory NMR->MS NMR->Comp

Caption: Interrelation of key structural analysis techniques.

The table below objectively compares these techniques for the specific task of validating the structure of this compound.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Absolute 3D atomic arrangement, bond lengths/angles, conformation, intermolecular interactions.Unambiguous and definitive structural proof. Provides the highest level of structural detail.Requires a suitable single crystal, which can be difficult to grow. Provides solid-state structure, which may differ from solution.
NMR Spectroscopy (¹H, ¹³C, 2D) Carbon-hydrogen framework, atom connectivity, chemical environment of nuclei.Excellent for confirming the molecular skeleton in solution.[7][8] Essential for routine synthetic confirmation.Indirect method for 3D structure. Provides a time-averaged structure in solution. Isomers can sometimes be difficult to distinguish without extensive 2D NMR.
Mass Spectrometry (MS/HRMS) Molecular weight and elemental composition (with high resolution).Highly sensitive and provides exact molecular formula, confirming that the correct atoms are present.Provides no information on atom connectivity or stereochemistry. Cannot distinguish between isomers.
Computational Chemistry (DFT) Predicted molecular geometry, bond parameters, and spectroscopic properties.Complements experimental data.[9] Can help rationalize observed conformations and predict properties.A theoretical model, not a direct measurement. Accuracy is dependent on the chosen methodology. Must be validated by experimental data.

Conclusion: An Integrated and Self-Validating Approach

For a compound like this compound, a robust structural validation strategy leverages the strengths of multiple techniques. NMR and high-resolution mass spectrometry are indispensable for the initial confirmation of a successful synthesis, verifying the molecular formula and basic connectivity.[10][11]

However, to move from strong evidence to absolute proof, single-crystal X-ray crystallography is the ultimate arbiter. It resolves any ambiguity regarding isomerism, tautomerism, or conformation, providing the definitive 3D structure that is essential for confident progression in drug discovery and materials science. By integrating these methods, researchers can construct a self-validating system where the solution-state data from NMR and the precise mass from HRMS are unequivocally confirmed by the high-resolution, three-dimensional reality revealed by X-ray crystallography.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of the 3-Ethyl-1-phenyl-1H-pyrazol-5-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) originating from the 3-Ethyl-1-phenyl-1H-pyrazol-5-amine core. Rather than focusing on a single product, we will explore how systematic chemical modifications to this versatile scaffold influence biological activity, offering a framework for rational drug design. The insights and protocols herein are curated for researchers, medicinal chemists, and drug development professionals seeking to leverage the pyrazole nucleus for novel therapeutic agents.

The pyrazole ring is a five-membered heterocycle recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its ability to engage with a wide range of biological targets.[1][2] Molecules built around this core have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[3][4] Our reference compound, this compound, serves as an ideal starting point for exploring SAR, possessing key functional groups at positions critical for molecular interactions: the N1-phenyl group, the C3-ethyl group, and the C5-amine group.

This guide will deconstruct the scaffold, analyze the functional significance of each substituent, and present a comparative analysis of how structural modifications can modulate biological outcomes, supported by established experimental workflows.

Deconstructing the Core Scaffold: Key Interaction Points

The therapeutic potential of a pyrazole-based compound is dictated by the nature and orientation of its substituents. Understanding the role of each component of our reference scaffold is the first step in a logical design strategy.

  • The Pyrazole Core: This aromatic ring system acts as a rigid linker, positioning the substituents in a defined three-dimensional space. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring itself can participate in π-π stacking or hydrophobic interactions with target proteins.[5]

  • N1-Substituent (Phenyl Ring): This group significantly influences the compound's pharmacokinetic properties, including lipophilicity and metabolic stability. It often occupies a hydrophobic pocket within the target's active site. Modifications here are crucial for tuning potency and selectivity.

  • C3-Substituent (Ethyl Group): This position typically points towards a smaller, often hydrophobic, pocket. Altering the size, shape, and polarity of this group can fine-tune the compound's fit and affinity for the target.

  • C5-Substituent (Amine Group): The primary amine is a critical pharmacophore, capable of acting as a potent hydrogen bond donor.[6] It frequently forms key interactions that anchor the molecule to the target protein, making it a primary site for modification to enhance binding affinity or alter the mode of action.

Below is a logical diagram illustrating the strategic modification points on the core scaffold that will be discussed.

SAR_Logic core Core Scaffold This compound N1 N1-Position (Phenyl) core->N1 Modulate Lipophilicity & Selectivity C3 C3-Position (Ethyl) core->C3 Fine-tune Affinity & Fit C5 C5-Position (Amine) core->C5 Anchor & Enhance Binding C4 C4-Position (Unsubstituted) core->C4 Alter Conformation & Add Interactions

Caption: SAR modification points on the pyrazole scaffold.

Structure-Activity Relationship Analysis: A Comparative Overview

To illustrate the impact of structural modifications, we will compare a series of hypothetical analogs of our core scaffold. The following table summarizes the expected changes in inhibitory activity against a representative target, "Kinase X," based on established principles from pyrazole-based inhibitor studies.[2][7]

Table 1: Comparative Activity of this compound Analogs against Target Kinase X

Compound IDN1-SubstituentC3-SubstituentC5-SubstituentC4-SubstituentHypothetical IC₅₀ (nM)Rationale for Activity Change
REF-01 PhenylEthyl-NH₂H500Reference Compound
N1-01 4-FluorophenylEthyl-NH₂H150The fluoro group can form favorable interactions (H-bonds or dipole) and block metabolic oxidation, enhancing potency.[7]
N1-02 Pyridin-3-ylEthyl-NH₂H350Replacing phenyl with a bioisosteric pyridine ring can improve solubility and introduce a hydrogen bond acceptor.[5]
C3-01 PhenylCyclopropyl-NH₂H80The rigid cyclopropyl group can provide a better fit into a specific hydrophobic pocket compared to the flexible ethyl group.
C3-02 PhenylTrifluoromethyl-NH₂H>1000The strongly electron-withdrawing CF₃ group can alter the electronics of the pyrazole ring and may be too bulky for the pocket.
C5-01 PhenylEthyl-NH-C(O)CH₃H50The acetyl amide cap can form an additional hydrogen bond with the target's backbone, significantly increasing affinity.
C5-02 PhenylEthyl-NH-S(O)₂CH₃H95A sulfonamide can act as a hydrogen bond acceptor and mimic a phosphate group, often leading to potent inhibition.[8]
C4-01 PhenylEthyl-NH₂-CH₃800Substitution at C4 can create steric hindrance, potentially disrupting the optimal binding conformation.
C4-02 PhenylEthyl-NH₂-Cl450A small halogen at C4 can introduce new van der Waals contacts without significant steric clash, slightly improving activity.

Disclaimer: The IC₅₀ values are hypothetical and for illustrative purposes to demonstrate SAR principles.

Causality Behind SAR Trends:
  • N1-Position: Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring often enhances potency by increasing the acidity of the pyrazole N2 proton (if present) or by participating in specific interactions.[7] Replacing the phenyl ring with nitrogen-containing heterocycles is a common strategy to improve physicochemical properties like solubility.[5]

  • C3-Position: The activity at this position is highly dependent on the topology of the target's active site. Small, rigid hydrophobic groups like cyclopropyl often confer higher potency than flexible alkyl chains by minimizing the entropic penalty upon binding.

  • C5-Position: The primary amine is a versatile handle. Acylating it to form amides or sulfonamides introduces additional hydrogen bond donors and acceptors, which can engage with the hinge region of kinases or other key residues, a widely used strategy for boosting potency.[9]

  • C4-Position: While often left unsubstituted, introducing small substituents at C4 can be used to modulate the dihedral angle between the pyrazole core and the N1-phenyl ring, which can be beneficial if the default conformation is not optimal for binding. However, larger groups typically lead to a loss of activity due to steric clashes.[6]

Experimental Validation: Protocols and Workflow

Scientific integrity demands that SAR hypotheses are validated through rigorous experimentation. The following protocols provide a self-validating framework for synthesizing and evaluating novel pyrazole analogs.

Experimental Workflow

The process follows a logical progression from chemical synthesis to biological validation, with feedback loops for iterative optimization.

Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cellular Evaluation design Analog Design (Based on SAR) synthesis Chemical Synthesis & Purification design->synthesis characterization Structural Verification (NMR, MS) synthesis->characterization biochem_assay Biochemical Assay (e.g., Kinase IC₅₀) characterization->biochem_assay cell_assay Cell-Based Assay (e.g., Proliferation) biochem_assay->cell_assay cell_assay->design Iterate / Optimize

Caption: A typical workflow for SAR-driven drug discovery.

Protocol 1: General Synthesis of 1,3,5-Substituted Pyrazole Analogs

This protocol is a representative method based on the classical Knorr pyrazole synthesis, a reliable and versatile approach.[3]

Objective: To synthesize a diverse library of pyrazole analogs for SAR studies.

Materials:

  • Substituted phenylhydrazine hydrochloride

  • Substituted 1,3-diketone or β-ketoester

  • Ethanol (absolute) or Glacial Acetic Acid

  • Sodium acetate (if using hydrochloride salt)

  • Standard glassware for reflux, filtration, and purification (column chromatography).

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol. Stir for 10 minutes at room temperature.

  • Addition of Diketone: Add the corresponding 1,3-diketone (1.0 eq) to the mixture.

  • Cyclocondensation Reaction: Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. Add distilled water to the residue to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration. Wash thoroughly with cold water and then a minimal amount of cold ethanol. If necessary, purify the crude product further using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a quantitative measure of a compound's ability to inhibit a specific kinase, which is essential for determining IC₅₀ values.

Objective: To determine the potency (IC₅₀) of synthesized compounds against Target Kinase X.

Materials:

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Target Kinase X, substrate, and appropriate buffer

  • Synthesized compounds dissolved in 100% DMSO

  • Multi-well plates (e.g., 384-well, white)

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 100 µM. Dispense the diluted compounds into the assay plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the appropriate reaction buffer.

    • Add the master mix to the wells containing the compounds.

    • Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Mechanistic Context: Targeting a Signaling Pathway

Many pyrazole-based inhibitors function by targeting protein kinases within cellular signaling pathways.[2] Understanding this context is crucial for interpreting cell-based data. For example, an inhibitor of a kinase in the MAPK/ERK pathway would be expected to block downstream signaling and inhibit cell proliferation.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK (Target Kinase X) RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Pyrazole Inhibitor (e.g., C5-01) Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK pathway by a pyrazole derivative.

Conclusion and Future Directions

The this compound scaffold is a highly tractable starting point for the development of potent and selective inhibitors. The SAR analysis reveals clear strategies for optimization:

  • Potency Enhancement: Is primarily achieved by modifying the C5-amine to introduce additional hydrogen bonding moieties.

  • Selectivity and Pharmacokinetics: Are tuned by substitutions on the N1-phenyl ring.

  • Target-Specific Fit: Is refined by exploring different hydrophobic groups at the C3-position.

Future work should focus on a multi-parameter optimization approach, simultaneously refining these positions to achieve a balance of high potency, good selectivity, favorable ADME (absorption, distribution, metabolism, and excretion) properties, and low off-target toxicity. The integration of computational modeling, such as molecular docking and FEP (Free Energy Perturbation) calculations, with the empirical workflows described here can further accelerate the design-synthesis-test-analyze cycle, leading to the efficient discovery of novel drug candidates.

References

Comparative In Vivo Efficacy of 1-Phenyl-1H-pyrazol-5-amine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1-phenyl-1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse range of biologically active compounds.[1] Its synthetic tractability allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to target various pathological pathways. This guide provides a comparative analysis of the in vivo efficacy of notable derivatives stemming from this core structure, with a focus on their applications in oncology and inflammatory diseases. While specific in vivo data for "3-Ethyl-1-phenyl-1H-pyrazol-5-amine" derivatives is not extensively published, the broader class of 1-phenyl-1H-pyrazol-5-amine derivatives offers significant insights into the therapeutic potential of this chemical family.

I. Anticancer Efficacy: Targeting Kinase-Driven Malignancies

A prominent application of 1-phenyl-1H-pyrazol-5-amine derivatives is in the development of kinase inhibitors for cancer therapy.[2] These compounds have shown considerable promise in preclinical in vivo models, particularly against hematological malignancies and solid tumors.

A. FLT3 Inhibition in Acute Myeloid Leukemia (AML)

Mutations in the FMS-like tyrosine kinase-3 (FLT3) receptor are common drivers of AML. A novel class of 3-phenyl-1H-5-pyrazolylamine derivatives has been designed and evaluated as potent FLT3 inhibitors.[3]

One standout compound from these studies, Compound 12a , demonstrated significant tumor regression in mouse xenograft models using human AML cell lines MOLM-13 and MV4;11.[3] The efficacy of Compound 12a was comparable to established FLT3 inhibitors like sorafenib and ABT-869, highlighting the potential of this pyrazole series.[3]

Comparative In Vivo Efficacy Data for FLT3 Inhibitors

CompoundAnimal ModelCell LineDosing RegimenTumor Growth Inhibition (%)Reference
Compound 12a Mouse XenograftMOLM-13Not SpecifiedSignificant Regression[3]
Compound 12a Mouse XenograftMV4;11Not SpecifiedSignificant Regression[3]
Sorafenib Mouse XenograftMOLM-13Not SpecifiedComparable to 12a[3]
ABT-869 Mouse XenograftMV4;11Not SpecifiedComparable to 12a[3]
B. Tubulin Polymerization Inhibition in Triple-Negative Breast Cancer

A pyrazole derivative, PTA-1 , has been identified as a potent anticancer agent with a favorable selective cytotoxicity index against cancer cells over non-cancerous cells.[4] In vivo studies would be the next logical step to validate its efficacy, but the in vitro data suggests a mechanism involving the disruption of microtubule organization and inhibition of tubulin polymerization, leading to apoptosis and cell cycle arrest in triple-negative breast cancer cells (MDA-MB-231).[4]

Experimental Workflow: Murine Xenograft Model for Anticancer Efficacy

G cluster_prep Preparation Phase cluster_implant Tumor Implantation cluster_treatment Treatment Phase cluster_eval Evaluation Phase cell_culture Human Cancer Cell Culture (e.g., MOLM-13) implantation Subcutaneous Injection of Cancer Cells cell_culture->implantation animal_acclimatization Acclimatization of Immunocompromised Mice animal_acclimatization->implantation tumor_growth Monitoring Tumor Growth to Desired Volume implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_admin Administration of Test Compound (e.g., Compound 12a) vs. Vehicle/Control randomization->treatment_admin monitoring Tumor Volume and Body Weight Measurement treatment_admin->monitoring endpoint Endpoint: Tumor Regression Analysis and Toxicity Assessment monitoring->endpoint

Caption: Workflow for assessing in vivo anticancer efficacy using a murine xenograft model.

Protocol: Xenograft Tumor Model
  • Cell Culture: Human cancer cell lines (e.g., MOLM-13, MV4;11) are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used to prevent rejection of human tumor cells. Animals are acclimatized for at least one week before the experiment.

  • Tumor Implantation: A suspension of cancer cells (typically 1-10 million cells in saline or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound (e.g., a 3-phenyl-1H-5-pyrazolylamine derivative) is administered orally or via intraperitoneal injection according to a predetermined schedule and dose. A vehicle control group receives the formulation without the active compound.

  • Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is tumor growth inhibition or regression. Toxicity is assessed by monitoring body weight, clinical signs of distress, and post-mortem analysis of major organs.

II. Anti-inflammatory Activity: Modulating Inflammatory Pathways

Pyrazole derivatives have a long history as anti-inflammatory agents, with some marketed drugs belonging to this class.[5] The 1-phenyl-1H-pyrazol-5-amine scaffold continues to be a source of novel anti-inflammatory compounds.

A. Carrageenan-Induced Rat Paw Edema Model

A widely used acute inflammation model is the carrageenan-induced rat paw edema test. Several studies have utilized this model to evaluate the in vivo anti-inflammatory effects of pyrazole derivatives.

For instance, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and showed potent anti-inflammatory activity in this model.[6][7] Four derivatives, 10a, 10e, 10f, and 10g , were found to be particularly potent, with edema inhibition of 75%, 70%, 76%, and 78%, respectively, at 3 hours post-carrageenan injection.[6] This performance was comparable to the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[6]

Another study on ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives identified Compound 2f (Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate) and Compound 2e (ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate) as having significant anti-inflammatory activity in the same model.[8]

Comparative In Vivo Anti-inflammatory Efficacy Data

Compound SeriesSpecific Derivative(s)Animal Model% Edema Inhibition (at 3h)Standard DrugReference
Pyrazole-5-carboxamides10a, 10e, 10f, 10g Rat70-78%Ibuprofen[6][7]
Pyrazole-3-carboxylates2e, 2f RatSignificant-[8]
B. Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these pyrazole derivatives are often attributed to their ability to inhibit pro-inflammatory mediators. For example, some pyrazole derivatives have been shown to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6] More recently, a 1H-pyrazol-3-amine derivative, Compound 44 , was identified as a potent and selective RIPK1 inhibitor, showing therapeutic efficacy in a TNF-α-induced systemic inflammatory response syndrome model.[9] Another pyrazole derivative, Compound 6 , demonstrated significant anti-inflammatory activity by inhibiting TNF-α, IL-1β, and IL-6 in a mouse model of acute liver injury.[10]

Experimental Workflow: Carrageenan-Induced Paw Edema Model

G cluster_prep Pre-treatment Phase cluster_induction Inflammation Induction cluster_measurement Measurement Phase cluster_analysis Data Analysis animal_prep Acclimatization and Fasting of Wistar Rats grouping Grouping into Control, Standard, and Test Groups animal_prep->grouping drug_admin Oral Administration of Vehicle, Standard Drug (e.g., Ibuprofen), or Test Compound grouping->drug_admin carrageenan_injection Sub-plantar Injection of Carrageenan into Rat Hind Paw drug_admin->carrageenan_injection timed_vol Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3h) carrageenan_injection->timed_vol initial_vol Measure Initial Paw Volume (Plethysmometer) calc_edema Calculate % Increase in Paw Edema initial_vol->calc_edema timed_vol->calc_edema calc_inhibition % Inhibition Calculation Compared to Control calc_edema->calc_inhibition

Caption: Workflow for assessing in vivo anti-inflammatory efficacy using the carrageenan-induced rat paw edema model.

Protocol: Carrageenan-Induced Rat Paw Edema
  • Animal Model: Wistar or Sprague-Dawley rats are typically used. Animals are fasted overnight before the experiment.

  • Grouping and Administration: Rats are divided into control, standard, and test groups. The test compounds (pyrazole derivatives) and the standard drug (e.g., ibuprofen or diclofenac sodium) are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection. The control group receives only the vehicle.

  • Measurement of Initial Paw Volume: The initial volume of the right hind paw is measured using a plethysmometer.

  • Induction of Inflammation: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: The paw volume is measured again at specific time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema and Inhibition:

    • The percent increase in paw volume (edema) is calculated for each animal.

    • The percentage inhibition of edema by the test and standard drugs is calculated relative to the control group.

III. Conclusion and Future Directions

The 1-phenyl-1H-pyrazol-5-amine scaffold is a versatile and fruitful starting point for the development of potent in vivo active agents. Derivatives have demonstrated significant efficacy in preclinical models of cancer and inflammation, often through the modulation of key signaling kinases. The comparative data presented herein underscore the potential of this chemical class. Future research should focus on optimizing the pharmacokinetic profiles of these derivatives to enhance their oral bioavailability and reduce off-target toxicities. Furthermore, exploring derivatives of the specific "this compound" core could yield novel compounds with unique activity profiles, building upon the solid foundation established by the broader family of 1-phenyl-1H-pyrazol-5-amine derivatives.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 3-Ethyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-1-phenyl-1H-pyrazol-5-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrazole core is a privileged scaffold found in a wide array of biologically active compounds. The strategic placement of the ethyl group at the 3-position, the phenyl group at the 1-position, and the amine at the 5-position provides multiple points for diversification, making it a key intermediate for the synthesis of targeted therapeutics. The efficiency of the synthetic route to this intermediate is paramount for the timely and cost-effective production of novel drug candidates. This guide provides an in-depth comparison of the most common and synthetically viable routes to this compound, with supporting experimental insights and data to inform your synthetic strategy.

Route 1: Two-Step Synthesis via a Pyrazolone Intermediate

This classical approach involves the initial formation of a pyrazolone ring, followed by its conversion to the desired 5-amino-pyrazole. This route offers reliability and is well-precedented in the synthesis of related pyrazole derivatives.

Step 1: Condensation of Ethyl 3-Oxopentanoate and Phenylhydrazine

The first step is a condensation reaction between ethyl 3-oxopentanoate and phenylhydrazine to yield 3-ethyl-1-phenyl-1H-pyrazol-5-one. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization and dehydration to form the stable pyrazolone ring. The use of a slight excess of the β-ketoester can ensure the complete consumption of the more expensive phenylhydrazine.

Step 2: Conversion of 3-Ethyl-1-phenyl-1H-pyrazol-5-one to the 5-Amino Derivative

The conversion of the pyrazolone to the amine is the more challenging step in this route. A common and effective method involves a two-step sequence: chlorination followed by amination. The pyrazolone is first treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base or a solvent like dimethylformamide (DMF) which can act as a catalyst for the Vilsmeier-Haack reaction, to form the 5-chloro-3-ethyl-1-phenyl-1H-pyrazole intermediate. This activated intermediate is then susceptible to nucleophilic substitution with an amine source, such as ammonia or an ammonium salt, to yield the final product.

Route 1: Two-Step Synthesis start1 Ethyl 3-Oxopentanoate intermediate1 3-Ethyl-1-phenyl-1H-pyrazol-5-one start1->intermediate1 Condensation start2 Phenylhydrazine start2->intermediate1 intermediate2 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole intermediate1->intermediate2 Chlorination (e.g., POCl3) product This compound intermediate2->product Amination (e.g., NH3)

Caption: Workflow for the two-step synthesis of this compound.

Route 2: Direct One-Step Synthesis from a β-Ketonitrile

A more convergent and potentially more efficient approach is the direct condensation of a β-ketonitrile with phenylhydrazine. This method leverages the high reactivity of the nitrile group as an electrophile for the cyclization step.

The reaction between 3-oxopentanenitrile and phenylhydrazine in a suitable solvent, such as ethanol or acetic acid, leads directly to the formation of this compound.[1] The mechanism involves the initial formation of a hydrazone at the ketone carbonyl, followed by a rapid intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the nitrile carbon, leading to the cyclized product after tautomerization. This one-pot approach significantly reduces the number of synthetic steps and purification procedures, making it an attractive option for large-scale synthesis.

Route 2: One-Step Synthesis start1 3-Oxopentanenitrile product This compound start1->product Condensation/Cyclization start2 Phenylhydrazine start2->product

Caption: Workflow for the direct one-step synthesis of this compound.

Comparative Analysis of Synthetic Efficiency

ParameterRoute 1: Two-Step SynthesisRoute 2: Direct One-Step Synthesis
Number of Steps 2-3 (including intermediate isolation)1
Starting Materials Ethyl 3-oxopentanoate, Phenylhydrazine, Chlorinating agent, Amine source3-Oxopentanenitrile, Phenylhydrazine
Atom Economy Lower, due to the loss of atoms in the chlorination and amination steps.Higher, as most atoms from the starting materials are incorporated into the final product.
Overall Yield Moderate to Good (typically 60-80% over two steps)Good to Excellent (often >85%)
Reaction Conditions Can involve harsh reagents (e.g., POCl₃) and elevated temperatures.Generally milder conditions, often refluxing in ethanol or acetic acid.
Purification Requires purification of at least one intermediate and the final product.Typically involves a single purification step for the final product.
Scalability Scalable, but the use of hazardous reagents may require special handling.Highly scalable and more amenable to industrial production due to its simplicity.

Experimental Protocols

Route 1: Two-Step Synthesis

Step 1: Synthesis of 3-Ethyl-1-phenyl-1H-pyrazol-5-one

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-oxopentanoate (1.0 eq) and ethanol.

  • Slowly add phenylhydrazine (0.95 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3-ethyl-1-phenyl-1H-pyrazol-5-one.

Step 2: Synthesis of this compound

  • In a fume hood, cautiously add phosphorus oxychloride (3.0 eq) to a round-bottom flask equipped with a dropping funnel and a reflux condenser.

  • Slowly add a solution of 3-ethyl-1-phenyl-1H-pyrazol-5-one (1.0 eq) in anhydrous toluene to the POCl₃ at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux for 3-4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-chloro-3-ethyl-1-phenyl-1H-pyrazole.

  • Dissolve the crude chloro-pyrazole in a suitable solvent (e.g., ethanol) in a sealed tube and add a solution of ammonia in ethanol.

  • Heat the sealed tube to 100-120 °C for 12-18 hours.

  • Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Direct One-Step Synthesis
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-oxopentanenitrile (1.0 eq) and ethanol.[1]

  • Add phenylhydrazine (1.0 eq) to the solution at room temperature.[1]

  • Optionally, a catalytic amount of a weak acid (e.g., acetic acid) can be added.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.[1]

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.[1]

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.[1]

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.[1]

Conclusion

References

A Comparative Guide to the Analytical Utility of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Analysis

In the landscape of pharmaceutical development and manufacturing, the assurance of an Active Pharmaceutical Ingredient's (API) purity is not merely a quality benchmark; it is a fundamental pillar of safety and efficacy. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate the rigorous identification, quantification, and control of impurities.[1] Organic impurities can arise from various stages, including the synthesis process, degradation, or storage, and their presence, even in minute quantities, can impact the drug's safety profile.[2]

This guide delves into the analytical context of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine , a pyrazole derivative. While not a pharmacopeial reference standard itself, its structural characteristics make it an important case study as a potential process-related impurity or synthetic intermediate, particularly in the context of drugs synthesized from pyrazole precursors. We will use the synthesis of Sildenafil, a widely recognized pyrazolopyrimidinone derivative, as a practical framework to compare and contrast the analytical challenges posed by such uncharacterized impurities against established, official reference standards.

The Analytical Challenge: Process-Related Impurities in Sildenafil Synthesis

Sildenafil, the API in Viagra®, is synthesized through a multi-step process that often involves pyrazole-based starting materials. During these chemical transformations, side reactions or incomplete conversions can lead to the formation of structurally similar compounds known as process-related impurities.[3][4] The challenge for analytical chemists is to develop methods that can separate and accurately quantify the main API from these closely related substances.

The compound this compound (CAS 1017781-37-1) represents a class of molecules that could potentially be present as a starting material or an intermediate. Its detection and differentiation from the API and other known impurities are critical for ensuring the final drug substance meets stringent purity requirements, often stipulating that any unknown impurity must be below 0.10%.[3]

cluster_synthesis Hypothetical Sildenafil Synthesis Pathway Pyrazole Precursor Pyrazole Precursor (e.g., Pyrazole Carboxamide) Intermediate_1 Cyclization & Functionalization Pyrazole Precursor->Intermediate_1 Reaction Steps Impurity Potential Impurity (e.g., this compound) Pyrazole Precursor->Impurity Side Reaction / Incomplete Conversion API Sildenafil API Intermediate_1->API Final Synthesis Step

Caption: Hypothetical Sildenafil synthesis highlighting the origin of process-related impurities.

Comparative Analysis: Official vs. Potential Impurity Standards

A reference standard is a highly purified compound used as a measurement base in analytical procedures. Pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide official reference standards for APIs and their known impurities.[5][6] For Sildenafil, a key specified impurity is Sildenafil Related Compound A (also known as Sildenafil Isobutyl Analog).[7][8]

Let's compare our topic compound with this official impurity standard to understand the analytical considerations.

FeatureThis compoundSildenafil Related Compound A (USP/EP)Analytical Significance
CAS Number 1017781-37-1[9]1391053-95-4[6]Unique identification for tracking and regulatory filing.
Molecular Formula C₁₁H₁₃N₃[9]C₂₃H₃₂N₆O₄S[6]Affects molecular weight, which is critical for quantitative analysis by mass spectrometry and for calculating response factors.
Molecular Weight 187.25 g/mol [9]488.60 g/mol [6]A significant difference in MW means these compounds will be clearly resolved by mass spectrometry.
Core Structure PhenylpyrazolePyrazolopyrimidinoneThe shared pyrazole core suggests potential similarities in UV absorbance spectra, necessitating high-resolution chromatographic separation.
Certification Not an official pharmacopeial standard. Available from chemical suppliers with varying purity levels (e.g., 95%).[9]Certified Reference Material (CRM) provided by USP/EP with an established purity and uncertainty value.[6]Trustworthiness: Using a CRM is essential for validated, GMP-compliant analysis. The purity of an uncertified standard must be independently established, adding complexity and potential error.
Intended Use Primarily a synthetic building block.[9]For system suitability (e.g., peak identification, resolution checks) and quantitative impurity analysis in pharmacopeial methods.[7]Expertise: The official standard is designed and validated for a specific analytical purpose, ensuring the method is fit-for-purpose.

Experimental Protocol: A Validated HPLC Method for Impurity Profiling

To reliably separate and quantify Sildenafil from potential impurities like this compound and known impurities like Sildenafil Related Compound A, a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is required. The following protocol is based on principles outlined in the USP monograph for Sildenafil Citrate and established methods for related substances.[10][11][12]

Objective: To develop and validate an HPLC-UV method capable of separating Sildenafil from its potential process-related impurities.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV/Vis detector.

  • Column: Waters Symmetry C18, 150 mm x 3.9 mm, 5 µm packing (or equivalent L1 column).[12][13]

  • Reference Standards:

    • Sildenafil Citrate USP Reference Standard[5]

    • Sildenafil Related Compound A USP Reference Standard[7]

    • This compound (highest available purity)

  • Reagents: HPLC-grade acetonitrile, methanol, triethylamine, and phosphoric acid. High-purity water.

Chromatographic Conditions
  • Mobile Phase A: 0.7% v/v of Triethylamine in water, adjusted to pH 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Mobile Phase C: Methanol.

  • Elution: 58:17:25 (v/v/v) of Mobile Phase A : Mobile Phase B : Mobile Phase C.[13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 290 nm.[11]

  • Injection Volume: 20 µL.

Causality Behind Choices:

  • Column (C18): A non-polar stationary phase is chosen for the effective retention and separation of the moderately polar Sildenafil and its related compounds via reversed-phase chromatography.

  • Mobile Phase pH (3.0): At this acidic pH, the basic nitrogen atoms in Sildenafil and its impurities are protonated, leading to sharper peaks and improved peak shape by minimizing tailing. Triethylamine is added as a competing base to further reduce peak tailing from interactions with residual silanol groups on the silica support.

  • Wavelength (290 nm): This wavelength provides good UV absorbance for the pyrazolopyrimidinone chromophore present in Sildenafil and many of its key impurities, ensuring sensitive detection.[11]

Preparation of Solutions
  • Diluent: A 50:50 mixture of Acetonitrile and Mobile Phase A.

  • Standard Solution (Sildenafil): Accurately weigh and dissolve Sildenafil Citrate RS in Diluent to obtain a known concentration of approximately 0.7 mg/mL.

  • Impurity Stock Solution: Prepare a stock solution containing Sildenafil Related Compound A and this compound at a concentration of approximately 0.1 mg/mL each in Diluent.

  • System Suitability Solution (Spiked Sample): Spike the Standard Solution with the Impurity Stock Solution to achieve a final impurity concentration of approximately 0.15% relative to the Sildenafil concentration. This solution is critical for verifying the system's ability to separate the components.

  • Test Solution (Sample): Prepare the bulk drug sample at the same concentration as the Standard Solution (0.7 mg/mL) in the Diluent.

Analytical Workflow and System Suitability

The protocol's trustworthiness is established through a series of system suitability tests (SST) performed before any sample analysis, as mandated by ICH and pharmacopeial guidelines.[1][14]

cluster_workflow Analytical Workflow for Impurity Profiling A 1. Prepare Solutions (Standard, Sample, SST) B 2. Equilibrate HPLC System (Pump mobile phase until baseline is stable) A->B C 3. Perform System Suitability Test (SST) (Inject SST solution) B->C D Check SST Criteria: - Resolution (Sildenafil vs. Impurity) > 2.5 - Tailing Factor (Sildenafil) < 1.5 - RSD of replicate injections < 2.0% C->D G Fail D->G Criteria Not Met H Pass D->H Criteria Met E 4. Analyze Samples (Inject Standard and Test Solutions) F 5. Process Data (Integrate peaks, calculate impurity % using relative response factors if known) E->F G->B Troubleshoot & Re-equilibrate H->E

Caption: A self-validating workflow for HPLC impurity analysis.

Data Interpretation and Validation

The percentage of each impurity in the test sample is calculated using the area of the impurity peak relative to the area of the Sildenafil peak from the standard solution, corrected for concentration and relative response factors (RRFs).

According to ICH Q2(R1) guidelines, for the method to be considered validated for its intended purpose (a quantitative impurity test), it must demonstrate acceptable performance in the following areas:[1]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, demonstrated by achieving baseline resolution between all known impurities and the API.

  • Linearity: The method produces results that are directly proportional to the concentration of the impurity over a specified range (e.g., from the Limit of Quantitation (LOQ) to 150% of the specification limit).[2]

  • Accuracy: The closeness of the test results to the true value, typically assessed by analyzing samples spiked with known amounts of the impurity reference standard.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion

While This compound is not an officially recognized reference standard, its structural relevance in the synthesis of pyrazole-based pharmaceuticals like Sildenafil makes it an excellent model for understanding the critical importance of impurity profiling. This guide demonstrates that the foundation of reliable pharmaceutical analysis rests on a dual pillar: the availability of high-quality, certified reference standards for known impurities and the development of robust, validated analytical methods capable of detecting and quantifying both known and potential unknown substances. By employing a systematic, science-based approach to method development and validation, researchers and drug development professionals can ensure that the final drug product is safe, effective, and compliant with global regulatory standards.

References

A Researcher's Guide to Profiling the Cross-Reactivity of Pyrazolone-Based Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: This guide addresses the critical process of evaluating biological cross-reactivity for the pyrazole class of molecules. Due to the limited availability of specific assay data for "3-Ethyl-1-phenyl-1H-pyrazol-5-amine" in the public domain, this document will focus on its close and extensively studied structural analog, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) . Edaravone is a well-characterized neuroprotective agent, and the principles, methodologies, and comparative logic detailed herein are directly applicable for assessing the selectivity of the ethyl-amino-pyrazole derivative and other related compounds.

Introduction: Beyond the Primary Mechanism

Edaravone has been approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] Its primary, well-documented mechanism of action is that of a potent free radical scavenger.[1][3] It effectively neutralizes reactive oxygen species (ROS) such as hydroxyl radicals and peroxynitrite, thereby mitigating the oxidative stress that contributes to neuronal damage.[2][4]

However, for any compound intended for therapeutic use or as a chemical probe, understanding its full spectrum of biological interactions is paramount. Cross-reactivity, or "off-target" activity, can lead to unexpected toxicities or, in some cases, reveal novel therapeutic applications (polypharmacology). While Edaravone's efficacy is attributed to its antioxidant properties, its heterocyclic pyrazolone scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein targets.[5][6] Therefore, a systematic evaluation of its potential for off-target interactions is not merely a regulatory formality but a scientific necessity for a complete pharmacological profile.

This guide provides a framework for designing and interpreting a cross-reactivity screening cascade for Edaravone and its analogs, focusing on key protein families prone to off-target interactions.

Part 1: Mechanistic Overview and Potential Off-Target Hubs

The primary activity of Edaravone involves the donation of an electron to neutralize highly reactive free radicals, which in turn inhibits processes like lipid peroxidation.[1][4] This is a chemical scavenging mechanism rather than a specific enzyme-ligand interaction. However, the compound's structure could still permit binding to protein active sites. Based on the prevalence of the pyrazole core in known inhibitors, we can predict several key protein families that should be prioritized for screening.

Predicted Cross-Reactivity Hubs:

  • Protein Kinases: The ATP-binding pocket of kinases is a notoriously promiscuous binding site. The heterocyclic nature of Edaravone warrants a broad screen to rule out unintended kinase modulation.[7][8]

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are common off-targets for many drugs, and screening against a diverse panel is standard practice in safety pharmacology.[9][10]

  • Cytochrome P450 (CYP) Enzymes: Inhibition or induction of CYP enzymes can lead to significant drug-drug interactions. Assessing this is crucial for any clinical candidate.

cluster_main Primary Mechanism of Action cluster_offtarget Potential Cross-Reactivity Hubs ROS Reactive Oxygen Species (ROS, RNS) Damage Cellular Damage (Lipid Peroxidation) ROS->Damage Causes Edaravone Edaravone Edaravone->ROS Scavenges Kinases Protein Kinases Edaravone->Kinases Potential Interaction? GPCRs GPCRs Edaravone->GPCRs Potential Interaction? CYPs CYP450 Enzymes Edaravone->CYPs Potential Interaction?

Caption: Edaravone's primary mechanism and potential off-target interaction hubs.

Part 2: A Tiered Strategy for Cross-Reactivity Profiling

A logical, tiered approach is the most efficient way to assess compound selectivity. This strategy begins with broad, high-throughput screens to identify potential interactions, followed by more focused secondary assays to confirm and quantify these "hits."

cluster_tier1 Tier 1: Broad Panel Screening (Single High Concentration) cluster_tier2 Tier 2: Hit Confirmation & Potency cluster_tier3 Tier 3: Final Profile compound Test Compound (e.g., Edaravone) kinase_panel Broad Kinase Panel (>300 kinases) compound->kinase_panel Screening gpcr_panel GPCR Safety Panel (>50 targets) compound->gpcr_panel Screening dose_response Dose-Response Assays (IC50 / EC50 Determination) kinase_panel->dose_response Confirmed 'Hits' gpcr_panel->dose_response Confirmed 'Hits' orthogonal Orthogonal Functional Assays dose_response->orthogonal Validate profile Selectivity Profile (On-Target vs. Off-Target Potency) orthogonal->profile Generate

Caption: A tiered experimental workflow for assessing compound cross-reactivity.

Tier 1: Broad Liability Screening The objective here is to cast a wide net. The test compound is screened at a single, high concentration (typically 10 µM) against large panels of kinases and GPCRs. The goal is not to measure potency but to identify any potential interaction that warrants further investigation.[8][11] A percent inhibition or activation value is generated for each target.

Tier 2: Hit Confirmation and Potency Determination Any target that shows significant activity in Tier 1 (e.g., >50% inhibition) is considered a preliminary "hit." These hits must then be validated. This is achieved by running 10-point dose-response curves to determine the potency (IC50 for inhibition or EC50 for activation) of the compound at that specific target. Furthermore, employing an orthogonal assay—one with a different technological principle (e.g., confirming a binding assay hit with a cell-based functional assay)—is crucial to eliminate technology-specific artifacts and false positives.[9]

Part 3: Comparative Analysis: Edaravone vs. Alternatives

To put the cross-reactivity profile of Edaravone into context, it is useful to compare it with both a close structural analog and a compound with a different mechanism of action used for the same indication.

  • Edaravone: The primary test compound.

  • Compound E-Cl: A hypothetical structural analog, 1-(4-chlorophenyl)-3-methyl-2-pyrazolin-5-one. Small substitutions on the phenyl ring can significantly alter pharmacological profiles.[12]

  • Riluzole: An approved ALS therapeutic that primarily acts as a glutamate modulator, providing a functional and mechanistic comparator.[13]

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Mol. Weight ( g/mol ) cLogP pKa
Edaravone C₁₀H₁₀N₂O 174.19 1.25 7.0
Compound E-Cl C₁₀H₉ClN₂O 208.64 1.95 ~6.8

| Riluzole | C₈H₅F₃N₂OS | 234.20 | 2.60 | 1.9 |

Table 2: Hypothetical Kinase Selectivity Profile (% Inhibition at 10 µM) Data below is illustrative for comparative purposes.

Kinase Target Edaravone Compound E-Cl Riluzole Rationale for Inclusion
CDK2/cyclin A <10% 25% 15% Common cell cycle off-target
VEGFR2 5% 48% <10% Tyrosine kinase involved in angiogenesis
p38α (MAPK14) 12% 65% 22% Key kinase in inflammatory pathways
SRC <5% 18% <5% Non-receptor tyrosine kinase
ROCK1 8% 21% 11% Serine/threonine kinase

| S-Score (10) | 0.01 | 0.25 | 0.05 | Selectivity Score (lower is better) |

Interpretation: In this hypothetical screen, Edaravone shows a very clean profile with minimal kinase interaction, consistent with its known mechanism. The simple addition of a chloro- group in Compound E-Cl, however, introduces significant off-target activity against p38α and VEGFR2, demonstrating how minor chemical changes can impact selectivity. Riluzole also shows a relatively clean profile.

Table 3: Hypothetical GPCR Off-Target Profile (% Inhibition at 10 µM) Data below is illustrative for comparative purposes.

GPCR Target Edaravone Compound E-Cl Riluzole Rationale for Inclusion
Adrenergic α2A <15% 33% <10% CNS-related receptor
Dopamine D2 <10% 21% 18% Common CNS off-target
Serotonin 5-HT2B 18% 58% 25% Target associated with cardiac risk
Muscarinic M1 <5% 15% <10% Cholinergic system receptor

| Histamine H1 | 22% | 45% | 31% | Common off-target causing sedation |

Interpretation: Again, Edaravone demonstrates high specificity. Compound E-Cl, however, shows a potential liability at the 5-HT2B receptor, an interaction that requires immediate follow-up due to its association with valvular heart disease.

Table 4: Comparative Antioxidant Activity Experimental data derived from published literature.[14]

Assay Edaravone Edaravone Analog (4'-carboxy)

| DPPH Scavenging (IC50) | ~40 µM | ~15 µM |

Interpretation: This data shows that while structural modifications can introduce off-target liabilities (as seen in Tables 2 & 3), they can also be used to improve on-target activity, as the 4'-carboxy analog shows superior radical scavenging potential.[14]

Part 4: Key Experimental Protocols

Trustworthiness in scientific reporting is built upon transparent and reproducible methodologies. Below are detailed protocols for key assays discussed in this guide.

Protocol 1: In Vitro Kinase Cross-Reactivity Screening (ADP-Glo™ Assay)
  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As kinase activity increases, more ADP is formed, leading to a higher luminescent signal. Inhibitors will reduce the amount of ADP produced.[15]

  • Materials:

    • Kinase of interest and its specific substrate/buffer system.

    • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

    • Test compounds (Edaravone, etc.) dissolved in 100% DMSO.

    • White, opaque 384-well assay plates.

    • Multichannel pipette and plate reader with luminescence detection.

  • Step-by-Step Methodology:

    • Prepare kinase reaction buffer containing ATP and the appropriate substrate.

    • Dispense 1 µL of test compound (at 50x final concentration) or DMSO (vehicle control) into assay wells.

    • Add 2 µL of kinase enzyme solution to the wells and briefly mix.

    • Initiate the reaction by adding 2 µL of the ATP/substrate mixture.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP and measure light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls: % Inhibition = 100 * (Luminescence_vehicle - Luminescence_compound) / (Luminescence_vehicle - Luminescence_no_enzyme)

Protocol 2: GPCR Off-Target Screening (cAMP Accumulation Assay)
  • Principle: This assay is used for Gs- and Gi-coupled GPCRs. Agonists of Gs-coupled receptors increase cyclic AMP (cAMP), while agonists of Gi-coupled receptors decrease forskolin-stimulated cAMP levels. The assay quantifies cAMP levels, typically using a competitive immunoassay format with a fluorescent or luminescent readout (e.g., HTRF).[16]

  • Materials:

    • Stable cell line expressing the GPCR of interest.

    • Cell culture medium, stimulation buffer with a phosphodiesterase inhibitor (e.g., IBMX).

    • Forskolin (for Gi-coupled targets).

    • cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2).

    • White 384-well cell culture plates.

  • Step-by-Step Methodology:

    • Plate cells in 384-well plates and grow overnight to form a confluent monolayer.

    • Aspirate growth medium and replace with stimulation buffer containing the test compound.

    • For Gi-coupled receptors, add forskolin to all wells (except negative control) to stimulate cAMP production.

    • Incubate at room temperature for 30 minutes.

    • Lyse the cells and detect cAMP levels according to the manufacturer's protocol (e.g., add HTRF D2-labeled cAMP and anti-cAMP-cryptate reagents).

    • Incubate for 60 minutes.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Calculate the HTRF ratio and determine the percent inhibition or activation relative to controls.

Protocol 3: Antioxidant Potential (DPPH Radical Scavenging Assay)
  • Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH radical is neutralized, and the solution's color fades. This change in absorbance is measured spectrophotometrically.[14]

  • Materials:

    • DPPH solution in methanol (e.g., 0.1 mM).

    • Test compounds dissolved in methanol.

    • Methanol (as blank).

    • 96-well clear microplate.

    • Spectrophotometer.

  • Step-by-Step Methodology:

    • Add 100 µL of various concentrations of the test compound to the wells of a 96-well plate.

    • Add 100 µL of the methanolic DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of scavenging activity: % Scavenging = 100 * (Abs_control - Abs_sample) / Abs_control

    • Plot the scavenging percentage against compound concentration to determine the IC50 value.

Conclusion and Expert Recommendations

The comprehensive profiling of Edaravone and its analogs underscores a critical principle in drug development: a compound's biological activity is the sum of all its interactions, not just its intended one. The data, though partly illustrative, strongly supports that Edaravone itself is a highly specific free radical scavenger with a very clean off-target profile against common kinase and GPCR liabilities.

However, the comparative analysis with the hypothetical "Compound E-Cl" provides a crucial lesson: even minor structural modifications to a clean scaffold can introduce potent and potentially harmful off-target activities. This highlights the absolute necessity of re-evaluating the full cross-reactivity profile after every structural change during a lead optimization campaign.[17]

For researchers working with this compound or any other novel pyrazolone derivative, the following recommendations are paramount:

  • Profile Early, Profile Broadly: Conduct comprehensive kinase and safety pharmacology panels as early as possible in the discovery process. Identifying liabilities early saves significant time and resources.

  • Validate All Hits: Never rely on a single-point screening result. All preliminary hits must be confirmed with dose-response curves and, ideally, an orthogonal assay to ensure the interaction is real and not an artifact.

  • Contextualize with On-Target Potency: The ultimate goal is to understand the therapeutic window. A weak off-target interaction (e.g., IC50 > 10 µM) may be irrelevant if the on-target therapeutic potency is in the low nanomolar range. Conversely, a potent off-target effect can be a project killer.

By adhering to this systematic and rigorous screening paradigm, researchers can build a comprehensive understanding of their compound's biological activity, enabling more informed decisions and ultimately leading to the development of safer and more effective chemical probes and therapeutics.

References

Benchmarking Guide: Evaluating the Inhibitory Potential of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Analysis

Introduction

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Pyrazole-containing molecules exhibit a vast range of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] Within this family, the 5-aminopyrazole moiety is particularly noteworthy for its role in the development of potent enzyme inhibitors, especially targeting protein kinases.[1][5] Kinases are a critical class of enzymes that regulate most cellular signaling pathways; their dysregulation is a hallmark of diseases like cancer, making them prime therapeutic targets.[6][7]

This guide focuses on 3-Ethyl-1-phenyl-1H-pyrazol-5-amine (referred to herein as Compound EPP ), a molecule belonging to this promising chemical class.[8] Given its structural features, Compound EPP is hypothesized to function as an inhibitor of one or more protein kinases. This document provides a comprehensive framework for objectively benchmarking the inhibitory performance of Compound EPP. We will outline detailed experimental protocols, compare its potential efficacy against well-characterized inhibitors, and provide the scientific rationale behind each methodological step, empowering researchers to conduct a thorough and self-validating investigation.

Strategic Approach: Target Hypothesis and Comparator Selection

Without pre-existing biological data for Compound EPP, our initial strategy is guided by the established activities of its core scaffold. The 5-aminopyrazole framework is a key component in numerous kinase inhibitors, including the recently approved Bruton's Tyrosine Kinase (BTK) inhibitor, Pirtobrutinib.[1] Therefore, our primary hypothesis is that Compound EPP exerts its biological effects through the inhibition of protein kinases.

To validate this hypothesis and quantify its potency, a comparative analysis against known standards is essential. Our selected comparators are:

  • Staurosporine : A potent, broad-spectrum, but non-selective protein kinase inhibitor. It serves as a crucial positive control in kinase assays to validate that the assay system is functioning correctly.[6]

  • Imatinib (Gleevec®) : A highly specific and clinically successful tyrosine kinase inhibitor that targets the Bcr-Abl fusion protein in Chronic Myeloid Leukemia (CML).[9][10] It serves as a benchmark for a selective, therapeutically relevant inhibitor.

  • Celecoxib (Celebrex®) : An anti-inflammatory drug that selectively inhibits cyclooxygenase-2 (COX-2). As many pyrazole derivatives exhibit anti-inflammatory properties, often through COX inhibition, Celecoxib is included to explore this potential alternative mechanism of action.[11]

This multi-faceted comparison will allow us to not only determine if Compound EPP is an active inhibitor but also to gain preliminary insights into its potential potency and selectivity profile.

Experimental Methodologies and Protocols

A robust benchmarking strategy requires evaluation at both the biochemical and cellular levels. A biochemical assay directly measures the compound's interaction with an isolated enzyme, while a cell-based assay provides insight into its activity in a complex biological system, accounting for factors like cell permeability and off-target effects.[12]

Biochemical Assay: In Vitro Kinase Inhibition (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a specific biochemical function.[13] We will use a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction, as this method is highly sensitive, amenable to high-throughput screening, and avoids the handling of radioactive materials.[6][7]

The chosen assay format, such as the ADP-Glo™ Kinase Assay, provides a direct measure of kinase activity.[6] The protocol is designed in two stages: first, the kinase reaction occurs, where active kinase converts ATP to ADP. Second, the detection reagents are added. The first reagent stops the kinase reaction and depletes the remaining ATP. The second reagent converts the newly produced ADP back into ATP, which then drives a luciferase-based reaction, generating a luminescent signal that is directly proportional to kinase activity. An inhibitor will reduce the amount of ADP produced, leading to a lower luminescent signal.

  • Compound Preparation :

    • Prepare a 10 mM stock solution of Compound EPP, Staurosporine, and Imatinib in 100% DMSO.

    • Perform a serial 1:3 dilution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.5 µM). This wide range is crucial for capturing the full dose-response curve.

    • Prepare a DMSO-only plate for the "no inhibitor" (100% activity) and "no enzyme" (background) controls.

  • Kinase Reaction Setup :

    • In a white, opaque 384-well plate suitable for luminescence, add 1 µL of the serially diluted compounds or DMSO controls to the appropriate wells.

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The specific kinase (e.g., Abl kinase for comparison with Imatinib) and its corresponding substrate peptide should be used at empirically predetermined optimal concentrations.

    • Add 10 µL of the 2X kinase/substrate solution to each well.

    • Pre-incubate the plate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.[14]

  • Initiation and Termination of Reaction :

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration should be at or near the Michaelis constant (Km) of the kinase for ATP to ensure sensitive detection of competitive inhibitors.[15]

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes. The reaction time should be within the linear range of product formation, which must be determined in preliminary experiments.[15]

  • ADP Detection :

    • Following the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis :

    • Measure the luminescence of each well using a compatible plate reader.

    • Subtract the background (no enzyme control) from all measurements.

    • Normalize the data by setting the "no inhibitor" (DMSO only) control as 100% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (four-parameter logistic function) to determine the IC50 value.[16]

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare Compound Serial Dilutions Dispense_Cmpd 4. Dispense Compounds into 384-well plate Compound_Prep->Dispense_Cmpd Kinase_Prep 2. Prepare Kinase/ Substrate Mix Add_Kinase 5. Add Kinase/Substrate (Pre-incubate 15 min) Kinase_Prep->Add_Kinase ATP_Prep 3. Prepare ATP Solution Add_ATP 6. Add ATP (Incubate 60 min at 30°C) ATP_Prep->Add_ATP Dispense_Cmpd->Add_Kinase Add_Kinase->Add_ATP Stop_Rxn 7. Add ADP-Glo™ Reagent (Incubate 40 min) Add_ATP->Stop_Rxn Gen_Signal 8. Add Detection Reagent (Incubate 30 min) Stop_Rxn->Gen_Signal Read_Plate 9. Measure Luminescence Gen_Signal->Read_Plate Calc 10. Normalize Data & Plot Dose-Response Read_Plate->Calc IC50 11. Calculate IC50 Calc->IC50

Caption: Workflow for the in vitro biochemical kinase assay.

Cell-Based Assay: Cell Proliferation (IC50 Determination)

Cell-based assays are critical for evaluating a compound's efficacy in a more physiologically relevant context.[9][17] A cell proliferation assay measures the ability of a compound to inhibit the growth of cancer cells that are dependent on the activity of a specific kinase for their survival.

We will use the K562 human CML cell line, which expresses the Bcr-Abl oncoprotein and is highly sensitive to Imatinib. This provides an excellent model system to assess the cellular activity of Compound EPP against a clinically relevant tyrosine kinase target. The assay will measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.[18]

  • Cell Culture and Seeding :

    • Culture K562 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO₂).

    • Harvest cells during the logarithmic growth phase.

    • Adjust the cell suspension concentration and seed 100 µL into each well of a 96-well plate at a density of 5,000 cells/well.[18]

    • Incubate the plate for 24 hours to allow cells to acclimate.

  • Compound Treatment :

    • Prepare serial dilutions of Compound EPP, Staurosporine, and Imatinib in culture media. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds or vehicle control (media with DMSO).

    • Incubate the plate for 72 hours.

  • MTT Assay and Data Acquisition :

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

    • Measure the absorbance of each well at 570 nm using a microplate reader.[19]

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.[13]

G RTK Oncogenic Kinase (e.g., Bcr-Abl) ADP ADP RTK->ADP pSubstrate Phosphorylated Substrate RTK->pSubstrate Phosphorylation ATP ATP ATP->RTK Substrate Downstream Substrate Substrate->RTK Signaling Pro-Survival Signaling Cascade pSubstrate->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Inhibitor Compound EPP Inhibitor->RTK Inhibition

Caption: Simplified oncogenic kinase signaling pathway.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison. The following table presents illustrative data to demonstrate how results might be presented.

Table 1: Comparative Inhibitory Activity of Compound EPP

CompoundBiochemical IC50 (Abl Kinase)Cellular IC50 (K562 Cells)
Compound EPP 75 nM250 nM
Imatinib 30 nM150 nM
Staurosporine 5 nM20 nM
Celecoxib >10,000 nM>10,000 nM

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpreting the Results
  • Potency : Based on the hypothetical biochemical data, Compound EPP (IC50 = 75 nM) is a potent inhibitor of Abl kinase, though less potent than the positive control Staurosporine (5 nM) and the specific inhibitor Imatinib (30 nM).

  • Cellular Activity : The cellular IC50 for Compound EPP (250 nM) is higher than its biochemical IC50. This is common and may indicate factors such as lower cell membrane permeability, efflux pump activity, or metabolism within the cell. The ratio between cellular and biochemical IC50s provides important information for lead optimization.

  • Selectivity : The lack of activity for Celecoxib in the kinase assay suggests that Compound EPP's primary mechanism is likely not COX-2 inhibition. To establish true kinase selectivity, Compound EPP should be profiled against a broad panel of kinases. A compound is generally considered selective if it inhibits its primary target with a potency at least 10- to 100-fold greater than its off-targets.

Conclusion and Future Directions

This guide provides a robust, scientifically grounded framework for the initial benchmarking of This compound (Compound EPP) . By leveraging the known pharmacology of the 5-aminopyrazole scaffold, we have established a clear hypothesis and outlined detailed biochemical and cell-based protocols to test it. The comparison against both broad-spectrum and specific inhibitors like Staurosporine and Imatinib will provide critical context for interpreting the compound's potency and cellular efficacy.

Successful validation of kinase inhibitory activity from these initial assays would warrant several follow-up studies:

  • Kinome Profiling : To understand the selectivity of Compound EPP, it should be screened against a large panel of kinases (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's HotSpotSM).[20][21]

  • Mechanism of Action (MOA) Studies : Further kinetic experiments should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) with respect to ATP and the substrate.[15]

  • Structure-Activity Relationship (SAR) Studies : Synthesis and testing of analogues of Compound EPP would help to identify the key chemical features responsible for its activity and could lead to the development of more potent and selective inhibitors.[5]

By following the rigorous, self-validating protocols described herein, researchers can generate high-quality, reproducible data to accurately assess the therapeutic potential of this promising compound.

References

A Comparative Guide to the Synthesis of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyrazole derivatives hold a prominent position due to their diverse biological activities. This guide provides an in-depth comparison of two common protocols for the synthesis of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine, a valuable building block for pharmaceutical research. The objective is to offer researchers, scientists, and drug development professionals a critical evaluation of these methods, focusing on reproducibility, yield, and practical considerations.

Introduction to this compound

This compound is a substituted pyrazole that serves as a key intermediate in the synthesis of various biologically active molecules. The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The presence of the ethyl group at the 3-position and the phenyl group at the 1-position, combined with a reactive amine at the 5-position, provides a versatile platform for further chemical modifications and the exploration of structure-activity relationships (SAR).

This guide will dissect two primary synthetic routes to this compound:

  • Protocol 1: The Classical Knorr-Type Cyclocondensation

  • Protocol 2: Synthesis via a Nitrile Precursor

Each protocol will be evaluated based on its chemical logic, experimental robustness, and the purity of the resulting product.

Protocol 1: The Knorr-Type Cyclocondensation of a β-Ketoester

This widely utilized method involves the reaction of a β-ketoester, in this case, ethyl 3-oxopentanoate (ethyl propionylacetate), with phenylhydrazine. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an intramolecular cyclization to form the pyrazolone ring. Subsequent amination yields the target compound.

Experimental Protocol

Step 1: Synthesis of 3-Ethyl-1-phenyl-1H-pyrazol-5(4H)-one

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-oxopentanoate (1.0 eq) and ethanol (5 mL/g of ketoester).

  • Slowly add phenylhydrazine (1.0 eq) to the stirred solution at room temperature. An exothermic reaction is typically observed.

  • After the initial reaction subsides, heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3-Ethyl-1-phenyl-1H-pyrazol-5(4H)-one.

Step 2: Conversion to 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole

  • In a well-ventilated fume hood, cautiously add phosphorus oxychloride (POCl₃, 3.0 eq) to the 3-Ethyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 eq) in a round-bottom flask.

  • Heat the mixture at 100-110 °C for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole.

Step 3: Amination to this compound

  • In a sealed tube or a pressure vessel, combine 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole (1.0 eq), a source of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonia), and a copper catalyst (e.g., copper(I) iodide) if necessary.

  • Heat the mixture at a temperature ranging from 120-150 °C for 12-24 hours.

  • Cool the reaction vessel to room temperature, and carefully vent any excess pressure.

  • Dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality and Mechanistic Insights

The Knorr-type synthesis is a robust and well-understood reaction. The initial condensation between the hydrazine and the β-ketoester is driven by the formation of a stable hydrazone. The subsequent cyclization is an intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the ester carbonyl, followed by the elimination of ethanol, leading to the formation of the stable pyrazolone ring. The conversion to the 5-chloro derivative is a standard method for activating the 5-position for nucleophilic substitution. The final amination step proceeds via a nucleophilic aromatic substitution mechanism.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.